6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-7(11(12)13)6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFFHOXHZNYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442372 | |
| Record name | 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178268-98-9 | |
| Record name | 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to both indole and purine systems allows it to serve as a bioisostere, modulating the potency and physicochemical properties of prospective drug candidates.[1] This unique characteristic has led to the incorporation of the 7-azaindole core into a multitude of biologically active molecules, including potent kinase inhibitors used in oncology. The strategic placement of a nitrogen atom in the indole ring can enhance binding affinity to target proteins and improve pharmacokinetic profiles, making the synthesis of functionalized 7-azaindoles a critical area of research for drug development professionals. This guide provides a comprehensive overview of a proven synthetic route to a key derivative, 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, offering insights into the underlying chemical principles and detailed experimental protocols.
Strategic Synthesis Pathway
The synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The overall strategy involves the initial construction of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core, followed by a directed nitration. Direct nitration of the 7-azaindole ring system is often challenging due to the competing reactivity of the pyrrole and pyridine rings. A more controlled and effective approach involves the N-oxidation of the pyridine nitrogen, which deactivates the pyridine ring towards electrophilic attack and directs the incoming nitro group to the C4 position. Subsequent deoxygenation of the N-oxide yields the final product.
The synthetic pathway can be visualized as follows:
Sources
An In-depth Technical Guide to the Physicochemical Properties of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, a functionalized azaindole of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound (CAS No. 178268-98-9), this document leverages established principles of organic chemistry and extensive data from structurally analogous compounds to project its synthesis, structural characteristics, and key physicochemical parameters. The guide is designed to be a valuable resource for researchers, offering detailed, field-proven experimental protocols for its synthesis and characterization, thereby enabling its further investigation and potential application in various research and development endeavors.
Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and hydrogen bonding capabilities, often leading to improved pharmacological profiles.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a methyl group at the 6-position and a nitro group at the 4-position on this core structure, as in 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, is anticipated to modulate its electronic distribution, lipophilicity, and metabolic stability, making it a compound of considerable interest for further investigation.
Proposed Synthesis Pathway
The synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is most logically achieved through the nitration of the parent 6-methyl-1H-pyrrolo[2,3-b]pyridine. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration or degradation of the starting material.
Causality Behind Experimental Choices
The selection of a nitrating agent such as nitric acid in a trifluoroacetic anhydride medium is based on its proven efficacy in the nitration of pyridine rings under relatively mild conditions.[3] Trifluoroacetic anhydride activates the nitric acid, forming a potent electrophile that can overcome the electron-deficient nature of the pyridine ring. The reaction temperature is kept low to minimize side reactions and enhance selectivity.
Detailed Experimental Protocol: Synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Materials:
-
6-methyl-1H-pyrrolo[2,3-b]pyridine
-
Trifluoroacetic anhydride
-
Fuming nitric acid (90%)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.5 eq) to the solution while maintaining the temperature at 0 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.2 eq) to trifluoroacetic anhydride (2.0 eq) at 0 °C.
-
Add the freshly prepared nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine as a solid.
Diagram of the Proposed Synthesis:
Caption: Proposed synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine via electrophilic nitration.
Structural Elucidation and Characterization
The structural confirmation of the synthesized 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure. Both ¹H and ¹³C NMR spectra are essential for the complete assignment of all protons and carbons.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.[5]
-
2D NMR: For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Diagram of the NMR Analysis Workflow:
Caption: A general workflow for the structural elucidation of an organic compound using NMR spectroscopy.
The following table summarizes the predicted chemical shifts for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine based on the analysis of similar structures.[6]
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 (NH) | 11.5 - 12.5 (broad s) | - |
| H-2 | 7.0 - 7.5 (d) | 100 - 105 |
| H-3 | 6.5 - 7.0 (d) | 125 - 130 |
| C-3a | - | 145 - 150 |
| C-4 | - | 140 - 145 |
| H-5 | 8.0 - 8.5 (s) | 115 - 120 |
| C-6 | - | 150 - 155 |
| CH₃-6 | 2.5 - 3.0 (s) | 20 - 25 |
| C-7 | - | 140 - 145 |
| H-7 | 8.5 - 9.0 (s) | 120 - 125 |
| C-7a | - | 150 - 155 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The exact mass of the molecular ion ([M+H]⁺) should be determined.
Infrared (IR) Spectroscopy
IR spectroscopy will provide information about the functional groups present in the molecule.
-
Sample Preparation: The IR spectrum can be recorded using a KBr pellet for a solid sample or as a thin film.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Anticipated Physicochemical Properties
The following table summarizes the anticipated physicochemical properties of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, based on data from analogous compounds.
| Property | Anticipated Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₈H₇N₃O₂ | Calculated from structure |
| Molecular Weight | 177.16 g/mol | Calculated from structure |
| Appearance | Yellow to orange solid | Nitroaromatic compounds are often colored. |
| Melting Point | 180 - 220 °C | Nitro-substituted heterocyclic compounds generally have elevated melting points due to strong intermolecular interactions.[7][8] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, acetone). | The presence of the polar nitro group and the heterocyclic core suggests solubility in polar organic solvents.[9] |
| pKa | Acidic pKa (NH): ~16-18; Basic pKa (pyridine N): ~1-2 | The pyrrole NH is weakly acidic. The electron-withdrawing nitro group significantly reduces the basicity of the pyridine nitrogen. |
Conclusion
While direct experimental data for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine remains to be published, this technical guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from structurally related compounds. The proposed synthetic route is practical, and the detailed analytical protocols offer a clear path for its structural elucidation and the determination of its key physicochemical properties. This information is intended to empower researchers to confidently incorporate this promising molecule into their research and development pipelines, paving the way for the discovery of new therapeutic agents and other valuable chemical entities.
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- A Technical Guide to the Spectroscopic Analysis of 4-Pyrrolidinopyridine - Benchchem. (URL not available)
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Heterocyclic compound - Aromaticity, Structure, Reactivity | Britannica. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available at: [Link]
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Transient spectroscopic insights into nitroindole's T1 state: Elucidating its intermediates and unique photochemical properties - PubMed. Available at: [Link]
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Nitrocompounds, Aromatic: Physical & Chemical Properties - ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]
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Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - ResearchGate. Available at: [Link]
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New approach for predicting melting point of carbocyclic nitroaromatic compounds - Journal of Hazardous Materials. Available at: [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. Available at: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. Available at: [Link]
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Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC. Available at: [Link]
- NOVEL PYRRolo[2,3-b]PYRIDINE AND PYRRolo[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. Available at: [Link]
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Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives - ResearchGate. Available at: [Link]
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Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed. Available at: [Link]
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Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. Available at: [Link]
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Nitration of the 6-Methyl-1,3,5-Triazine Derivatives, 6-Methyl-1,3,5-Triazine-2,4(1H, 3H)-Dione and 2,4-Dimethoxy-6-Methyl-1,3,5-Triazine - ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Kinase Inhibitor Discovery
This guide provides a comprehensive technical overview of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS Number: 178268-98-9), a pivotal heterocyclic intermediate in the field of medicinal chemistry. While not a pharmacologically active agent in itself, its true significance lies in its role as a versatile building block for the synthesis of potent and selective kinase inhibitors. This document will delve into its synthesis, chemical characteristics, and, most importantly, its strategic application in the development of targeted therapeutics.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged scaffold in modern drug discovery. Its structural resemblance to the purine core of ATP allows molecules incorporating this motif to competitively bind to the ATP-binding site of various kinases.[1][2] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine emerges as a particularly valuable intermediate due to the presence of two key functional groups: the nitro group at the 4-position and the methyl group at the 6-position. The nitro group can be readily reduced to a primary amine, a common pharmacophoric element in kinase inhibitors that often engages in critical hydrogen bonding interactions within the kinase active site. The methyl group can provide beneficial steric and electronic properties, influencing binding affinity and selectivity.
Physicochemical Properties
A summary of the key physicochemical properties of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is presented in the table below.
| Property | Value | Source |
| CAS Number | 178268-98-9 | N/A |
| Molecular Formula | C₈H₇N₃O₂ | N/A |
| Molecular Weight | 177.16 g/mol | N/A |
| Appearance | Likely a yellow to orange solid | Inferred from similar nitroaromatic compounds |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and methanol | Inferred from its chemical structure |
Synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
While a specific, detailed synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is not extensively documented in a single source, a plausible and efficient synthetic route can be constructed based on established methodologies for the preparation of substituted 7-azaindoles. The most logical approach involves the construction of the 7-azaindole core followed by nitration.
General Synthetic Strategy
A common and effective method for the synthesis of the 7-azaindole scaffold is the Bartoli indole synthesis or variations thereof, starting from a substituted aminopyridine.[3]
Caption: General synthetic strategy for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
Step-by-Step Experimental Protocol (Proposed)
This proposed protocol is based on analogous syntheses of nitro-azaindoles.[4]
Step 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 2-amino-5-methylpyridine in a suitable solvent (e.g., THF or diethyl ether) at low temperature (-78 °C), add a solution of a vinyl Grignard reagent (e.g., vinylmagnesium bromide).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The reaction mixture is then quenched with an aqueous solution of an oxidizing agent (e.g., hydrogen peroxide) to facilitate the cyclization and aromatization to form the 7-azaindole ring.
-
The crude product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography to yield 6-methyl-1H-pyrrolo[2,3-b]pyridine.
Step 2: Nitration of 6-methyl-1H-pyrrolo[2,3-b]pyridine
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 6-methyl-1H-pyrrolo[2,3-b]pyridine.
-
The reaction mixture is stirred at low temperature for a specified period, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched by pouring it onto ice.
-
The precipitated product is collected by filtration, washed with water, and dried to afford 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
Application as a Key Intermediate in Kinase Inhibitor Synthesis
The primary utility of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine lies in its conversion to 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine, a crucial building block for a multitude of kinase inhibitors.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a fundamental transformation in this synthetic pathway. Several reliable methods can be employed for this purpose.
Caption: Common methods for the reduction of the nitro group.
Step-by-Step Experimental Protocol: Catalytic Hydrogenation
-
A solution of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., methanol or ethanol) is placed in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
The reaction is monitored until the starting material is consumed.
-
The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Elaboration into Kinase Inhibitors
The resulting 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile scaffold that can be further functionalized to generate a diverse library of kinase inhibitors. Common synthetic strategies involve N-alkylation, N-arylation, and acylation of the 4-amino group, as well as functionalization of the pyrrole nitrogen and other positions on the 7-azaindole ring.
The general structure of many kinase inhibitors derived from this core involves the attachment of a larger, often heterocyclic, moiety to the 4-amino group, which occupies the hydrophobic region of the ATP-binding pocket.
Caption: General scheme for the synthesis of kinase inhibitors.
Numerous patents and research articles describe the synthesis of potent kinase inhibitors utilizing the 4-amino-7-azaindole core. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of SGK-1 kinase, and various protein kinases.[2]
Conclusion
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a strategically important, yet often overlooked, intermediate in the synthesis of targeted therapeutics. Its value is not in its own biological activity, but in the facile conversion to the 4-amino derivative, a key pharmacophore for a wide range of kinase inhibitors. The synthetic routes outlined in this guide, based on established chemical principles, provide a clear pathway for researchers in drug discovery to access this valuable building block. As the quest for more selective and potent kinase inhibitors continues, the demand for versatile and well-characterized intermediates like 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine will undoubtedly grow.
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A convenient one-pot synthesis of 4-, 6-, and 7-azaindoles from aminopyridines - ElectronicsAndBooks. (URL: [Link])
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL: [Link])
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (URL: [Link])
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (URL: [Link])
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Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC - PubMed Central. (URL: [Link])
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The known syntheses of 7-methyl-4-azaindole (6). - ResearchGate. (URL: [Link])
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6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine (C007B-530533) - Cenmed Enterprises. (URL: [Link])
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SYNTHESIS OF PYRROLO[5][6]PYRIDO[2,4-d]PYRIMIDIN-6-ONES AND RELATED NEW HETEROCYCLES Tamás Zelenyák,a Imre Fejes,a Jérôme-Ben - Semantic Scholar. (URL: [Link])
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Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2 - American Chemical Society. (URL: [Link])
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The Enigmatic Potential of 6-Methyl-4-Nitro-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide to Unlocking Their Biological Activity
Foreword: The Untapped Frontier of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in the landscape of medicinal chemistry. Its structural resemblance to both indole and the adenine core of ATP has rendered it a fertile ground for the discovery of potent and selective modulators of various biological targets.[1][2] The strategic placement of a nitrogen atom in the six-membered ring can significantly alter the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, often leading to enhanced drug-like characteristics.[1] While extensive research has illuminated the therapeutic potential of numerous 7-azaindole analogues, the specific subclass of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives remains a largely uncharted territory. This guide aims to bridge that gap by providing a comprehensive technical overview of their potential biological activities, grounded in the established structure-activity relationships (SAR) of the broader 7-azaindole class. By synthesizing existing knowledge, we will project the likely therapeutic avenues for these specific derivatives, offering a roadmap for researchers, scientists, and drug development professionals poised to explore this promising chemical space.
The Architectural Significance of the 6-Methyl and 4-Nitro Substitutions
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. The introduction of methyl and nitro groups at the C6 and C4 positions of the 7-azaindole core, respectively, is predicted to profoundly influence its interaction with biological targets.
-
The 6-Methyl Group: Small alkyl substitutions, such as a methyl group, at the C6 position of the 7-azaindole ring can have varied effects. In some contexts, it can enhance binding affinity through favorable hydrophobic interactions within a protein's active site. For instance, studies on C3,C6-diaryl 7-azaindoles have shown that substitutions at the C6 position are crucial for modulating activity, in that case, against HIV-1 integrase.[3] The methyl group's small size allows it to probe small pockets within a binding site without causing significant steric hindrance.
-
The 4-Nitro Group: The nitro group is a potent electron-withdrawing group, which significantly alters the electronic landscape of the aromatic system.[4][5] This can impact the pKa of the pyrrole nitrogen and the hydrogen bonding potential of the entire molecule. The presence of a nitro group is often associated with a range of biological activities, including antimicrobial and anticancer effects.[4][5] However, it is also recognized as a potential toxicophore, as it can undergo metabolic reduction to reactive intermediates.[4][5] In the context of 7-azaindoles, a strong electron-withdrawing group at the C4 position can influence the molecule's ability to act as a kinase inhibitor by modulating its interaction with the hinge region of the ATP binding site.
Projected Biological Activities and Mechanistic Insights
Based on the extensive body of research on 7-azaindole derivatives, we can extrapolate the most probable and promising biological activities for the 6-methyl-4-nitro substituted class.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The 7-azaindole scaffold is a cornerstone in the development of modern anticancer agents, particularly kinase inhibitors.[2][6][7]
Projected Mechanism of Action: Kinase Inhibition
A primary anticipated mechanism of anticancer activity is the inhibition of protein kinases. The 7-azaindole core is an excellent "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP.[2] The electronic modifications induced by the 4-nitro group, coupled with the steric influence of the 6-methyl group, could confer selectivity and potency towards specific kinases implicated in cancer progression, such as:
-
Receptor Tyrosine Kinases (RTKs): Including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and c-Met. Aberrant activation of these kinases is a hallmark of many cancers.[8][9]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDK inhibition can lead to cell cycle arrest and apoptosis.[10]
-
Other Serine/Threonine Kinases: Such as BRAF, which is mutated in a significant portion of melanomas.[1]
The diagram below illustrates the general signaling pathway of a receptor tyrosine kinase, a common target for 7-azaindole-based inhibitors.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the putative inhibitory action of a 7-azaindole derivative.
Antimicrobial Activity: A Potential Weapon Against Drug Resistance
Derivatives of the broader pyrrolopyridine class have demonstrated notable antibacterial and antifungal properties.[11] The unique electronic and structural features of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives may contribute to novel antimicrobial mechanisms.
Projected Mechanism of Action:
The precise antimicrobial targets are likely to be diverse. The strong electron-withdrawing nature of the nitro group is a common feature in many antimicrobial compounds, where it can participate in redox cycling, generating reactive oxygen species that are toxic to microbial cells.[5] Additionally, these derivatives could potentially inhibit essential bacterial enzymes, disrupt cell wall synthesis, or interfere with nucleic acid replication.
A Framework for Experimental Validation: Protocols and Workflows
The translation of theoretical potential into empirical evidence requires robust and validated experimental protocols. The following section outlines standardized methodologies for assessing the key biological activities of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives.
General Experimental Workflow
A systematic approach to screening and characterizing these novel compounds is essential. The workflow below provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A streamlined workflow for the biological evaluation of novel chemical entities.
Detailed Experimental Protocols
This colorimetric assay is a standard for assessing cell metabolic activity and is widely used to screen for the cytotoxic potential of novel compounds.[12][13]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a pre-determined optimal density (typically 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO).[12] Incubate for a further 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]
-
Incubation: Incubate the plates for 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT to formazan crystals.[12]
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[12]
-
Absorbance Reading: Gently agitate the plates on a shaker for 10 minutes to ensure complete dissolution.[12] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.[15]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[15] The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate.[16] Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[15]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Quantitative Data and Structure-Activity Relationship (SAR) Insights
While specific quantitative data for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives are not yet available in the public domain, we can present representative data for related 7-azaindole analogues to provide a benchmark for future studies.
Table 1: Representative Biological Activities of Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound Class | Substitution Pattern | Biological Activity | Target/Assay | Potency (IC₅₀/MIC) | Reference |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | Varied at C2 and N1 | PDE4B Inhibition | Enzymatic Assay | 0.11 - 1.1 µM | [17] |
| 3,6-diaryl-7-azaindoles | Aryl groups at C3 and C6 | HIV-1 Integrase Inhibition | Strand Transfer Assay | ~70% inhibition at 10 µM | [3] |
| 3-(tetrahydropyridine)-7-azaindoles | Varied at C3 | Anticonvulsant | PTZ-induced seizures | ED₅₀ = 19.72 mg/kg | [18] |
Structure-Activity Relationship (SAR) Postulates:
The following diagram conceptualizes the key SAR principles for the 7-azaindole scaffold, providing a framework for the rational design of novel derivatives.
Caption: Key SAR considerations for the design of biologically active 7-azaindole derivatives.
Conclusion and Future Directions
The 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine scaffold stands as a compelling, yet underexplored, area of medicinal chemistry. By leveraging the extensive knowledge of the broader 7-azaindole class, this guide provides a predictive framework for its biological potential, primarily as anticancer and antimicrobial agents. The proposed mechanisms of action, centered on kinase inhibition and microbial toxicity, offer clear starting points for investigation. The detailed experimental protocols herein serve as a practical guide for researchers to systematically evaluate these hypotheses.
The path forward is clear: the synthesis and rigorous biological evaluation of a library of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives are now warranted. Such studies will not only validate the predictions made in this guide but will undoubtedly uncover novel structure-activity relationships and could lead to the identification of potent lead compounds for the development of next-generation therapeutics.
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC - PubMed Central. Retrieved January 13, 2026, from [Link]
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Spectroscopic Characterization of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The functionalization of the 7-azaindole core allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This guide focuses on the spectroscopic characterization of a specific derivative, 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine .
The introduction of a methyl group at the 6-position and a nitro group at the 4-position significantly alters the electronic landscape of the parent 7-azaindole molecule, influencing its reactivity, and ultimately, its biological activity. Accurate and comprehensive spectroscopic characterization is therefore paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research and development pipeline.
This technical guide provides an in-depth overview of the predicted spectroscopic data for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, covering Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section will detail the theoretical basis for the predicted data, present the expected spectral features, and provide standardized experimental protocols for data acquisition. The information herein is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this and related heterocyclic compounds.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is characterized by the fused pyrrole and pyridine rings. The electron-donating methyl group at C6 and the strong electron-withdrawing nitro group at C4 create a significant electronic push-pull system. This is expected to have a profound impact on the chemical shifts in NMR spectra, the vibrational frequencies in IR spectra, the fragmentation patterns in mass spectra, and the electronic transitions in UV-Vis spectra.
Caption: A generalized workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Predicted Fragmentation Pattern (Electron Ionization - EI)
Under electron ionization, 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is expected to exhibit a prominent molecular ion peak (M⁺˙). The fragmentation is likely to be initiated by the loss of the nitro group or its components.
| m/z | Predicted Fragment |
| [M]⁺˙ | Molecular Ion |
| [M - NO]⁺ | Loss of nitric oxide |
| [M - NO₂]⁺ | Loss of nitrogen dioxide |
| [M - O]⁺˙ | Loss of an oxygen atom from the nitro group |
| [M - CH₃]⁺ | Loss of the methyl group |
The fragmentation of nitroaromatic compounds often involves the loss of NO and NO₂. [1][2][3]
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for unambiguously determining the elemental composition of the molecule. The calculated exact mass for C₈H₇N₃O₂ is 177.0538 .
Experimental Protocol for Mass Spectrometry
The following is a standard protocol for acquiring mass spectrometry data. [4][5][6][7]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile. [6]2. Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., electron ionization or electrospray ionization).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range to detect the molecular ion and expected fragments.
-
For HRMS, use a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the measured exact mass with the calculated value to confirm the elemental composition.
Caption: Predicted major fragmentation pathways for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Vibrational Frequencies
The IR spectrum of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and NO₂ groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (pyrrole) | 3300 - 3500 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium |
| Asymmetric NO₂ stretch | 1530 - 1560 | Strong |
| Symmetric NO₂ stretch | 1340 - 1370 | Strong |
| C=C and C=N ring stretches | 1400 - 1600 | Medium to Strong |
The strong absorptions for the symmetric and asymmetric stretches of the nitro group are particularly diagnostic. [8][9][10][11]The N-H stretching frequency of the pyrrole ring might be influenced by intermolecular hydrogen bonding.
Experimental Protocol for IR Spectroscopy
A standard procedure for obtaining an IR spectrum is as follows. [12][13][14][15]
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Predicted Electronic Transitions
The UV-Vis spectrum of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is expected to show absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the nitro group, a strong chromophore, and the methyl group, an auxochrome, will influence the position and intensity of these bands. The extended conjugation and the push-pull nature of the substituents are likely to cause a red shift (bathochromic shift) of the absorption maxima compared to the parent 7-azaindole.
| Transition | Predicted λₘₐₓ (nm) | Solvent |
| π → π* | 280 - 300 and 350 - 380 | Ethanol or Methanol |
The nitro group in nitroaromatic compounds can lead to distinct absorption bands. [16][17][18]
Experimental Protocol for UV-Vis Spectroscopy
A general protocol for acquiring a UV-Vis spectrum is as follows. [19][20][21][22][23]
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a reference cuvette with the pure solvent and place it in the reference beam path.
-
Place the sample cuvette in the sample beam path.
-
Scan a range of wavelengths (e.g., 200-600 nm) to record the absorbance spectrum.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivity (ε) if the concentration is known.
Summary of Predicted Spectroscopic Data
The following table summarizes the key predicted spectroscopic data for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
| Spectroscopic Technique | Key Predicted Features |
| ¹H NMR | Signals for aromatic protons (δ 6.5-8.2), N-H proton (δ 11.0-12.0), and methyl protons (δ 2.4-2.6). |
| ¹³C NMR | Signals for aromatic carbons (δ 100-153) and methyl carbon (δ 20-23). |
| Mass Spectrometry (HRMS) | Calculated Exact Mass: 177.0538 for C₈H₇N₃O₂. |
| IR Spectroscopy | Strong NO₂ stretches (~1545 cm⁻¹ and ~1355 cm⁻¹), N-H stretch (~3400 cm⁻¹). |
| UV-Vis Spectroscopy | λₘₐₓ values around 280-300 nm and 350-380 nm due to π → π* transitions. |
Conclusion
The predicted spectroscopic data presented in this guide provide a comprehensive framework for the characterization of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. The synergistic use of NMR, MS, IR, and UV-Vis spectroscopy will enable researchers to unambiguously confirm the structure and purity of this important heterocyclic compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This guide serves as a foundational resource for scientists engaged in the synthesis, purification, and application of this and related 7-azaindole derivatives in the pursuit of novel therapeutic agents and other advanced materials.
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Crystal structure of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Crystal Structure of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Abstract
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of specific substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides a detailed technical analysis of the crystal structure of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, a derivative of significant interest. Through a comprehensive examination of its three-dimensional atomic arrangement, determined by single-crystal X-ray diffraction, we elucidate the key structural features and intermolecular interactions that govern its solid-state behavior. This analysis is crucial for researchers in drug design and materials science, offering insights that can inform the development of novel therapeutics and functional materials.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole framework is a bioisostere of the naturally occurring indole nucleus and is a cornerstone in modern drug discovery.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after component in the design of kinase inhibitors and other targeted therapies.[2][3] The strategic functionalization of the 7-azaindole ring system is a key strategy for modulating biological activity and optimizing drug-like properties.[4] The title compound, 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, incorporates a methyl group and a strong electron-withdrawing nitro group. The nitro group, in particular, is known to influence electronic states and participate in specific non-covalent interactions, such as π-hole interactions, which can be critical for molecular recognition and binding affinity.[5][6]
Understanding the precise three-dimensional structure of this molecule is paramount. Single-crystal X-ray diffraction is the definitive technique for this purpose, providing unparalleled detail about atomic positions, bond lengths, bond angles, and the overall molecular conformation within a crystal lattice.[7][8][9] This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new chemical entities.
Experimental Workflow: From Synthesis to Structure Elucidation
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.
Synthesis and Crystallization
The synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine can be achieved through various established synthetic routes for the functionalization of the 7-azaindole core.[10][11] A general approach might involve the nitration of a suitable 6-methyl-1H-pyrrolo[2,3-b]pyridine precursor.
Protocol for Crystallization:
-
Dissolve the synthesized 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine powder in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, further slow the crystallization process by placing the solution in a refrigerator (4 °C).
-
Alternatively, employ vapor diffusion by placing the solution in a small vial inside a larger sealed container with a more volatile anti-solvent (e.g., hexane).
-
High-quality, single crystals suitable for X-ray diffraction are typically obtained over several days.[12]
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A Technical Guide to the Identification of Potential Therapeutic Targets for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents. Its ability to mimic the purine structure of ATP allows it to effectively interact with the hinge region of protein kinases, making it a cornerstone for the development of kinase inhibitors. This guide provides a comprehensive analysis of potential therapeutic targets for the novel compound, 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. By leveraging data from structurally analogous compounds, we prioritize a series of high-value targets implicated in oncology, neurodegenerative disorders, and inflammatory diseases. For each proposed target, a detailed, step-by-step experimental workflow for validation is presented, complete with theoretical frameworks and data interpretation strategies. This document is intended to serve as a technical roadmap for researchers, scientists, and drug development professionals engaged in the early-stage discovery and validation of novel therapeutics.
Introduction: The 7-Azaindole Core as a Versatile Pharmacophore
The compound 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine belongs to the 7-azaindole family of heterocyclic compounds. The defining feature of this scaffold is the bioisosteric replacement of a carbon atom in the indole ring with a nitrogen atom, creating a structure that is highly effective at forming hydrogen bonds with protein targets.[1] Specifically, the nitrogen atoms in the pyrrolo[2,3-b]pyridine ring system can mimic the hydrogen bonding pattern of the adenine moiety of ATP, making it a highly effective hinge-binding motif for a wide array of protein kinases.[1][2]
Given the nascent stage of research on 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, a rational approach to target identification is to extrapolate from the known biological activities of other substituted 7-azaindole and related pyrrolopyrimidine derivatives. The literature robustly supports the role of this scaffold in the inhibition of protein kinases, with numerous examples of potent and selective inhibitors for various members of the kinome.[2][3][4] Therefore, the primary focus of this guide will be on the validation of high-priority kinase targets, with secondary consideration given to other enzyme families where this scaffold has shown activity.
The following sections will detail the most promising therapeutic targets, the rationale for their selection, and the experimental protocols required to validate the interaction of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine with these targets.
Prioritized Therapeutic Target Families
Based on extensive analysis of the literature for the 1H-pyrrolo[2,3-b]pyridine scaffold, we have prioritized the following target families for initial investigation. The selection is based on the frequency of successful targeting by analogous compounds and the high therapeutic relevance of these targets in current drug development pipelines.
| Target Family | Specific Examples | Therapeutic Area | Rationale |
| Receptor Tyrosine Kinases (RTKs) | VEGFR2, FGFR, EGFR, HER2 | Oncology | Pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against multiple RTKs involved in angiogenesis and tumor proliferation.[5][6][7][8] |
| Non-Receptor Tyrosine Kinases | TNIK | Oncology | TNIK is a key regulator of the Wnt signaling pathway, and 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors. |
| Serine/Threonine Kinases | GSK-3β, CDK8, ATM, PI3K | Neurodegeneration, Oncology | This scaffold has shown high potency and selectivity for various serine/threonine kinases implicated in a range of pathologies.[9][10][11][12] |
| Other Enzymes | PDE4B, Tubulin | Inflammatory Disease, Oncology | While kinases are the primary targets, the 7-azaindole core has also been successfully adapted to inhibit other enzyme classes.[13][14] |
Detailed Target Validation Workflows
This section provides detailed, step-by-step experimental protocols for validating the interaction of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine with the prioritized targets.
Target Family: Receptor Tyrosine Kinases (RTKs)
Rationale: The aberrant activation of RTKs such as VEGFR, FGFR, and EGFR is a hallmark of many cancers, driving tumor growth, proliferation, and angiogenesis.[5][6] The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established inhibitor of these kinases.[7][8]
Signaling Pathway Overview:
Caption: Experimental workflow for RTK target validation.
Protocol 3.1.1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine on the enzymatic activity of recombinant RTKs (e.g., VEGFR2, FGFR1).
-
Materials: Recombinant human kinases, appropriate peptide substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Add the ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP, and then measure the luminescence, which is proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
-
Protocol 3.1.2: Cellular Phosphorylation Assay
-
Objective: To assess the ability of the compound to inhibit RTK activation in a cellular context.
-
Materials: Cancer cell lines with known RTK activation (e.g., HuH-7 for FGFR4, HUVECs for VEGFR2), lysis buffer, primary antibodies (anti-phospho-RTK, anti-total-RTK), and secondary antibodies.
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., FGF19, VEGF) for 15 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Perform Western blotting to detect the levels of phosphorylated and total RTK. A decrease in the phospho-RTK/total-RTK ratio indicates inhibition. [8]
-
Target: Glycogen Synthase Kinase-3β (GSK-3β)
Rationale: GSK-3β is a serine/threonine kinase implicated in the pathology of Alzheimer's disease through its role in the hyperphosphorylation of the tau protein. [9]Several pyrrolo[2,3-b]pyridine derivatives have been reported as potent and selective GSK-3β inhibitors. [9] Signaling Pathway Overview:
Caption: Simplified GSK-3β signaling in Alzheimer's disease.
Experimental Workflow:
Protocol 3.2.1: In Vitro GSK-3β Inhibition Assay
-
Objective: To determine the IC50 of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine against GSK-3β.
-
Procedure: Follow the same procedure as in Protocol 3.1.1, using recombinant GSK-3β and a specific peptide substrate.
Protocol 3.2.2: Cellular Tau Phosphorylation Assay
-
Objective: To measure the inhibition of tau phosphorylation in a relevant cell model.
-
Materials: SH-SY5Y neuroblastoma cells, okadaic acid (to induce tau hyperphosphorylation), primary antibodies (anti-phospho-tau at specific sites like Ser396, anti-total-tau).
-
Procedure:
-
Culture SH-SY5Y cells and treat with various concentrations of the test compound for 2 hours.
-
Induce tau hyperphosphorylation by adding okadaic acid.
-
After 24 hours, lyse the cells and perform Western blotting as described in Protocol 3.1.2, probing for phosphorylated and total tau. A reduction in the phospho-tau/total-tau ratio indicates target engagement. [9]
-
Target: Cyclin-Dependent Kinase 8 (CDK8)
Rationale: CDK8 is a transcriptional regulator and a key oncogene in colorectal cancer, primarily through its interaction with the WNT/β-catenin signaling pathway. [10]A potent type II CDK8 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold has been developed, highlighting the tractability of this target. [10] Experimental Workflow:
Protocol 3.3.1: Cellular β-catenin Reporter Assay
-
Objective: To functionally assess the inhibition of the WNT/β-catenin pathway downstream of CDK8.
-
Materials: Colorectal cancer cell line (e.g., HCT116) stably transfected with a β-catenin responsive reporter construct (e.g., TOP/FOP-Flash).
-
Procedure:
-
Plate the reporter cell line in a 96-well plate.
-
Treat the cells with a serial dilution of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine for 24-48 hours.
-
Measure the luciferase activity according to the manufacturer's protocol.
-
A dose-dependent decrease in luciferase activity indicates inhibition of the WNT/β-catenin pathway, consistent with CDK8 inhibition. [10] Protocol 3.3.2: Cell Cycle Analysis
-
-
Objective: To determine if the compound induces cell cycle arrest, a common outcome of CDK inhibition.
-
Materials: Colorectal cancer cells, propidium iodide (PI), RNase A.
-
Procedure:
-
Treat cells with the test compound for 24 hours.
-
Harvest the cells, fix them in ethanol, and stain with PI/RNase A solution.
-
Analyze the DNA content by flow cytometry.
-
An accumulation of cells in the G2/M and S phases would be consistent with the effects of a known CDK8 inhibitor. [10]
-
Summary and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly versatile starting point for the development of potent and selective inhibitors of a wide range of therapeutic targets, particularly protein kinases. This guide outlines a rational, evidence-based strategy for the initial target validation of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. The proposed workflows provide a clear path from initial in vitro enzymatic assays to more complex cell-based functional assays, enabling a comprehensive evaluation of the compound's mechanism of action.
Future work should focus on expanding the panel of kinases tested to build a selectivity profile, which is critical for predicting potential off-target effects and ensuring a favorable therapeutic window. Furthermore, successful validation of any of the primary targets should be followed by structure-activity relationship (SAR) studies to optimize the potency and drug-like properties of the lead compound. The promising polypharmacology of the 7-azaindole core suggests that 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine could be a valuable lead structure for the development of next-generation therapeutics.
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PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Available from: [Link]
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ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available from: [Link]
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PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Available from: [Link]
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MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]
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PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Available from: [Link]
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MDPI. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
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In Silico Modeling of 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide to Predicting Molecular Interactions
For: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors by effectively mimicking the adenine hinge-binding motif of ATP.[1][2] This guide presents a comprehensive, in-silico workflow to characterize the potential interactions of a novel derivative, 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, with a therapeutically relevant biological target. Lacking prior experimental data for this specific compound, we leverage the known pharmacology of its core structure to postulate a representative kinase target. This document provides field-proven, step-by-step protocols for ligand and protein preparation, molecular docking, and all-atom molecular dynamics (MD) simulations, culminating in binding free energy estimations. The causality behind each methodological choice is explained, creating a self-validating system where computational techniques are used synergistically to build a robust model of molecular interaction, thereby guiding future experimental validation and lead optimization efforts.
Introduction: The Rationale for Modeling 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
The pyrrolo[2,3-b]pyridine core is a cornerstone of modern kinase inhibitor design.[3][4] Its defining feature is the nitrogen atom at position 7, which acts as a crucial hydrogen bond acceptor, anchoring the molecule to the "hinge region" of the kinase ATP-binding pocket. This interaction is fundamental to the inhibitory activity of many approved drugs and clinical candidates targeting kinases like Janus Kinase (JAK), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinase (CDK).[4][5]
The subject of this guide, 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, is a novel, uncharacterized derivative. The introduction of a methyl group at the 6-position and a nitro group at the 4-position can significantly alter its physicochemical properties, including solubility, electronic distribution, and steric profile. These modifications may influence binding affinity, selectivity, and pharmacokinetic properties.
Given the therapeutic precedent of the scaffold, in silico modeling provides a rapid, cost-effective, and powerful approach to generate initial hypotheses about the compound's biological activity before committing to resource-intensive chemical synthesis and biological screening.[6][7]
Target Selection: Janus Kinase 1 (JAK1)
Based on the extensive literature on pyrrolo[2,3-b]pyridine derivatives as potent JAK inhibitors, we have selected the kinase domain of human Janus Kinase 1 (JAK1) as a representative target for this modeling study. JAK1 is a critical mediator of cytokine signaling and a validated target for inflammatory diseases. For this workflow, we will utilize the high-resolution crystal structure of the human JAK1 kinase domain, for instance, the structure available under the Protein Data Bank (PDB) ID 6SM8 .[8] This structure provides an accurate, experimentally determined representation of the ATP-binding site.
The In Silico Modeling Workflow: A Self-Validating Protocol
Our workflow is designed as a multi-stage process where the output of each step informs and validates the next. This begins with the initial prediction of a binding pose via molecular docking and progresses to a dynamic simulation of the complex to assess its stability and intermolecular interactions over time.
subgraph "cluster_prep" { label="PART 1: System Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; p1 [label="Ligand Preparation\n(3D Structure Generation,\nEnergy Minimization)"]; p2 [label="Protein Preparation\n(PDB: 6SM8)\n(Clean Structure, Add Hydrogens)"]; }
subgraph "cluster_docking" { label="PART 2: Binding Pose Prediction"; bgcolor="#FFFFFF"; d1 [label="Molecular Docking\n(Define Binding Site,\nRun AutoDock Vina)", fillcolor="#34A853", fontcolor="#FFFFFF"]; d2 [label="Pose & Score Analysis\n(Select Best Pose)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_md" { label="PART 3: Dynamic Stability & Energetics"; bgcolor="#FFFFFF"; m1 [label="MD Simulation Setup\n(Solvation, Ionization,\nForce Field Assignment)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; m2 [label="Equilibration (NVT, NPT)\n& Production MD Run\n(GROMACS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; m3 [label="Trajectory Analysis\n(RMSD, RMSF, H-Bonds)", fillcolor="#FBBC05", fontcolor="#202124"]; m4 [label="Binding Free Energy\n(MM/PBSA Calculation)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_analysis" { label="PART 4: Hypothesis Generation"; bgcolor="#FFFFFF"; a1 [label="Identify Key Interactions\n& Propose Optimizations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
p1 -> d1 [lhead=cluster_docking]; p2 -> d1; d1 -> d2; d2 -> m1 [lhead=cluster_md]; m1 -> m2; m2 -> m3; m3 -> m4; m4 -> a1 [lhead=cluster_analysis]; }
Figure 1: Comprehensive in silico workflow from system preparation to analysis.
Experimental Protocols
Protocol 1: Ligand Preparation
The accuracy of any docking or simulation study is critically dependent on a chemically correct, low-energy 3D conformation of the ligand.
Causality: A 2D representation is insufficient as it lacks the spatial information necessary for docking algorithms. Energy minimization is required to find a stable, low-energy conformation that is physically realistic.[9][10]
Step-by-Step Methodology:
-
2D Sketching: Draw the structure of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Convert the 2D sketch into a 3D structure.
-
Hydrogen Addition: Add hydrogen atoms appropriate for a neutral physiological pH (approx. 7.4).
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This step resolves any steric clashes and brings the molecule to a low-energy conformational state.
-
Charge Assignment: Calculate partial atomic charges (e.g., Gasteiger charges for AutoDock).
-
File Format Conversion: Save the final structure in a docking-compatible format, such as .pdbqt for AutoDock Vina, which includes charge information and defines rotatable bonds.
Protocol 2: Protein Preparation
Raw PDB structures are not immediately usable for simulation and require careful preparation to ensure they are chemically correct and computationally tractable.[11][12][13]
Causality: PDB files often lack hydrogen atoms, may contain non-essential water molecules or co-factors, and can have missing atoms in flexible loop regions. These issues must be rectified to create a realistic and stable protein model for simulation.[14]
Step-by-Step Methodology:
-
Fetch Structure: Download the crystal structure of JAK1 (PDB ID: 6SM8) from the RCSB Protein Data Bank.[8]
-
Clean the Structure: Remove all non-essential components from the PDB file. This includes water molecules, co-crystallized ligands (unless being used for binding site definition), and any other heteroatoms or duplicate protein chains not involved in the binding site of interest.[15][16]
-
Add Hydrogens: Add hydrogen atoms to the protein structure, consistent with a pH of 7.4. This is crucial for correctly modeling hydrogen bonding networks.
-
Assign Charges: Assign atomic charges using a standard biomolecular force field (e.g., AMBER, CHARMM).
-
Repair Missing Residues/Atoms: If the crystal structure has missing side chains or loops, these should be modeled in using tools like MODELLER or the functionalities within suites like Schrödinger or Discovery Studio. For this protocol, we assume the chosen PDB structure is complete.
-
Energy Minimization: Perform a brief, constrained energy minimization of the protein structure to relax any steric clashes introduced during hydrogen addition, while keeping the backbone atoms fixed to preserve the experimental conformation.
-
File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.
Protocol 3: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6][17] It uses a sampling algorithm to explore possible conformations and a scoring function to rank them.[18]
Causality: Docking allows for the rapid screening of binding poses to identify the most energetically favorable interaction mode. The scoring function provides a semi-quantitative estimate of binding affinity, enabling the ranking of different poses.
Step-by-Step Methodology:
-
Define the Binding Site: Identify the ATP-binding site of JAK1. This is typically done by locating the co-crystallized inhibitor in the original PDB file or by identifying the conserved hinge region residues (e.g., Leu959 in JAK1).
-
Grid Box Generation: Define a three-dimensional grid box that encompasses the entire binding site. This box defines the search space for the docking algorithm. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search, increasing efficiency.
-
Run Docking Simulation: Execute the docking calculation using software like AutoDock Vina.[19] Vina will explore various ligand poses within the grid box and score them based on its empirical scoring function.
-
Analyze Results: The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose (most negative score) is considered the most likely binding mode.
-
Visual Inspection: Critically examine the top-ranked pose using molecular visualization software (e.g., PyMOL, UCSF Chimera).[19] Verify that the pose makes sense chemically, paying close attention to key interactions, such as the expected hydrogen bond between the pyrrolo[2,3-b]pyridine N7 atom and the backbone NH of the hinge region.
| Docking Parameter | Typical Value/Setting | Rationale |
| Software | AutoDock Vina | Balances computational speed with accuracy. |
| Grid Center | Centered on the co-crystallized ligand | Defines the search space in the known active site. |
| Grid Size | 25 x 25 x 25 Å | Sufficiently large to accommodate the ligand and allow rotational freedom. |
| Exhaustiveness | 16 - 32 | Controls the thoroughness of the conformational search. Higher is better but slower. |
| Number of Modes | 10 | The number of distinct binding poses to be generated and ranked. |
Protocol 4: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, assessing the stability of the binding pose and the persistence of key interactions over time in a simulated physiological environment.[20][21]
Causality: MD simulations test the stability of the docked pose. An unstable pose will quickly dissociate or drift in a simulation, whereas a stable one will maintain its key interactions. This provides a higher level of validation for the docking result.[22][23]
Step-by-Step Methodology (using GROMACS): [24][25]
-
System Building:
-
Complex Creation: Use the top-ranked docked pose of the JAK1-ligand complex as the starting structure.
-
Force Field Selection: Choose a suitable force field. The CHARMM36m force field is a robust choice for proteins.[26] Ligand parameters must be generated separately, often using a tool like the CGenFF server, which is compatible with CHARMM.
-
-
Solvation and Ionization:
-
Define Simulation Box: Place the complex in a periodic solvent box (e.g., a cubic box with a 1.0 nm margin from the protein surface).
-
Add Solvent: Fill the box with a pre-equilibrated water model, such as TIP3P.
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's total charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization: Perform a steepest descent energy minimization of the entire solvated system to remove any steric clashes between the complex and the solvent molecules.
-
Equilibration:
-
NVT Ensemble (Canonical): Perform a short simulation (e.g., 1 ns) with constant Number of particles, Volume, and Temperature. This allows the solvent to equilibrate around the protein and ligand, which are held in place with position restraints.
-
NPT Ensemble (Isothermal-Isobaric): Perform a subsequent simulation (e.g., 1-5 ns) with constant Number of particles, Pressure, and Temperature. This adjusts the system density to the correct value while keeping position restraints on the protein and ligand.
-
-
Production MD: Release the position restraints and run the production simulation for a duration sufficient to observe the system's stability (e.g., 100-200 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
Protocol 5: Trajectory Analysis & Binding Free Energy Estimation
Analysis of the MD trajectory provides quantitative data on the stability and energetics of the protein-ligand interaction.[22][27]
Causality: Metrics like RMSD and RMSF quantify the stability of the complex. Binding free energy calculations provide a more accurate estimation of binding affinity than docking scores because they are based on a dynamic, solvated model.[28][29]
Step-by-Step Methodology:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot for both indicates that the system has reached equilibrium and the ligand is not drifting out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein. Residues in the binding pocket that interact with the ligand should exhibit lower fluctuation.
-
Interaction Analysis: Analyze the trajectory to identify persistent interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific residues. Quantify the percentage of simulation time that these interactions are maintained.
-
Binding Free Energy Estimation (MM/PBSA): Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to estimate the binding free energy (ΔG_bind).[30][31][32] This method calculates the free energy of the complex, protein, and ligand from snapshots of the MD trajectory to derive the binding energy. It is more computationally demanding than docking but generally more accurate.
| Analysis Metric | Interpretation of a Favorable Result | Rationale for Importance |
| Ligand RMSD | Low, stable value (< 0.3 nm) after initial equilibration. | Indicates the ligand's binding pose is stable and not dissociating. |
| Protein RMSD | Low, stable value (< 0.3 nm) for the backbone. | Confirms the overall protein structure remains stable during the simulation. |
| Hydrogen Bonds | High occupancy (> 70%) for key hinge-region H-bonds. | Validates the canonical binding mode expected for a kinase inhibitor. |
| MM/PBSA ΔG_bind | A strongly negative value. | Provides a more rigorous estimate of binding affinity than the initial docking score. |
subgraph "cluster_0" { label="Kinase Hinge Region (Backbone)"; bgcolor="#FFFFFF"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Hinge_NH [label="NH"]; Hinge_CO [label="C=O"]; }
subgraph "cluster_1" { label="Pyrrolo[2,3-b]pyridine Scaffold"; bgcolor="#FFFFFF"; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand_N7 [label="N7-H (Donor)"]; Ligand_N1 [label="N1 (Acceptor)"]; }
Ligand_N1 -> Hinge_NH [label=" H-Bond (Acceptor)", color="#EA4335", fontcolor="#202124", style=dashed, dir=both]; Ligand_N7 -> Hinge_CO [label=" H-Bond (Donor)", color="#34A853", fontcolor="#202124", style=dashed, dir=both]; }
Figure 2: Canonical hydrogen bonds between a pyrrolopyridine scaffold and a kinase hinge.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step in silico workflow for predicting the interactions of the novel compound 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine with the JAK1 kinase domain. By systematically progressing from static docking to dynamic simulation and free energy calculations, this protocol establishes a self-validating framework to build confidence in the predicted binding mode and affinity.
The results from this workflow—a stable, high-affinity binding pose, identification of key interacting residues, and a favorable binding free energy—would generate a strong hypothesis that 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a potential JAK1 inhibitor. This computational evidence provides a solid foundation for prioritizing the compound for chemical synthesis and subsequent experimental validation through in vitro kinase assays. Furthermore, the detailed interaction analysis can guide the next phase of drug design, suggesting specific structural modifications to enhance potency or selectivity.
References
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Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
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Chen, T., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
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Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
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Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]
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YouTube. (2023). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. [Link]
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RCSB PDB. 6SM8: Human jak1 kinase domain in complex with inhibitor. [Link]
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Matter, H., et al. (2011). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. [Link]
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RCSB PDB. 6N7B: Structure of the human JAK1 kinase domain with compound 38. [Link]
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Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
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Singh, V., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]
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YouTube. (2023). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
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PubMed. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]
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YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
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Cancer Research. (2007). The in silico identification and evaluation of potential small molecule inhibitors of the Met Kinase Receptor. [Link]
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Cichońska, A., et al. (2021). A Hybrid Structure-Based Machine Learning Approach for Predicting Kinase Inhibition by Small Molecules. Journal of Chemical Information and Modeling. [Link]
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ScotChem. 6. Preparing the protein and ligand for docking. [Link]
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Quora. (2021). How does one prepare proteins for molecular docking?. [Link]
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Walsh Medical Media. (2013). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. [Link]
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Salmas, R. E., et al. (2022). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]
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Do, D., et al. (2023). Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. Digital Discovery. [Link]
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Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [Link]
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Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio. [Link]
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ScotChem. 6. Preparing the protein and ligand for docking. [Link]
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YouTube. (2013). Protein Preparation - Introduction (Part 1/4). [Link]
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Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
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Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
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The Emergence of a Privileged Scaffold: A Historical and Technical Guide to the 1H-pyrrolo[2,3-b]pyridine Core
Introduction: The Unassuming Potency of a Fused Heterocycle
In the vast landscape of heterocyclic chemistry, certain core structures emerge as "privileged scaffolds"—molecular frameworks that exhibit a remarkable propensity for binding to diverse biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a testament to this concept. Its deceptively simple bicyclic structure, a fusion of a pyrrole and a pyridine ring, belies a rich history of chemical ingenuity and a profound impact on modern drug discovery. This technical guide delves into the discovery and historical evolution of synthetic methodologies for this crucial core, offering insights for researchers, scientists, and drug development professionals seeking to harness its potential. The narrative will trace the journey from challenging early syntheses to the sophisticated and versatile methods employed today, underscoring the enduring relevance of this remarkable heterocycle.
The Dawn of 7-Azaindole: Early Synthetic Endeavors and Foundational Discoveries
The initial forays into the synthesis of the 1H-pyrrolo[2,3-b]pyridine core were characterized by the adaptation of classical indole syntheses, often with limited success due to the electronic nature of the pyridine ring. The electron-withdrawing character of the pyridine nitrogen deactivates the ring towards electrophilic substitution, a key step in many traditional indole-forming reactions.
One of the seminal reports on the synthesis of the parent 7-azaindole was published in 1955 by M. M. Robison and B. L. Robison. Their work detailed the preparation of 1H-pyrrolo[2,3-b]pyridine via the Madelung reaction , a high-temperature intramolecular cyclization of an N-acyl-ortho-toluidine. In this case, the starting material was 2-formamido-3-picoline, which was cyclized in the presence of a strong base.[1]
The Madelung Synthesis: A Foundational, Albeit Harsh, Approach
The Madelung synthesis, while historically significant, is often hampered by harsh reaction conditions, including high temperatures and the use of strong bases like sodium or potassium alkoxides, or sodium anilide and potassium formate.[1] These conditions can limit the functional group tolerance of the reaction, making it less suitable for the synthesis of complex, highly functionalized derivatives.
Conceptual Workflow of the Madelung Synthesis:
Caption: The Madelung synthesis of 1H-pyrrolo[2,3-b]pyridine.
The work of Robison and Robison was pivotal not only for providing a viable, albeit challenging, route to the parent core but also for their subsequent investigations into its fundamental reactivity. They explored electrophilic substitution reactions, demonstrating that the pyrrole ring of 7-azaindole is susceptible to attack, paving the way for the future functionalization of this scaffold.
Another classical approach, the Fischer indole synthesis , which involves the acid-catalyzed cyclization of a phenylhydrazone, was also explored for the synthesis of azaindoles. However, the acidic conditions required for the Fischer synthesis often lead to the protonation of the pyridine nitrogen, further deactivating the ring and hindering the crucial cyclization step. Consequently, this method has seen limited application in the preparation of 7-azaindoles.
The Chichibabin Reaction: A More Directed Approach to the Core
A significant advancement in the synthesis of 7-azaindole derivatives came with the application of the Chichibabin reaction . This method involves the nucleophilic addition of an organometallic reagent, typically an organolithium or Grignard reagent, to a pyridine ring, followed by cyclization. For the synthesis of 2-substituted 7-azaindoles, this typically involves the reaction of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[2]
The key advantage of the Chichibabin cyclization is its ability to directly construct the pyrrole ring onto the pyridine scaffold with a degree of regiocontrol. The reaction proceeds through the metalation of the methyl group of the 3-picoline, followed by nucleophilic attack on the nitrile, and subsequent intramolecular cyclization onto the pyridine ring.
Experimental Protocol: Chichibabin Synthesis of 2-Phenyl-7-azaindole
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (2.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Slowly add n-butyllithium (2.1 equivalents) and stir for 30 minutes at -78 °C.
-
Reaction: To the freshly prepared LDA solution, add 2-fluoro-3-picoline (1.0 equivalent) dropwise at -78 °C. Stir the reaction mixture for 1 hour at -40 °C.
-
Addition of Nitrile: Add benzonitrile (1.2 equivalents) to the reaction mixture at -40 °C and continue stirring for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 2-phenyl-7-azaindole.
Logical Flow of the Chichibabin Cyclization:
Caption: Key steps in the Chichibabin synthesis of 2-substituted 7-azaindoles.
The Modern Era: Palladium-Catalyzed Cross-Coupling and the Rise of Versatility
The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of complex organic molecules, and the construction of the 7-azaindole core was no exception. These methods offer unparalleled efficiency, functional group tolerance, and modularity, allowing for the synthesis of a vast array of derivatives.
Sonogashira Coupling Followed by Cyclization: A Powerful Strategy
A widely employed modern strategy for the synthesis of 7-azaindoles involves a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-amino-3-alkynylpyridine. This approach is highly versatile as it allows for the introduction of diverse substituents at the 2-position of the 7-azaindole core via the choice of the alkyne coupling partner.
The subsequent cyclization can be promoted by a variety of reagents, including bases (such as potassium tert-butoxide or DBU) or transition metal catalysts.[3]
General Workflow for Sonogashira Coupling and Cyclization:
Caption: A modern approach to 2-substituted 7-azaindoles.
Buchwald-Hartwig and Suzuki-Miyaura Couplings: Functionalization of the Pre-formed Core
Once the 1H-pyrrolo[2,3-b]pyridine core is synthesized, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are invaluable tools for its further functionalization. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at various positions of the bicyclic system, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Biological Significance: From Obscurity to a Cornerstone of Medicinal Chemistry
The initial interest in 1H-pyrrolo[2,3-b]pyridine and its derivatives was primarily academic. However, in recent decades, the 7-azaindole scaffold has emerged as a cornerstone of medicinal chemistry. Its ability to act as a bioisostere for indole, purine, and other bicyclic heterocycles, coupled with its unique electronic properties and ability to form key hydrogen bonding interactions with biological targets, has led to its incorporation into a multitude of clinically successful drugs and drug candidates.
The 7-azaindole core is particularly prominent in the field of kinase inhibitors , where it often serves as a hinge-binding motif, mimicking the adenine core of ATP. Its versatility has also been demonstrated in the development of antivirals, anti-inflammatories, and central nervous system agents.
Table 1: Evolution of Synthetic Methodologies for the 1H-pyrrolo[2,3-b]pyridine Core
| Method | Key Features | Advantages | Limitations |
| Madelung Synthesis | High-temperature intramolecular cyclization of N-acyl-ortho-toluidines. | Access to the unsubstituted parent core. | Harsh reaction conditions, limited functional group tolerance. |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of pyridylhydrazones. | Well-established classical reaction. | Often inefficient due to pyridine ring deactivation under acidic conditions. |
| Chichibabin Cyclization | Nucleophilic addition of an organometallic reagent to a pyridine ring followed by cyclization. | Direct construction of the pyrrole ring with regiocontrol. | Use of strong bases and organometallic reagents can limit substrate scope. |
| Sonogashira Coupling / Cyclization | Pd-catalyzed coupling of a 2-amino-3-halopyridine with an alkyne, followed by cyclization. | High versatility, modular, good functional group tolerance. | Requires a pre-functionalized pyridine starting material. |
| Pd-catalyzed Cross-Couplings | Suzuki-Miyaura, Buchwald-Hartwig, etc. for functionalization of the core. | Excellent for late-stage diversification and SAR studies. | Requires a pre-formed and halogenated 7-azaindole core. |
Conclusion: A Scaffold for the Future
The journey of the 1H-pyrrolo[2,3-b]pyridine core from a synthetically challenging curiosity to a privileged scaffold in drug discovery is a compelling narrative of chemical innovation. The development of increasingly sophisticated and versatile synthetic methods has unlocked the immense potential of this seemingly simple heterocycle. For researchers and drug development professionals, a deep understanding of the historical and technical evolution of its synthesis is not merely an academic exercise, but a practical tool for the rational design and efficient construction of the next generation of therapeutics. The 7-azaindole story is far from over; its continued prominence in medicinal chemistry ensures that new chapters in its synthetic and therapeutic history will continue to be written.
References
-
Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 72(23), 8899–8908. [Link]
-
Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 72(23), 8899–8908. [Link]
-
Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]
-
Robison, M. M., & Robison, B. L. (1955). 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. Journal of the American Chemical Society, 77(2), 457–459. [Link]
-
Wang, Z., & Wang, X. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982. [Link]
-
Yeo, C. I., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Advances, 3(48), 25821-25829. [Link]
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- 3. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Potential of the Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry due to its structural resemblance to both indole and purine systems.[1] This bioisosteric relationship allows it to interact with biological targets that recognize these natural motifs, particularly the ATP-binding site of kinases.[1] The strategic incorporation of a nitrogen atom in the indole ring can modulate key physicochemical properties like solubility and basicity, potentially enhancing drug-like characteristics.[1] Consequently, the pyrrolo[2,3-b]pyridine core has been successfully integrated into numerous kinase inhibitors targeting a range of diseases, most notably cancer.[2][3][4][5][6][7][8]
This document provides detailed application notes and protocols for the investigation of a specific derivative, 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine , as a potential kinase inhibitor. While specific biological data for this compound is not yet publicly available, its structural features suggest it as a candidate for kinase-directed drug discovery programs. These protocols are designed to provide a robust framework for researchers to characterize its inhibitory potential, from initial in vitro screening to cell-based validation.
Scientific Rationale: Why Investigate 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine?
The rationale for investigating this compound stems from the established activity of the core scaffold and the influence of its specific substitutions:
-
Pyrrolo[2,3-b]pyridine Core: This moiety is a known hinge-binder, mimicking the adenine portion of ATP to interact with the hinge region of the kinase active site.[1] This interaction is a cornerstone of many successful kinase inhibitors.
-
Nitro Group (at position 4): The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the aromatic system, potentially modulating binding affinity and selectivity for specific kinase targets.
-
Methyl Group (at position 6): The methyl group can provide additional van der Waals interactions within the kinase active site, potentially enhancing potency and influencing the selectivity profile.
Given these features, a systematic evaluation of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine against a panel of kinases is a logical step in the exploration of novel therapeutic agents.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for characterizing a novel kinase inhibitor. This guide will provide detailed protocols for the key in vitro and cell-based assays.
Caption: A streamlined workflow for the evaluation of a potential kinase inhibitor.
Part 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine against a target kinase. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.[9]
Principle of the Assay
Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing a phosphorylated substrate and ADP.[10] The inhibitory effect of the test compound is quantified by measuring the reduction in kinase activity.[10] There are various methods to measure kinase activity, including radiometric assays that track the transfer of radioactive ³²P from ATP to the substrate, and non-radioactive methods that measure ADP production or substrate phosphorylation using specific antibodies.[10][11] This protocol will focus on a widely used, non-radioactive, ADP-based detection method that is amenable to high-throughput screening.[9][10]
Materials and Reagents
-
Target Kinase (recombinant, purified)
-
Kinase Substrate (specific for the target kinase)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (test compound)
-
DMSO (for compound dilution)
-
ADP Detection Kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader (luminometer)
-
White, opaque 96-well or 384-well microplates
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for the dose-response curve (e.g., 10-point, 3-fold dilutions).
-
-
Reaction Setup:
-
In a microplate, add 2.5 µL of the diluted compound solutions to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Prepare a master mix containing the kinase and substrate in kinase assay buffer.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer at a concentration appropriate for the target kinase (typically at or near the Km for ATP).
-
Add 2.5 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the desired reaction time (e.g., 30-60 minutes).
-
-
ADP Detection:
-
Follow the manufacturer's instructions for the ADP detection kit. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a detectable signal (e.g., luminescence).
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Subtract the background signal (from the "no enzyme" control) from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% kinase activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Example IC50 Data
The following table presents hypothetical IC50 values for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine against a panel of kinases, which would be the output of the in vitro screening.
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 750 |
| Kinase C | >10,000 |
| Kinase D | 120 |
Part 2: Cell-Based Kinase Inhibition Assay (Western Blot)
This protocol describes how to assess the ability of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.[12] Western blotting is a powerful technique for this purpose, allowing for the specific detection of phosphorylated proteins.
Principle of the Assay
This assay relies on treating cultured cells with the inhibitor and then lysing the cells to analyze the phosphorylation status of a specific protein in a signaling pathway.[13] Changes in the phosphorylation of a kinase's substrate can indicate the inhibitor's target engagement and functional effect within the cell.[13] It is crucial to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state of proteins.
Signaling Pathway Context
The diagram below illustrates a generic kinase signaling pathway. Inhibition of an upstream kinase by 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine would be expected to decrease the phosphorylation of its direct substrate and potentially affect downstream signaling events.
Caption: A generic kinase signaling pathway illustrating the point of inhibition.
Materials and Reagents
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine for the desired time. Include a vehicle control (DMSO). If applicable, stimulate the pathway with an appropriate ligand.[13]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.[14]
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate or a housekeeping protein like GAPDH or β-actin.[13]
-
Quantify the band intensities using densitometry software.
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls:
-
In Vitro Assay: The "no enzyme" and "no inhibitor" controls are essential for establishing the baseline and maximum signals, respectively. A known inhibitor for the target kinase should also be included as a positive control to validate the assay setup.
-
Cell-Based Assay: The vehicle control (DMSO) is critical for assessing the basal level of phosphorylation. A positive control (e.g., a known inhibitor or a stimulus for the pathway) will confirm that the cellular system is responsive. Furthermore, probing for total protein levels serves as a crucial loading control and confirms that any observed decrease in the phospho-signal is due to inhibition of phosphorylation and not protein degradation.[13]
By adhering to these protocols and including the recommended controls, researchers can generate reliable and reproducible data on the kinase inhibitory potential of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
References
-
protocols.io. (2023, September 23). In vitro kinase assay. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]
-
National Center for Biotechnology Information. In vitro NLK Kinase Assay. [Link]
-
ACS Publications. (2020, October 22). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Bio-protocol. (2022, September 1). In vitro kinase assay. [Link]
-
PubMed. (2022, September 22). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]
-
PubMed. (2025, March 5). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
R Discovery. (2020, December 24). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
ACS Publications. (2014, July 15). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry. [Link]
-
Taylor & Francis Online. (2021, March 26). Kinase Activity-Tagged Western Blotting Assay. [Link]
-
National Center for Biotechnology Information. (2020, October 14). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
-
National Center for Biotechnology Information. (2021, June 9). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
National Center for Biotechnology Information. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
PubMed. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. [Link]
-
MDPI. (2023, November 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
National Center for Biotechnology Information. (2020, May 14). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
MDPI. (2020, July 1). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]
-
PubMed. (2019, February 14). Discovery of ( R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4- b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3 H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies. [Link]
-
National Center for Biotechnology Information. (2022, October 6). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. [Link]
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Application Notes & Protocols: Characterizing the Anti-Cancer Activity of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant anti-cancer properties.[1] This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. We present a tiered, logical workflow—from initial cytotoxicity screening to mechanistic assays—designed to elucidate its potential as a therapeutic agent. The protocols herein are detailed with the underlying scientific principles to empower researchers to not only execute the experiments but also to interpret the results in the context of cancer cell biology and drug discovery.
Introduction: The Scientific Rationale
The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of purine and indole, enabling it to effectively interact with the ATP-binding sites of various kinases.[1] Kinase dysregulation is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis.[2] Consequently, derivatives of this scaffold have been successfully developed as inhibitors for critical cancer targets such as FGFR, ATM, and CSF1R.[3][4][5][6]
The introduction of a nitro group and a methyl group to this core structure, as in 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, may modulate its kinase inhibitory profile and cellular activity. The initial investigation of this novel compound, therefore, requires a systematic approach to determine its cytotoxic and anti-proliferative effects, and to subsequently unravel the underlying mechanism of action. This guide provides a robust framework for such an investigation.
Experimental Workflow: A Strategic Overview
A phased approach is recommended to efficiently characterize the anti-cancer properties of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. This ensures that each experimental step logically informs the next, building a comprehensive biological profile of the compound.
Figure 1: A tiered experimental workflow for the characterization of a novel anti-cancer compound.
Data Presentation: Quantifying the Efficacy of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
The following tables present hypothetical data for "6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine" to illustrate how quantitative results from the described assays can be structured for clear comparison and interpretation.
Table 1: Cell Viability (IC50) of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 28.9 |
| A549 | Lung Carcinoma | 48 | 21.7 |
| HCT116 | Colorectal Carcinoma | 48 | 11.5 |
| PC-3 | Prostate Adenocarcinoma | 48 | 35.4 |
Table 2: Apoptosis Induction by 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in HCT116 Cells (24-hour treatment)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 4.5 ± 0.8 | 2.1 ± 0.5 |
| 5 (0.5x IC50) | 15.8 ± 2.1 | 5.3 ± 1.2 |
| 11.5 (IC50) | 35.2 ± 3.5 | 12.7 ± 2.3 |
| 23 (2x IC50) | 58.9 ± 4.9 | 25.4 ± 3.1 |
Table 3: Cell Cycle Distribution in HCT116 Cells Treated with 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (24-hour treatment)
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.3 ± 2.8 | 30.1 ± 2.2 | 24.6 ± 1.9 |
| 11.5 (IC50) | 68.7 ± 3.5 | 15.2 ± 1.8 | 16.1 ± 1.5 |
Experimental Protocols
Cell Culture and Maintenance
Rationale: The selection of appropriate cancer cell lines is critical for obtaining relevant data. A diverse panel representing different cancer types and genetic backgrounds is recommended for initial screening.[7][8]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3)
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (stock solution in DMSO)
-
-
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Aspirate the old medium and wash the cells once with PBS.
-
Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed for subsequent experiments.
-
Cell Viability Assay (MTT Assay)
Rationale: Cytotoxicity assays are fundamental for determining the dose-dependent effect of a novel compound on cell viability and for calculating the IC50 value (the concentration that inhibits 50% of cell growth).[9][10][11]
-
Materials:
-
96-well plates
-
Cancer cells
-
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/PI assay is employed.[12][13][14] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
-
Materials:
-
6-well plates
-
Cancer cells
-
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the IC50 concentration of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The percentage of early and late apoptotic cells can be determined.[15]
-
Cell Cycle Analysis (Propidium Iodide Staining)
Rationale: Dysregulation of the cell cycle is a key feature of cancer.[16] This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[17][18]
-
Materials:
-
6-well plates
-
Cancer cells
-
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the IC50 concentration of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.[15][17]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blotting for Signaling Pathway Analysis
Rationale: Given that 1H-pyrrolo[2,3-b]pyridine derivatives often function as kinase inhibitors, it is crucial to investigate their impact on key cancer-related signaling pathways such as the MAPK and PI3K/AKT pathways.[2][19] Western blotting allows for the detection of changes in the phosphorylation status of key proteins in these pathways.[20][21][22]
-
Materials:
-
6-well plates
-
Cancer cells
-
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells and treat with 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine as in previous assays.
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[19]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[20][21]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Hypothetical Signaling Pathway and Compound Interaction
Based on the known targets of similar compounds, 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine could potentially inhibit a receptor tyrosine kinase (RTK) or a downstream kinase like MEK or AKT.
Figure 2: A hypothetical signaling pathway potentially targeted by 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial characterization of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. The data generated from these assays will provide a comprehensive understanding of its cytotoxic and mechanistic properties in cancer cell lines. Positive results, such as potent and selective cytotoxicity, induction of apoptosis, and specific cell cycle arrest, would warrant further investigation. Future studies could include target identification and validation, in vivo efficacy studies in animal models, and pharmacokinetic/pharmacodynamic profiling to fully assess its therapeutic potential.
References
- Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC - NIH. (2012, February 2).
- Basic Methods of Cell Cycle Analysis - PMC - NIH. (2023, February 12).
- Seven Assays to Detect Apoptosis - CST Blog - Cell Signaling Technology.
- Apoptosis Assays - Sigma-Aldrich.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (2023, April 3).
- Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol - Benchchem.
- Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines - Benchchem.
- Cytotoxicity Assays | Life Science Applications.
- Cytotoxicity assays – what your cells don't like - BMG Labtech. (2025, July 28).
- Apoptosis Assays | Life Science Research - Merck.
- Choosing an Apoptosis Detection Assay | Biocompare: The Buyer's Guide for Life Scientists. (2021, August 3).
- Cell Cytotoxicity Screening & Profiling Services - BPS Bioscience.
- Western Blotting Protocol - Cell Signaling Technology.
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
- Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center.
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (2018, September 22).
- Western Blotting Protocol - CST | Cell Signaling Technology.
- Cell Cycle Analysis.
- Western blot protocol - Abcam.
- Cytotoxicity Assays | Thermo Fisher Scientific - US.
- Flow Cytometry Protocol - Sigma-Aldrich.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (2014, April 28).
- Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - Bentham Science Publisher.
- Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (2025, August 12).
- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (2025, August 6).
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI.
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. (2025, July 10).
- 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine - Benchchem.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central.
- Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - ResearchGate.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (2021, June 9).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
- 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors - PMC - NIH.
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- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 22. Western blot protocol | Abcam [abcam.com]
Synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, core is a prevalent motif in numerous biologically active compounds, including kinase inhibitors. The introduction of a nitro group at the 4-position and a methyl group at the 6-position of the 7-azaindole scaffold can significantly modulate the molecule's electronic properties, solubility, and metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies. This guide details a robust two-step synthetic approach, commencing with the construction of the 6-methyl-1H-pyrrolo[2,3-b]pyridine intermediate, followed by a regioselective nitration. The protocol is designed for researchers, medicinal chemists, and professionals in drug development, offering in-depth explanations of the reaction mechanisms, experimental procedures, and characterization data.
Introduction
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a privileged scaffold in medicinal chemistry due to its ability to mimic indole in biological systems while offering distinct physicochemical properties such as improved solubility and metabolic stability.[1] Its derivatives have found applications as potent inhibitors of various kinases and other therapeutic targets. The synthesis of specifically substituted 7-azaindoles is crucial for the exploration of new chemical space and the development of novel therapeutics.
This application note outlines a detailed protocol for the synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. The synthetic strategy is divided into two main stages:
-
Synthesis of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core: This involves the construction of the bicyclic system from a suitable pyridine precursor.
-
Regioselective nitration: This step introduces the nitro group at the C4 position of the pyridine ring, a modification that can significantly influence the molecule's biological activity.
The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the synthetic process.
Synthetic Strategy and Mechanism
The overall synthetic approach is a two-step process starting from a commercially available substituted pyridine.
Part 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine
The construction of the 7-azaindole scaffold can be achieved through various methods, including the Fischer indole synthesis, Madelung synthesis, and palladium-catalyzed cross-coupling reactions.[2][3] For this protocol, we will focus on a modified Bartoli indole synthesis, which is well-suited for the preparation of 7-azaindoles from nitro-pyridines. The starting material for this synthesis is 2-chloro-5-methyl-3-nitropyridine.
The reaction proceeds via the addition of a vinyl Grignard reagent to the nitro-pyridine, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization to form the pyrrole ring.
Part 2: Nitration of 6-methyl-1H-pyrrolo[2,3-b]pyridine
The introduction of a nitro group onto the 7-azaindole ring is an electrophilic aromatic substitution reaction. The pyridine ring of 7-azaindole is electron-deficient, making direct electrophilic substitution challenging. However, the reaction can be achieved under strong acidic conditions. The regioselectivity of the nitration is a critical aspect. While nitration can occur at various positions, specific conditions can favor the formation of the 4-nitro isomer. A common method for the nitration of pyridines and related heterocycles is the use of a mixture of concentrated nitric acid and sulfuric acid.[5][6] The strong acid protonates the pyridine nitrogen, further deactivating the ring, but substitution is still possible at elevated temperatures.
An alternative strategy to enhance the reactivity and control the regioselectivity involves the initial formation of the N-oxide of the 7-azaindole. This modification activates the pyridine ring towards electrophilic attack, particularly at the 4-position.[7] A patent for the synthesis of 4-nitro-7-azaindole utilizes this N-oxide strategy.[8]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloro-5-methyl-3-nitropyridine | ≥97% | Sigma-Aldrich |
| Vinylmagnesium bromide, 1.0 M solution in THF | Synthesis grade | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Ammonium chloride (NH₄Cl), saturated solution | ACS reagent | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS reagent | Fisher Scientific |
| Magnesium sulfate (MgSO₄), anhydrous | Reagent grade | VWR Chemicals |
| 6-methyl-1H-pyrrolo[2,3-b]pyridine | ≥98% (if purchased) | Ambeed |
| Sulfuric acid (H₂SO₄), concentrated | ACS reagent, 95-98% | Fisher Scientific |
| Nitric acid (HNO₃), fuming | ACS reagent, ≥90% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃), saturated solution | ACS reagent | Fisher Scientific |
| Dichloromethane (DCM) | ACS reagent | Fisher Scientific |
Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine
Step 1: Grignard Reaction and Cyclization
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-5-methyl-3-nitropyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (3.0 eq) via the dropping funnel over a period of 30 minutes, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-methyl-1H-pyrrolo[2,3-b]pyridine.
Synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Step 2: Nitration
-
In a clean, dry round-bottom flask, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice bath.
-
Slowly add 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to the cold sulfuric acid with stirring. Ensure the temperature does not rise above 5 °C.
-
Once the substrate is completely dissolved, slowly add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine as a solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
Expected Results and Characterization
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Compound | Expected Yield | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (ESI+) [M+H]⁺ |
| 6-methyl-1H-pyrrolo[2,3-b]pyridine | 40-60% | Off-white solid | ~10.0 (br s, 1H), 8.0 (s, 1H), 7.2 (t, 1H), 6.9 (s, 1H), 6.4 (d, 1H), 2.5 (s, 3H) | ~149.0, 142.5, 129.0, 128.0, 121.0, 115.0, 100.0, 24.0 | 133.076 |
| 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | 50-70% | Yellow solid | ~10.5 (br s, 1H), 8.8 (s, 1H), 7.5 (t, 1H), 7.0 (s, 1H), 6.6 (d, 1H), 2.6 (s, 3H) | ~152.0, 148.0, 145.0, 130.0, 125.0, 118.0, 102.0, 24.5 | 178.061 |
Note: The NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; decomposition of Grignard reagent; poor quality of THF. | Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. Use freshly opened anhydrous THF. Extend the reaction time. |
| Multiple products in Step 2 | Nitration at other positions (e.g., C3 or C5). | Carefully control the reaction temperature, keeping it at 0 °C during the addition of nitric acid. Consider using a protecting group for the pyrrole nitrogen. |
| Difficulty in purification | Presence of starting material or isomeric byproducts. | Optimize the chromatographic conditions. Consider recrystallization as an alternative or additional purification step. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. The described two-step approach is based on established synthetic methodologies for the 7-azaindole scaffold and its derivatization. By following this guide, researchers can efficiently synthesize this valuable building block for use in various drug discovery and development programs. The provided insights into the reaction mechanisms and troubleshooting tips should aid in the successful execution of this synthesis.
References
- Brodrick, A., & Wibberley, D. G. (1975). 1H-pyrrolo[2,3-b]pyridines. Part III. A novel synthetic route from 1-substituted 2-aminopyrroles. Journal of the Chemical Society, Perkin Transactions 1, (19), 1910-1914. (URL not available)
- CN102603740B - Synthetic method of 4-nitro-7-azaindole - Google P
-
Bhat, P. V., Dere, R. T., Ravikumar, S., Hindupur, R. M., & Pati, H. N. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(8), 1282–1285. (URL: [Link])
-
Huestis, M. P., & Fagnou, K. (2009). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 11(5), 1357–1360. (URL: [Link])
-
Merour, J. Y., & Joseph, B. (2002). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2, 3-b] pyridine). Current Organic Chemistry, 6(13), 1237-1258. (URL: [Link])
-
Organic Chemistry Portal. Azaindole synthesis. (URL: [Link])
-
Patel, J. J., et al. (2019). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. (URL: [Link])
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
RSC Publishing. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. (URL: [Link])
- Sharma, V., Kumar, V., & Kumar, P. (2018). Azaindoles in medicinal chemistry: a review. Mini reviews in medicinal chemistry, 18(1), 36-51. (URL not available)
-
Song, J. J., Tan, Z., Gallou, F., Xu, J., Yee, N. K., & Senanayake, C. H. (2005). A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters. The Journal of Organic Chemistry, 70(16), 6541–6543. (URL: [Link])
-
Wang, X., et al. (2021). An innovation process for synthesizing 4-nitro 2-diethylamino 5-methyl pyridine crystal from the nitration of C10N2H16 without needing chromatography column separation step. Eng. Proc., 12, 42. (URL: [Link])
Sources
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102603740B - Synthetic method of 4-nitro-7-azaindole - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
For: Researchers, scientists, and drug development professionals
Introduction
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, belonging to the azaindole class of molecules.[1] The presence of the nitro group, a potent electron-withdrawing group, and a methyl group on the pyrrolopyridine core can impart unique physicochemical properties and biological activities.[2][3] As with any novel chemical entity intended for pharmaceutical development, rigorous and robust analytical characterization is paramount to ensure its identity, purity, and quality.
These application notes provide a comprehensive guide to the analytical methods for the characterization of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. The protocols detailed herein are designed to be adaptable and serve as a strong foundation for method development and validation in accordance with international regulatory guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6][7][8]
Physicochemical Properties (Predicted)
A preliminary understanding of the physicochemical properties of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is crucial for the development of appropriate analytical methods.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [7] |
| Molecular Weight | 177.16 g/mol | [7] |
| pKa | (Predicted) ~7-8 (pyrrolopyridine nitrogen) | General knowledge of pyridine derivatives |
| LogP | (Predicted) ~1.5-2.5 | General knowledge of similar structures |
| UV-Vis λmax | (Predicted) ~280-350 nm | General knowledge of nitroaromatic compounds |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms within the molecule.
Rationale for Experimental Choices
The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation.[5][9][10] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).
Predicted ¹H and ¹³C NMR Chemical Shifts
Based on known substituent effects on the 1H-pyrrolo[2,3-b]pyridine scaffold, the following chemical shifts can be predicted. The nitro group at the 4-position will cause a significant downfield shift of the proton at the 5-position. The methyl group at the 6-position will appear as a singlet in the aliphatic region.
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | N1-H |
| ~8.5 | s | 1H | H5 |
| ~7.8 | d | 1H | H2 |
| ~6.7 | d | 1H | H3 |
| ~2.6 | s | 3H | C6-CH₃ |
¹³C NMR (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C7a |
| ~145 | C4 |
| ~140 | C6 |
| ~130 | C2 |
| ~120 | C5 |
| ~115 | C3a |
| ~100 | C3 |
| ~20 | C6-CH₃ |
Note: These are predicted values and may vary slightly in experimental data.[8][9][10]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field instrument.
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more (adjust for optimal signal-to-noise).
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal (DMSO-d₆ at 39.52 ppm).
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Rationale for Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, and it typically produces a prominent protonated molecule [M+H]⁺.[5][11] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Predicted Mass Spectrum
The ESI-MS spectrum is expected to show a strong signal for the protonated molecule. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) or cleavage of the pyrrole ring.
-
[M+H]⁺: m/z 178.0611 (calculated for C₈H₈N₃O₂⁺)
-
Key Fragments: Loss of NO₂ (m/z 132), loss of HCN from the pyrrole ring.[12]
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL with the mobile phase.
-
Liquid Chromatography (LC) System (for sample introduction):
-
A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid can be used for direct infusion.
-
-
Mass Spectrometer (ESI-TOF or ESI-QTOF for HRMS):
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-40 psi.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Identify the [M+H]⁺ peak and compare the measured accurate mass to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern in MS/MS experiments to further support the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and for quantifying it in various matrices.
Rationale for Method Development
A reversed-phase HPLC method is suitable for a moderately polar compound like 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. A C18 column is a good starting point. The mobile phase will consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The addition of a small amount of acid (formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the basic pyrrolopyridine nitrogen.[13][14]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm and a wavelength near the predicted λmax.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.1 mg/mL.
-
Method Validation: The method should be validated according to ICH guidelines (Q2(R2)), including specificity, linearity, range, accuracy, precision, and robustness.[4][5][6][7][8]
Workflow for HPLC Method Development
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 178268-98-9|6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine|BLDpharm [bldpharm.com]
- 3. webqc.org [webqc.org]
- 4. ajol.info [ajol.info]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Luminol | C8H7N3O2 | CID 10638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. helixchrom.com [helixchrom.com]
- 14. ck12.org [ck12.org]
Application Note: A Robust HPLC Protocol for the Purification of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical synthesis. The methodology is centered around reversed-phase high-performance liquid chromatography (RP-HPLC), a widely adopted technique for the separation and purification of organic compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a step-by-step workflow. The protocol emphasizes scientific integrity, with each experimental choice justified by established chromatographic principles.
Introduction
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for the synthesis of various therapeutic agents.[1] The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a common motif in kinase inhibitors and other targeted therapies.[2][3] The introduction of a nitro group and a methyl group to this scaffold modifies its electronic and steric properties, making it a versatile intermediate.
The purity of such intermediates is paramount in drug discovery and development to ensure the integrity of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). HPLC is a powerful technique for achieving the high purity levels required.[4] This application note details a robust RP-HPLC method for the purification of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, addressing critical aspects from method development to post-purification analysis.
Understanding the Analyte: Chemical Properties
A successful purification strategy begins with an understanding of the analyte's physicochemical properties. 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine possesses a moderately polar structure due to the presence of the nitro group and the nitrogen atoms in the heterocyclic rings. The pyrrole moiety has aromatic character, and the N-H proton is weakly acidic.[5] The pyridine ring introduces basicity to the molecule. These characteristics guide the selection of the stationary and mobile phases for effective chromatographic separation.
The "Why": Rationale for Methodological Choices
The chosen HPLC method is based on reversed-phase chromatography, the most common mode of HPLC.[6] This is due to its versatility and applicability to a wide range of organic molecules.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is a common starting point for the separation of moderately polar compounds.[7] However, for aromatic and nitroaromatic compounds, a phenyl-based stationary phase can offer enhanced retention and alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the analyte.[8] This protocol will recommend a phenyl-hydride column for its unique selectivity towards nitroaromatic compounds.[8]
-
Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of a polar solvent (the weak solvent) and a less polar organic solvent (the strong solvent).[9] A mixture of water and acetonitrile is chosen for this application. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. The addition of a small amount of an acid, such as formic acid, to the mobile phase is crucial.[8] This helps to protonate the basic nitrogen on the pyridine ring, leading to more consistent interactions with the stationary phase and improved peak shape.[10]
-
Detection: The presence of the nitroaromatic chromophore in 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine makes UV detection an ideal choice. Nitroaromatic compounds typically exhibit strong absorbance around 254 nm, a common wavelength for HPLC detectors.[7][8][11]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC purification of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
Materials and Instrumentation
-
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Fraction collector.
-
Analytical HPLC system for purity analysis.
-
-
Chemicals and Reagents:
-
Columns:
-
Preparative Column: Phenyl Hydride, 5 µm, 100 Å, 21.2 x 150 mm (or similar dimensions).
-
Analytical Column: Phenyl Hydride, 4 µm, 100 Å, 4.6 x 150 mm (for method development and purity analysis).[8]
-
Method Development on an Analytical Scale
Before proceeding to preparative scale, it is essential to develop and optimize the separation method on an analytical scale to conserve sample and solvent.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Filter and degas both mobile phases before use.[12]
-
-
Sample Preparation:
-
Prepare a stock solution of the crude sample in DMSO at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Initial Analytical HPLC Run:
-
Use the analytical Phenyl Hydride column.
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 254 nm.[8]
-
Inject 5 µL of the prepared sample.
-
Run a scouting gradient to determine the approximate elution conditions. A broad gradient from 5% to 95% B over 20 minutes is a good starting point.
-
-
Gradient Optimization:
-
Based on the scouting run, optimize the gradient to achieve good resolution between the target compound and any impurities. The goal is to have a shallow gradient around the elution point of the target compound to maximize separation.
-
Preparative HPLC Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
-
Sample Preparation for Preparative Run:
-
Dissolve the crude 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase composition). The concentration will depend on the loading capacity of the preparative column.
-
-
Preparative HPLC Setup and Run:
-
Install the preparative Phenyl Hydride column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Set the flow rate according to the preparative column dimensions (this will be significantly higher than the analytical flow rate).
-
Inject the prepared sample.
-
Run the optimized gradient program.
-
Monitor the chromatogram and collect fractions corresponding to the main peak of the target compound.
-
Post-Purification Workflow
-
Fraction Analysis:
-
Analyze the collected fractions using the analytical HPLC method to confirm the purity of each fraction.
-
Pool the fractions that meet the desired purity level.
-
-
Solvent Removal:
-
Remove the HPLC solvents from the pooled fractions, typically using a rotary evaporator. If the compound is sensitive to heat, lyophilization (freeze-drying) can be used, especially if the mobile phase is primarily water and a volatile organic solvent like acetonitrile.
-
-
Final Purity Assessment:
-
Perform a final purity analysis of the isolated solid compound using the analytical HPLC method.
-
Characterize the purified compound using other analytical techniques such as NMR and Mass Spectrometry to confirm its identity and structure.
-
Summary of HPLC Method Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | Phenyl Hydride, 4µm, 4.6x150 mm | Phenyl Hydride, 5µm, 21.2x150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized based on scouting run | Scaled from analytical gradient |
| Flow Rate | 1.0 mL/min | To be determined based on column size |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5 µL | Dependent on sample concentration |
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC purification process.
Caption: HPLC Purification Workflow for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
Conclusion
This application note presents a detailed and scientifically grounded protocol for the HPLC purification of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. By following the outlined steps for method development, preparative separation, and post-purification analysis, researchers can achieve high purity of this important synthetic intermediate. The principles discussed herein are also applicable to the purification of other similar nitroaromatic and heterocyclic compounds.
References
-
Jadhav, S. R., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-1658. [Link]
-
Popa, A., & Moise, I. (2004). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 27(12), 1937-1948. [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Nowik, W., & Wawrzyniak, R. (2019). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 24(20), 3763. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Jones, G. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Sławiński, J., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(11), 3326. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methyl-1H-pyrrolo[2,3-b]pyridine. PubChem Compound Database. Retrieved from [Link]
- Patel, K. N., & Patel, J. K. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(4), 45-53.
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
Klüter, S., et al. (2019). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 62(17), 7948-7965. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-nitro-1H-pyrrolo[3,2-b]pyridine. PubChem Compound Database. Retrieved from [Link]
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- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 3. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. moravek.com [moravek.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Application Note: 1H NMR Analysis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Introduction
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a significant scaffold in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine core is found in a variety of biologically active compounds, including kinase inhibitors and agents targeting protein-protein interactions.[1][2] The introduction of a nitro group and a methyl group to this scaffold can significantly modulate its electronic properties, solubility, and interaction with biological targets. Therefore, unambiguous structural characterization is paramount, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for this purpose.
This application note provides a comprehensive guide to the ¹H NMR analysis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. It offers a detailed, step-by-step protocol for sample preparation and data acquisition, alongside an in-depth analysis of the expected ¹H NMR spectrum, including predicted chemical shifts and coupling patterns. This guide is intended for researchers, scientists, and drug development professionals who are working with this or structurally related heterocyclic compounds.
Theoretical ¹H NMR Analysis: Predicted Spectrum
The ¹H NMR spectrum of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is predicted based on the known chemical shifts of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold and the well-established substituent effects of the methyl and nitro groups.[3][4] The electron-withdrawing nature of the nitro group and the electron-donating nature of the methyl group will cause significant shifts in the proton resonances compared to the unsubstituted parent compound.
The expected protons are:
-
Pyrrole N-H proton: Typically a broad singlet, its chemical shift is highly dependent on solvent and concentration.
-
Aromatic protons on the pyridine and pyrrole rings: These will appear as distinct signals, with their chemical shifts influenced by the positions of the methyl and nitro groups.
-
Methyl group protons: This will be a sharp singlet.
Below is a diagram illustrating the structure of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine with the protons labeled for the subsequent spectral analysis.
Caption: Experimental workflow for 1H NMR analysis.
Step-by-Step Procedure:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. b. Transfer the sample into a clean, dry vial. c. Add approximately 0.6 mL of DMSO-d₆ to the vial. d. If using an internal standard, add a small amount of TMS. e. Securely cap the vial and vortex until the sample is completely dissolved. Gentle warming may be applied if necessary. f. Carefully transfer the solution into a 5 mm NMR tube.
-
NMR Data Acquisition: a. Insert the NMR tube into the spectrometer's autosampler or manually into the magnet. b. Lock the spectrometer onto the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution. d. Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters for a 400 MHz spectrometer include:
- Pulse width: ~30-45 degrees
- Acquisition time: ~2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio) e. Acquire the Free Induction Decay (FID).
-
Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Perform phase correction to ensure all peaks are in the absorptive mode. c. Apply baseline correction to obtain a flat baseline. d. Reference the spectrum. If TMS was used, set its peak to 0.00 ppm. Otherwise, reference the residual DMSO peak to approximately 2.50 ppm. [5] e. Integrate the area under each peak to determine the relative number of protons for each signal. f. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
Conclusion
The ¹H NMR analysis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a powerful tool for its structural elucidation and purity assessment. By understanding the expected chemical shifts and coupling patterns, and by following a robust experimental protocol, researchers can confidently characterize this important heterocyclic compound. The predicted spectral data provided in this application note serves as a valuable reference for scientists working in drug discovery and development.
References
-
Bull. Chem. Soc. Ethiop.2023 , 37(4), 985-996. Novel Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d] Pyrimidine Derivatives: Design, Synthesis, and Structure Elucidation. [Link]
-
SpectraBase. 1H-Pyrrolo(2,3-b)pyridine. [Link]
-
Jin, Q., et al. Molecules2021 , 26(12), 3538. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
The Royal Society of Chemistry. Supporting information for Org. Biomol. Chem., 2015,13, 10630-10633. [Link]
-
McLaughlin, M., et al. Figshare. Efficient Access to Azaindoles and Indoles. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
-
J. Med. Chem.2020 , 63(20), 11847–11863. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
-
Molecules2022 , 27(10), 3286. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ACS Med. Chem. Lett.2019 , 10(11), 1563–1569. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
-
Org. Med. Chem. IJ.2019 , 9(1), 555752. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]
-
Michigan State University, Department of Chemistry. Proton NMR Table. [Link]
-
Molecules2018 , 23(10), 2465. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]
-
Oregon State University, Department of Chemistry. 1H NMR Chemical Shift. [Link]
-
Organometallics2010 , 29(9), 2176–2179. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]
-
Chemistry Connected. 1H NMR Chemical Shifts. [Link]
-
LookChem. 7-Azaindole 271-63-6 wiki. [Link]
-
Org. Lett.2023 , 25(1), 1-6. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
Sources
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- 2. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 5. kgroup.du.edu [kgroup.du.edu]
Application Note: Assaying the Enzymatic Inhibitory Activity of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a variety of enzymes. Notably, derivatives of this scaffold have shown significant potential as inhibitors of protein kinases and phosphodiesterases.[1][2][3] The compound 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, a member of this chemical family, is a candidate for investigation as a modulator of enzyme activity, particularly in the context of drug discovery and development.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assay the enzymatic inhibitory activity of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. Given the prevalence of the 1H-pyrrolo[2,3-b]pyridine core in kinase inhibitors, this guide will focus on robust and widely adopted methods for assessing kinase inhibition: a luminescence-based assay and a fluorescence polarization-based assay. These methods are well-suited for high-throughput screening (HTS) and detailed mechanistic studies.[4][5]
Principle of Kinase Assays
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate (e.g., a protein or peptide).[6] This process, known as phosphorylation, is a fundamental mechanism of signal transduction in cells, and its dysregulation is implicated in numerous diseases, including cancer.[7]
The inhibitory activity of a compound like 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is determined by measuring its effect on the rate of the kinase-catalyzed reaction. The two primary methods detailed in this note are:
-
Luminescence-Based Assays: These assays quantify a component of the kinase reaction. For instance, the ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is directly proportional to kinase activity.[6][8] Conversely, the Kinase-Glo® Assay measures the amount of ATP remaining after the reaction; in this case, the luminescent signal is inversely proportional to kinase activity.[6][9] These assays are known for their high sensitivity and broad applicability.[10]
-
Fluorescence Polarization (FP)-Based Assays: FP assays are homogeneous assays that measure the change in the polarization of fluorescent light emitted by a tracer molecule.[11] In a common format for kinase assays, a fluorescently labeled phosphopeptide tracer competes with the phosphopeptide product of the kinase reaction for binding to a specific antibody. Inhibition of the kinase leads to less product formation, allowing more tracer to bind to the antibody, resulting in a higher FP signal.[12]
General Experimental Workflow
The overall process for assaying the inhibitory activity of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine against a target kinase can be summarized in the following workflow.
Caption: General workflow for kinase inhibition assay.
Materials and Reagents
-
Enzyme: Purified, active protein kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
Test Compound: 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, dissolved in 100% DMSO.
-
ATP: Adenosine triphosphate solution of high purity.
-
Kinase Buffer: Buffer appropriate for the specific kinase (e.g., Tris-HCl, HEPES) containing MgCl₂, DTT, and other necessary components.
-
Assay Plates: White, opaque 96- or 384-well plates for luminescence assays; black, low-binding 96- or 384-well plates for FP assays.
-
Detection Reagents:
-
For Luminescence Assay: ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
For FP Assay: Fluorescently labeled phosphopeptide tracer and phosphospecific antibody.
-
-
Control Inhibitor: A known inhibitor of the target kinase.
-
Equipment:
-
Multimode plate reader with luminescence and fluorescence polarization detection capabilities.
-
Calibrated single and multichannel pipettes.
-
Acoustic dispenser or other automated liquid handling system (recommended for HTS).
-
Plate shaker.
-
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced. The luminescent signal is directly proportional to kinase activity.[6][13]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).
-
-
Assay Setup:
-
Add 50 nL of each compound dilution to the wells of a 384-well white assay plate. For controls, add 50 nL of DMSO (no inhibition, 100% activity) and 50 nL of a known inhibitor (positive control, 0% activity).
-
Prepare a master mix containing the kinase and substrate in kinase buffer. Add 5 µL of this mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the kinase.
-
-
Kinase Reaction:
-
Prepare an ATP solution in kinase buffer at a concentration appropriate for the kinase (often at or near the Km for ATP).
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Mix the plate on a shaker for 30 seconds.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is in the linear range.[14]
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Protocol 2: Fluorescence Polarization (FP)-Based Kinase Assay
This protocol describes a competitive FP assay to measure kinase activity.[11][12] The assay measures the displacement of a fluorescent phosphopeptide tracer from a phosphospecific antibody by the product of the kinase reaction.
Step-by-Step Methodology:
-
Compound and Reaction Setup:
-
Follow steps 1-3 from Protocol 1, using a black assay plate. The reaction volume and concentrations may need to be optimized for the specific FP assay components.
-
-
Detection:
-
Prepare a detection mix containing the phosphospecific antibody and the fluorescent phosphopeptide tracer in FP buffer. The optimal concentrations of each should be predetermined.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore used. The output is typically in millipolarization units (mP).
-
Data Analysis and Interpretation
1. Percent Inhibition Calculation:
The percentage of kinase activity inhibited by the test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Signal_Compound: Signal from wells containing the test compound.
-
Signal_PositiveControl: Signal from wells with the known potent inhibitor (0% activity).
-
Signal_NegativeControl: Signal from wells with DMSO only (100% activity).
2. IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor at which 50% of the kinase activity is inhibited. To determine the IC₅₀, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation using graphing software like GraphPad Prism.
Hypothetical IC₅₀ Data Table:
| Compound Conc. (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.1 |
| 3.70 | 75.4 |
| 1.23 | 52.1 |
| 0.41 | 28.3 |
| 0.14 | 10.1 |
| 0.05 | 2.5 |
| 0.02 | 0.8 |
| 0.01 | 0.2 |
3. Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[15][16] It reflects the dynamic range of the signal and the data variation.
Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
-
SD: Standard Deviation
-
Mean: Average Signal
Interpretation of Z'-Factor: [17]
-
Z' > 0.5: Excellent assay.
-
0 < Z' ≤ 0.5: Acceptable assay.
-
Z' < 0: Poor assay.
An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for screening.[14]
Visualization of Kinase Inhibition
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
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- 11. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
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- 14. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
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- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Note: High-Throughput Screening with 1H-Pyrrolo[2,3-b]pyridine-Based Libraries for Kinase Inhibitor Discovery
Abstract
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity. Derivatives of this core have shown potent inhibitory activity against numerous protein kinases, making them highly attractive starting points for drug discovery programs in oncology, immunology, and neurodegenerative diseases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns using chemical libraries built around the 1H-pyrrolo[2,3-b]pyridine scaffold, including compounds such as 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. We present detailed protocols for both biochemical and cell-based assays, principles of assay development, and a robust workflow for data analysis and hit validation, enabling the rapid identification of novel kinase modulators.
Part 1: The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Potent and Selective Inhibitors
The unique structure of the 1H-pyrrolo[2,3-b]pyridine core, featuring a hydrogen bond donor (pyrrole N-H) and a hydrogen bond acceptor (pyridine N), mimics the hinge-binding motif of ATP, allowing it to effectively compete for the active site of many protein kinases. This inherent binding capability, combined with multiple sites for synthetic modification, allows for the generation of diverse chemical libraries with tunable potency and selectivity. Numerous derivatives have been successfully developed as potent inhibitors of critical kinase targets.[1][2]
The strategic construction of a focused library around this scaffold provides a significant advantage over broad, untargeted screening collections. By exploring chemical space adjacent to a known pharmacophore, the probability of identifying high-quality hits is substantially increased. A well-designed library will include systematic variations at key positions of the pyrrolopyridine ring to probe structure-activity relationships (SAR) effectively.
Table 1: Exemplary Kinase Targets of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Target Kinase | Therapeutic Area | Reference |
|---|---|---|
| CDK8 | Colorectal Cancer | [3] |
| FGFR1/2/3 | Various Cancers | [2][4] |
| JAK1 | Inflammatory Diseases | [5] |
| V600E B-RAF | Melanoma, Cancer | [1] |
| GSK-3β | Alzheimer's Disease | [6] |
| CSF1R | Cancer, Inflammation |[7] |
Part 2: Principles of HTS Assay Design for Kinase Targets
The success of any HTS campaign is contingent upon the development of a robust and reliable assay.[8] The primary goal is to create an assay that is sensitive, reproducible, and amenable to automation in a microplate format (typically 384- or 1536-well plates).[9][10]
Foundational Workflow
A typical HTS project follows a multi-stage process, beginning with assay development and culminating in confirmed hits ready for lead optimization.[11] This workflow ensures that resources are focused on the most promising compounds.
Figure 2: Hit triage and validation cascade.
Hit Validation Cascade
-
Hit Confirmation: Primary hits are re-ordered as fresh, dry powder and re-tested in the primary assay to confirm activity and rule out library plating or compound degradation issues.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC50 or EC50).
-
Counter-Screens: These are essential for identifying compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in a fluorescence assay) rather than the biological target.
-
Orthogonal Assays: Validated hits are tested in a secondary assay that uses a different technology or biological readout to confirm the mechanism of action. For example, a hit from a biochemical kinase assay could be tested in a cell-based target engagement assay. [8] Table 2: Example Data from a Hit Validation Cascade
Compound ID Primary Screen (% Inhibition) Confirmed IC50 (µM) Orthogonal Assay (Cellular EC50, µM) Notes Pyrrolo-001 85.2 0.15 0.45 Potent and cell-permeable. Pyrrolo-002 79.8 0.21 > 10 Potent in biochemical assay, but poor cell permeability. Pyrrolo-003 65.5 > 20 N/A False positive from primary screen. | Pyrrolo-004 | 92.1 | 0.08 | 0.11 | High-priority hit for lead optimization. |
Conclusion
Libraries based on the 1H-pyrrolo[2,3-b]pyridine scaffold represent a high-value starting point for kinase inhibitor discovery. By combining this privileged chemical matter with robust, well-validated HTS protocols, research teams can significantly enhance the efficiency and success rate of their drug discovery campaigns. The detailed biochemical and cell-based methodologies presented in this application note provide a solid framework for identifying, confirming, and prioritizing novel hit compounds for further development.
References
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MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Michigan State University. [Link]
-
Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. [Link]
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Visan, A. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visan Bio. [Link]
-
Anonymized. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]
-
Wikipedia. High-throughput screening. [Link]
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Fernández-García, L., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. [Link]
-
Gubernator, B., et al. (2020). High-throughput screening: today's biochemical and cell-based approaches. Essays in Biochemistry. [Link]
-
Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. [Link]
-
Wang, F., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Kim, M., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Patsnap Synapse. How Are Biochemical Assays Used in High-Throughput Screening? [Link]
-
Abouzid, K. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry. [Link]
-
Song, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
-
Dančík, V., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Broad Institute. [Link]
-
Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]
-
Wójcicka, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]
-
Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Kore, R. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Elkamhawy, A., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]
-
Vik, A., et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Note & Protocols: Strategic Derivatization of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine for Structure-Activity Relationship (SAR) Studies
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents, particularly in oncology.[1][2] Its structural resemblance to both indole and purine allows it to function as a versatile bioisostere, modulating physicochemical properties and target engagement.[1] This application note provides a comprehensive guide for the strategic derivatization of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, a versatile starting material, to generate a chemically diverse library for robust Structure-Activity Relationship (SAR) studies. We detail field-proven protocols for key transformations including nitro group reduction and subsequent amidation, C-C bond formation via Suzuki-Miyaura cross-coupling, and N-H functionalization, explaining the scientific rationale behind each strategic choice.
Introduction: The 7-Azaindole Scaffold in Drug Discovery
The 7-azaindole core is a recurring motif in a multitude of biologically active molecules, most notably in the design of protein kinase inhibitors.[3][4] Its ability to present a crucial hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N7) mimics the hinge-binding interactions of ATP, making it an ideal framework for competitive inhibitors.[1] The starting material, 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, is strategically functionalized. The nitro group at the C4 position serves as a precursor to a versatile amino group, while the methyl group at C6 and the reactive sites on the heterocyclic core (N1, C3, C5) provide additional vectors for chemical exploration.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental design, ensuring that the generated compound libraries are not just diverse, but also intelligently designed to answer critical SAR questions.
Overall Derivatization Strategy
The central objective is to systematically probe the chemical space around the 7-azaindole core. Modifications are targeted at distinct vectors to understand their impact on biological activity, selectivity, and ADME properties. The primary functionalization pathways from the 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine starting material are outlined below.
Figure 1: Key derivatization pathways for SAR studies.
Core Transformation: Unmasking the 4-Amino Group
Scientific Rationale: The aromatic nitro group is often considered a structural alert in medicinal chemistry due to potential metabolic reduction to reactive and potentially toxic hydroxylamines and nitrosoamines.[5] Therefore, its reduction to the corresponding aniline is a critical first step. This transformation not only mitigates potential toxicity but also installs a highly versatile 4-amino group. This amine is a key pharmacophoric feature, capable of acting as a hydrogen bond donor, and serves as a synthetic handle for introducing a wide array of substituents to probe the C4 vector.
Protocol 1: Reduction of 4-Nitro to 4-Amino Group
While catalytic hydrogenation is a common method for nitro reduction, it can sometimes lead to over-reduction of the heterocyclic core.[6] A more controlled and highly reliable laboratory-scale method is the use of tin(II) chloride (SnCl₂) in an acidic medium, which is chemoselective for the nitro group.[7]
Materials:
-
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethanol (EtOH)
Procedure:
-
To a round-bottom flask, add 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Add ethanol (approx. 10-15 mL per gram of starting material) to suspend the solid.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Carefully add concentrated HCl (5.0-6.0 eq) dropwise at 0 °C. Caution: The initial reaction can be exothermic.
-
After the addition is complete, warm the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it over crushed ice.
-
Basify the aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~8-9. This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes). The tin salts can be slow to filter; direct extraction is often more efficient.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine, which can be purified by silica gel chromatography if necessary.
Self-Validation: The successful conversion can be confirmed by ¹H NMR (disappearance of the downfield nitro-aromatic protons and appearance of a broad -NH₂ signal) and mass spectrometry (a mass shift of -30 Da, corresponding to the conversion of NO₂ to NH₂).
Protocol 2: Acylation of the 4-Amino Group
Scientific Rationale: Acylating the 4-amino group allows for the exploration of a pocket-filling substituent. The resulting amide bond introduces both a hydrogen bond donor (N-H) and acceptor (C=O), which can form new, beneficial interactions with the biological target. Varying the R-group of the acyl chain allows for fine-tuning of properties like lipophilicity, polarity, and steric bulk.
Materials:
-
4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine (from Protocol 1)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Add pyridine or TEA (1.5 eq) and cool the solution to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography or recrystallization to afford the desired N-acylated product.
| Acyl Chloride | R-Group Property Probed |
| Acetyl Chloride | Small, polar substituent |
| Cyclopropanecarbonyl chloride | Rigid, sp³-rich substituent |
| Benzoyl Chloride | Aromatic, π-stacking interactions |
| 4-Methoxybenzoyl chloride | Aromatic with H-bond acceptor |
Table 1: Example acylating agents for SAR exploration.
C-C Bond Formation via Cross-Coupling
Scientific Rationale: Introducing (hetero)aryl substituents is a cornerstone of modern medicinal chemistry, allowing for significant modulation of a compound's properties. The electron-rich pyrrole ring of the 7-azaindole scaffold is susceptible to electrophilic aromatic substitution, with a strong preference for the C3 position.[8] Halogenating at C3 installs a synthetic handle for palladium-catalyzed cross-coupling reactions.
Protocol 3: Regioselective C3-Halogenation
Scientific Rationale: N-Halosuccinimides (NBS, NIS) are mild and effective reagents for the regioselective halogenation of electron-rich heterocycles like pyrrole. The reaction proceeds readily without the need for a strong Lewis acid catalyst.
Figure 2: C3-Iodination of the 7-azaindole core.
Materials:
-
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the starting material (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add NIS (1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 12-18 hours. Monitor progress by LC-MS.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution (to quench excess iodine) and then with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography to yield the 3-iodo intermediate.
Protocol 4: Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)-C(sp²) bonds.[9][10] It tolerates a wide range of functional groups and benefits from the commercial availability of a vast array of boronic acids and esters, enabling rapid library synthesis.
Materials:
-
3-iodo-6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (from Protocol 3)
-
(Hetero)aryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)
Procedure:
-
To a microwave vial or Schlenk tube, add the 3-iodo intermediate (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (~5 mol%).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction to 90-110 °C (or use microwave irradiation) for 1-12 hours, monitoring by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate and purify by silica gel chromatography to obtain the C3-arylated product.
| Boronic Acid | Property Probed / Rationale |
| Phenylboronic acid | Baseline aromatic interaction |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing group, metabolic blocker |
| 3-Methoxyphenylboronic acid | H-bond acceptor, altered electronics |
| Pyridin-3-ylboronic acid | H-bond acceptor, improved solubility |
| Thiophene-2-boronic acid | Alternative heteroaromatic core |
Table 2: Representative boronic acids for Suzuki coupling.
N1-Pyrrole Derivatization
Scientific Rationale: The N-H of the pyrrole ring is an important hydrogen bond donor in many ligand-protein interactions.[3] However, in some cases, this interaction may not be necessary, and alkylation of this position can be used to improve metabolic stability, modulate solubility, or fill a hydrophobic pocket. Comparing the activity of the N-H compound with its N-alkylated analogue is a critical step in any SAR campaign.
Protocol 5: N-Alkylation of the Pyrrole Ring
Scientific Rationale: Deprotonation of the weakly acidic pyrrole N-H with a strong, non-nucleophilic base like sodium hydride (NaH) generates the corresponding anion, which can then act as a nucleophile to displace a halide from an alkylating agent.
Materials:
-
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl Halide (e.g., Methyl iodide, Benzyl bromide) (1.2 eq)
-
Tetrahydrofuran (THF) or DMF, anhydrous
Procedure:
-
To a flame-dried flask under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF or DMF and cool the suspension to 0 °C.
-
Add a solution of the 7-azaindole starting material (1.0 eq) in the same anhydrous solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes. Hydrogen gas evolution should be observed. Caution: H₂ is flammable.
-
Add the alkyl halide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (1-4 hours, monitor by TLC/LC-MS).
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via silica gel chromatography.
Conclusion
The protocols outlined in this application note provide a robust and rational framework for the derivatization of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. By systematically modifying the C3, C4, and N1 positions, researchers can efficiently generate diverse libraries of compounds. This strategic approach, grounded in established principles of medicinal chemistry, will facilitate the elucidation of clear structure-activity relationships, accelerating the journey from a promising scaffold to a lead candidate. Each protocol is designed to be self-validating through standard analytical techniques, ensuring the trustworthiness and reproducibility of the synthetic efforts.
References
-
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Yadav, P., & Kumar, R. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Retrieved from [Link]
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Application Notes and Protocols: 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry
Introduction: The Privileged Scaffold of 1H-Pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone of modern medicinal chemistry. Its structure, being a bioisostere of indole, allows it to mimic the endogenous ligands of numerous biological targets. The strategic placement of a nitrogen atom in the six-membered ring introduces unique hydrogen bonding capabilities and alters the electronic properties of the molecule, often leading to enhanced binding affinity and selectivity for protein targets.[1] Consequently, the 7-azaindole scaffold is a "privileged structure," appearing in a plethora of biologically active molecules, most notably as potent inhibitors of various protein kinases.[1][2] Approved drugs such as Vemurafenib and Pexidartinib, which are based on the 7-azaindole core, underscore the therapeutic significance of this heterocyclic system.[1]
While the broader class of 7-azaindole derivatives has been extensively explored, specific public-domain literature on the direct medicinal applications of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is limited. However, its structure presents a compelling starting point for drug discovery campaigns. The nitro group at the C4 position and the methyl group at the C6 position offer strategic vectors for chemical modification and exploration of structure-activity relationships (SAR). This document serves as a guide for researchers, providing insights and detailed protocols for leveraging this compound as a versatile building block in the development of novel therapeutics.
Application Note 1: A Versatile Intermediate for Kinase Inhibitor Synthesis
The most prominent application of the 7-azaindole scaffold is in the development of protein kinase inhibitors.[3][4][5] The nitrogen atoms of the 7-azaindole core are known to form crucial hydrogen bonds with the hinge region of many protein kinases, mimicking the binding of the adenine moiety of ATP.[1] The 4-nitro substituent of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is not typically a pharmacophore for kinase binding itself; rather, it is a synthetic handle that, upon reduction to an amine, provides a key attachment point for side chains designed to interact with the solvent-exposed region of the kinase active site.
The 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine core can be further elaborated through various chemical transformations to generate libraries of potential kinase inhibitors targeting, for example, Fibroblast Growth Factor Receptors (FGFRs), Phosphoinositide 3-kinases (PI3Ks), or c-Met.[5][6][7]
Proposed Synthetic Workflow
The following workflow illustrates the transformation of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine into a hypothetical kinase inhibitor library.
Caption: Synthetic and screening workflow for developing kinase inhibitors.
Experimental Protocols
Protocol 1: Reduction of the Nitro Group
This protocol describes the reduction of the 4-nitro group of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine to the corresponding 4-amino derivative, a critical step for subsequent functionalization.
Materials:
-
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
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Ethanol (EtOH), anhydrous
-
Iron powder (Fe), <10 micron
-
Ammonium chloride (NH₄Cl)
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Deionized water
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Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a round-bottom flask, add 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Add a 5:1 mixture of ethanol and water (e.g., 15 mL EtOH and 3 mL H₂O per gram of starting material).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Derivatization of the 4-Amino Group
The resulting 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine can be readily derivatized. Below are general procedures for acylation and sulfonylation.
A. Amide Formation (Acylation)
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Dissolve 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (R-COCl) or acid anhydride ((R-CO)₂O) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., DCM or EtOAc).
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
B. Sulfonamide Formation (Sulfonylation)
-
Dissolve 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous pyridine or DCM.
-
If using DCM, add a base like TEA or DIPEA (1.5 eq).
-
Cool the mixture to 0 °C.
-
Add the desired sulfonyl chloride (R-SO₂Cl) (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Work-up the reaction as described in Protocol 2A (steps 6-8).
-
Purify the resulting sulfonamide by column chromatography or recrystallization.
Protocol 3: General Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for assessing the inhibitory activity of newly synthesized compounds against a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled "tracer" (a known kinase inhibitor) from the ATP-binding site of a Europium (Eu)-labeled anti-tag antibody-bound kinase by a test compound. Inhibition of binding results in a decrease in the TR-FRET signal.
Materials:
-
Eu-labeled anti-tag antibody
-
Tagged kinase of interest
-
Alexa Fluor™ 647-labeled tracer
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., HEPES, MgCl₂, EGTA, BSA)
-
384-well microplates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare Reagents: Dilute the kinase, Eu-antibody, and tracer to their final concentrations in the assay buffer.
-
Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Add the diluted compounds to the 384-well plate. Include "no inhibitor" (DMSO only) and "no kinase" (background) controls.
-
Kinase/Antibody Addition: Add the pre-mixed kinase/Eu-antibody solution to all wells.
-
Tracer Addition: Add the tracer solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the "no inhibitor" controls as 0% inhibition and background wells as 100% inhibition.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Summary Table:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Control-1 | FGFR1 | 15 |
| Test-Cmpd-01 | FGFR1 | 50 |
| Test-Cmpd-02 | FGFR1 | 250 |
| Test-Cmpd-03 | PI3Kα | 120 |
| Test-Cmpd-04 | PI3Kα | 850 |
Data are hypothetical and for illustrative purposes only.
Application Note 2: Probe for Novel Biological Targets
While kinase inhibition is a primary application, the 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine scaffold can be used to generate diverse libraries for screening against other targets. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of phosphodiesterase 4B (PDE4B), which is implicated in inflammatory and central nervous system diseases.[8] The amino group serves as a versatile point for diversification, enabling the synthesis of compounds with varied physicochemical properties suitable for exploring a wide range of biological space.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates how a hypothetical inhibitor derived from 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine might block a generic growth factor signaling pathway.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine represents a valuable, yet underexplored, starting material for medicinal chemistry research. Its core 7-azaindole scaffold is a proven pharmacophore in numerous therapeutic agents. The true potential of this specific molecule lies in its utility as a synthetic intermediate. The protocols and application concepts outlined in this document provide a robust framework for researchers to unlock this potential, facilitating the discovery of novel drug candidates targeting a range of diseases, from cancer to inflammatory disorders.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research and drug development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from established synthetic principles and field-proven strategies for the preparation of azaindole derivatives.
Overview of the Synthesis
The synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 6-methyl-4-nitro-7-azaindole, typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by a regioselective nitration. The electron-deficient nature of the pyridine ring can present challenges, often leading to lower yields compared to analogous indole syntheses.[1] Careful control of reaction conditions and a thorough understanding of the reaction mechanism are paramount for success.
A common synthetic strategy involves the nitration of the parent 6-methyl-1H-pyrrolo[2,3-b]pyridine. This approach requires careful selection of nitrating agents and reaction conditions to achieve the desired regioselectivity and avoid common side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in a question-and-answer format.
Q1: My nitration reaction is resulting in a low yield of the desired 4-nitro product. What are the likely causes and how can I improve the yield?
A1: Low yields in the nitration of 6-methyl-7-azaindole are a frequent challenge. The primary culprits are often suboptimal reaction conditions and the formation of undesired isomers or degradation products.
Potential Causes and Solutions:
-
Inadequate Nitrating Agent: The choice of nitrating agent is critical. A mixture of fuming nitric acid and concentrated sulfuric acid is a common choice for nitrating deactivated aromatic systems.[2] However, the strength of this mixture can sometimes lead to over-nitration or degradation.
-
Troubleshooting:
-
Controlled Addition: Add the nitrating agent dropwise at a low temperature (e.g., -5 to 0 °C) to control the exothermic reaction.[2]
-
Alternative Nitrating Agents: Consider milder nitrating agents such as nitric acid in acetic anhydride or nitronium tetrafluoroborate.
-
-
-
Incorrect Reaction Temperature: Temperature plays a crucial role in regioselectivity and preventing side reactions.
-
Troubleshooting: Maintain a consistently low temperature during the addition of the nitrating agent. After the addition is complete, you may need to slowly warm the reaction to room temperature to ensure completion, but this should be monitored carefully by TLC or LC-MS.
-
-
Formation of Isomers: Nitration can potentially occur at other positions on the pyrrolo[2,3-b]pyridine ring.
-
Troubleshooting: The 4-position is generally favored due to the directing effects of the pyrrole nitrogen and the methyl group. However, to minimize the formation of other isomers, precise control of temperature and the stoichiometry of the nitrating agent is essential.
-
Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of significant impurities. What are these impurities and how can I minimize their formation?
A2: The presence of multiple spots on your TLC plate suggests the formation of side products. In the context of this nitration, common impurities include over-nitrated products, oxidized byproducts, and unreacted starting material.
Potential Impurities and Mitigation Strategies:
-
Di-nitrated Products: The pyrrolo[2,3-b]pyridine ring can undergo further nitration under harsh conditions.
-
Mitigation: Use a stoichiometric amount of the nitrating agent. An excess should be avoided. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Oxidation Byproducts: The pyrrole ring is susceptible to oxidation, especially in the presence of strong oxidizing agents like nitric acid.
-
Mitigation: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation. Additionally, ensuring the reaction is worked up promptly can prevent prolonged exposure to oxidizing conditions.
-
-
Unreacted Starting Material: Incomplete reaction is a common issue.
-
Mitigation: Ensure the starting material is fully dissolved before adding the nitrating agent. If solubility is an issue, a co-solvent may be necessary. Allow sufficient reaction time, but monitor to avoid the formation of byproducts.
-
Q3: The purification of my crude product by column chromatography is difficult, and I am experiencing product loss. What can I do to improve the purification process?
A3: Purifying nitro-containing heterocyclic compounds can be challenging due to their polarity and potential for degradation on silica gel.
Purification Troubleshooting:
-
Column Deactivation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
-
Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent system. This will help to neutralize acidic sites on the silica.
-
-
Solvent System Optimization: Finding the right eluent system is key to good separation.
-
Solution: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A gradient elution is often more effective than an isocratic one. Small amounts of a polar solvent like methanol can be added to improve the elution of highly polar compounds.
-
-
Alternative Purification Methods: If column chromatography is consistently problematic, consider other techniques.
-
Solution: Recrystallization can be a highly effective method for purifying solid compounds. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature.
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism for the regioselective nitration at the 4-position?
A: The regioselectivity of electrophilic substitution on the 7-azaindole scaffold is influenced by the electronic properties of both the pyridine and pyrrole rings. The pyrrole nitrogen is an activating group and directs electrophiles to the adjacent 3-position. However, in the case of 6-methyl-1H-pyrrolo[2,3-b]pyridine, the 4-position on the pyridine ring is also activated by the electron-donating methyl group at the 6-position. The nitration at the 4-position is a result of the combined directing effects and the overall electron density distribution in the molecule.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, absolutely. You are working with strong acids and nitrating agents, which are corrosive and potentially explosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood.
-
Handling of Reagents: Handle fuming nitric acid and concentrated sulfuric acid with extreme care. Add reagents slowly and control the temperature to prevent runaway reactions.
-
Quenching: Quench the reaction carefully by slowly adding the reaction mixture to ice-water.
Q: Can I use a protecting group strategy to improve the outcome of the nitration?
A: Yes, a protecting group strategy can be beneficial. Protecting the pyrrole nitrogen with a suitable protecting group, such as a tosyl (Ts) or Boc group, can prevent side reactions at the pyrrole ring and potentially influence the regioselectivity of the nitration. The protecting group can then be removed in a subsequent step.
Experimental Protocols
Protocol 1: General Procedure for the Nitration of 6-methyl-1H-pyrrolo[2,3-b]pyridine
This protocol is a general guideline and may require optimization.
Materials:
-
6-methyl-1H-pyrrolo[2,3-b]pyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C under an inert atmosphere.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material at 0 °C with vigorous stirring.
-
Maintain the reaction temperature at 0 °C and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Recommended Condition | Notes |
| Temperature | 0 °C | Crucial for controlling the reaction and selectivity. |
| Nitrating Agent | HNO₃/H₂SO₄ | A common and effective choice. |
| Stoichiometry | ~1.1 eq of HNO₃ | Avoid excess to prevent over-nitration. |
| Solvent | Concentrated H₂SO₄ | Acts as both solvent and catalyst. |
| Work-up | Quenching on ice | Controls the exotherm upon neutralization. |
| Purification | Column Chromatography | Gradient elution is recommended. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Reaction Pathway Overview
Caption: A simplified overview of the synthetic transformation.
References
- To be populated with specific references found during the research.
- Placeholder for a relevant scientific article on azaindole synthesis.
- Placeholder for a relevant scientific article on nitr
-
Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link]
- Placeholder for a relevant patent on the synthesis of pyrrolo[2,3-b]pyridines.
-
Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link]
Sources
Technical Support Center: Synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the electrophilic nitration of the 6-methyl-7-azaindole scaffold. Our goal is to equip researchers, chemists, and drug development professionals with the insights needed to navigate the common challenges of this synthesis, particularly concerning side reactions and purification.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific experimental issues in a direct question-and-answer format. We focus on the causality behind each problem and provide validated, actionable solutions.
Q1: My reaction yields a complex mixture of isomers instead of the desired 4-nitro product. What is happening and how can I improve regioselectivity?
A1: Cause and Mechanistic Insight
The formation of multiple isomers is the most common challenge in the nitration of the 7-azaindole core. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the bicyclic ring. The final isomer distribution is a delicate balance between the electronic properties of the starting material and the reaction conditions.[1]
-
Pyrrole Ring Activation: The pyrrole moiety is inherently electron-rich and highly activated towards electrophilic attack, primarily at the C3 position.
-
Pyridine Ring Deactivation: The pyridine nitrogen is electron-withdrawing, deactivating its ring towards electrophilic substitution.
-
Directing Effects: The C6-methyl group is a weak activating group, directing ortho and para (to C5 and C7, though C7 is a bridgehead).
-
Protonation under Strong Acid: In a strong acid medium like H₂SO₄, the pyridine nitrogen becomes protonated, further deactivating the pyridine ring and making the pyrrole ring the primary site of reaction.
Under harsh conditions (e.g., high temperature, excess fuming nitric acid), the reaction can lose selectivity, leading to nitration at various positions. The most common side products are the result of nitration at the C3 and C5 positions.
Table 1: Common Isomeric Byproducts and Their Identification
| Compound | Structure (Illustrative) | Probable Cause | Analytical Notes |
| 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | Substitution at the most electron-rich position of the pyrrole ring. | Kinetically favored product, especially under milder conditions or with insufficient pyridine protonation. | Can be distinguished by unique shifts in ¹H NMR for the pyrrole protons. |
| 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | Substitution on the pyridine ring, ortho to the methyl group. | Can form under forcing conditions where the energy barrier for pyridine ring substitution is overcome. | A distinct aromatic coupling pattern in ¹H NMR will differentiate it from the 4-nitro isomer. |
| Di-nitrated Species | Multiple nitro groups on the ring system. | Overly harsh conditions: high temperature, prolonged reaction time, or excess nitrating agent. | Significantly different molecular weight detectable by MS. Will have fewer aromatic protons in ¹H NMR. |
Optimization Strategies for Regioselectivity:
-
Strict Temperature Control: This is the most critical parameter. Maintain the reaction temperature between 0 °C and 5 °C during the addition of the substrate and throughout the reaction. Use an ice/salt bath for robust control.
-
Choice of Nitrating Agent: The reactivity of the nitronium ion source is key.
-
High Reactivity (Use with Caution): Fuming HNO₃ / conc. H₂SO₄ generates a high concentration of NO₂⁺.[1]
-
Moderate Reactivity (Recommended): KNO₃ / conc. H₂SO₄ provides a slower, more controlled release of the electrophile, often favoring the thermodynamically preferred product.
-
-
Controlled Addition: Add the 6-methyl-7-azaindole substrate slowly, either as a solid portion-wise or as a solution in concentrated H₂SO₄, to the pre-cooled nitrating mixture. This maintains a low substrate concentration and minimizes localized heating.
dot
Caption: Nitration pathways of 6-methyl-7-azaindole.
Q2: I am observing significant degradation of my starting material and a low overall yield. What are the likely causes and solutions?
A2: Cause and Mechanistic Insight
Low yields are typically due to the oxidative degradation of the electron-rich 7-azaindole ring system by the strong acid/nitrating agent mixture.[2][3] The pyrrole ring, in particular, is susceptible to polymerization and decomposition under harsh acidic and oxidative conditions. This is often visually indicated by the formation of dark, tarry substances in the reaction flask.
Troubleshooting & Optimization Protocol:
The key is to find a balance where the conditions are strong enough to achieve nitration but not so harsh as to cause widespread degradation.
Experimental Protocol: Controlled Nitration of 6-methyl-7-azaindole
-
Preparation of Nitrating Mixture:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (H₂SO₄, 5-10 equivalents).
-
Cool the flask to 0 °C using an ice/salt bath.
-
Slowly add potassium nitrate (KNO₃, 1.05-1.2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C. Stir until all solids have dissolved.
-
-
Substrate Addition:
-
Dissolve the 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a separate flask with a minimum amount of cold, concentrated H₂SO₄.
-
Transfer this solution to the dropping funnel.
-
Add the substrate solution dropwise to the vigorously stirred nitrating mixture, maintaining the internal temperature at 0-5 °C. The addition should take approximately 30-60 minutes.
-
-
Reaction and Quenching:
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC (if a suitable workup/spotting procedure is developed) or by pre-determined reaction time.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.
-
The product may precipitate from the solution.
-
-
Work-up:
-
Neutralize the acidic solution by the slow addition of a saturated aqueous base (e.g., NaOH, K₂CO₃, or NH₄OH) while cooling in an ice bath. Adjust the pH to ~7-8.
-
Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Q3: Purification of the crude product is challenging, with isomers co-eluting during column chromatography. How can I effectively isolate the target compound?
A3: Cause and Purification Strategy
Nitro-isomers of 7-azaindole often have very similar polarities, making baseline separation by standard silica gel chromatography difficult.[4] A multi-step or optimized purification strategy is often necessary.
Purification Workflow:
-
Initial Assessment: Analyze the crude product by ¹H NMR and LC-MS to identify the major components and estimate the isomer ratio.
-
Recrystallization: This should be your first line of defense. The desired 4-nitro isomer may have different solubility properties than the 3-nitro or 5-nitro byproducts.
-
Solvent Screening: Test various solvent systems such as ethanol, isopropanol, ethyl acetate/hexanes, or acetone.
-
Procedure: Dissolve the crude material in a minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator. Seeding with a pure crystal can induce crystallization if available.
-
-
Optimized Column Chromatography: If recrystallization is insufficient, optimize your chromatography conditions.[4]
-
Solvent System: Use a shallow gradient with a binary system like ethyl acetate/hexanes or dichloromethane/methanol. Small changes in the eluent composition can significantly impact separation.
-
Additive: Add a small amount (0.1-0.5%) of triethylamine or ammonia to the eluent. This deactivates the acidic sites on the silica gel, reducing peak tailing for the basic 7-azaindole core and improving resolution.
-
Alternative Stationary Phase: Consider using neutral or basic alumina, which can offer a different selectivity profile compared to silica gel.
-
dot
Caption: Troubleshooting workflow for product purification.
Frequently Asked Questions (FAQs)
-
Q1: What is the typical starting material for this synthesis?
-
Q2: What are the critical safety precautions for this reaction?
-
Nitrating mixtures (HNO₃/H₂SO₄) are highly corrosive and powerful oxidizing agents. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and acid-resistant gloves. Reactions should be conducted behind a blast shield. The quenching and neutralization steps are highly exothermic and must be performed slowly with efficient cooling to prevent uncontrolled boiling and splashing.
-
-
Q3: How can I definitively confirm the regiochemistry of my final product?
-
Confirmation requires advanced analytical techniques. While ¹H NMR coupling constants can provide clues, they are often insufficient for unambiguous assignment. The most powerful methods are:
-
2D NMR Spectroscopy: Specifically, a Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY) is definitive. For the 4-nitro isomer, an NOE correlation should be observed between the proton at C5 and the methyl group protons at C6. This spatial proximity is unique to the 4-substituted pattern.
-
X-ray Crystallography: If a single crystal of suitable quality can be obtained, X-ray diffraction provides an unequivocal structural determination.
-
-
References
-
Gribble, G. W. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(9), 471-498. [Link]
-
Guillou, S., et al. (2009). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Journal of Organic Chemistry, 74(1), 187-193. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]
-
Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic & Biomolecular Chemistry, 20(12), 2461-2465. [Link]
-
Langer, P., et al. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules, 27(19), 6649. [Link]
-
Reddit. (2021). r/OrganicChemistry: Nitrobenzene synthesis. [Link]
- Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
PubMed Central (PMC). (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1945-1952. [Link]
-
ACS Publications. (2013). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 17(1), 101-105. [Link]
-
SciELO. (2020). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 31(10), 2021-2048. [Link]
-
Organic Chemistry Research. (2024). Advanced Methods for the Synthesis of Nitro Compounds. [Link]
-
PubMed Central (PMC). (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(17), 3959. [Link]
-
PubMed Central (PMC). (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20958-20964. [Link]
-
PubMed Central (PMC). (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Scientific Reports, 14(1), 11438. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. [Link]
-
SlideShare. (n.d.). Nitro Compounds. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
National Institutes of Health (NIH). (2018). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 61(23), 10736-10753. [Link]
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National Institutes of Health (NIH). (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128581. [Link]
-
YouTube. (2024). Nitration of Aromatics - Electrophilic Aromatic Substitution Reaction in Organic Chemistry. [Link]
Sources
Stability issues of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in solution
This technical guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot stability issues encountered with 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in solution. By understanding the underlying chemical principles and employing systematic investigative protocols, you can ensure the integrity and reproducibility of your experimental results.
Introduction: The Challenge of Stability
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a 7-azaindole (pyrrolo[2,3-b]pyridine) core.[1][2] This scaffold is of significant interest in medicinal chemistry.[3] However, the presence of both an electron-rich pyrrole ring and a pyridine ring substituted with a strong electron-withdrawing nitro group introduces potential chemical liabilities. The electron-withdrawing nature of the nitro group, in concert with the fused aromatic system, makes the molecule susceptible to various degradation pathways, particularly in solution.[4] Understanding and mitigating these stability issues is critical for accurate pharmacological screening, reliable analytical quantification, and the development of stable formulations.
This guide provides a structured approach to identifying, troubleshooting, and preventing the degradation of this compound in common experimental settings.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter. The solutions are based on established principles of chemical reactivity for nitroaromatic and pyrrolopyridine systems.
Question 1: My solution of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine has changed color (e.g., turned yellow or brown) over time. What is causing this?
Answer: A change in color is a common indicator of chemical degradation. Nitroaromatic compounds are often pale yellow, and the formation of degradation products with more extensive conjugated π-systems can lead to a visible color change.[5] Several factors could be at play:
-
Photodegradation: Nitroaromatic groups are known to be photosensitive.[6] Exposure to ambient laboratory light, especially UV wavelengths, can induce photochemical reactions, leading to the formation of colored degradants.
-
pH-Dependent Reactions: Under strongly basic conditions, the molecule can be deprotonated or undergo nucleophilic aromatic substitution, potentially altering the chromophore. In strongly acidic media, hydrolysis or other acid-catalyzed degradation of the pyrrole moiety can occur. The stability of related nitropyridine derivatives is known to be pH-dependent.[7]
-
Oxidative Degradation: The electron-rich pyrrole ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), trace metal impurities, or oxidizing reagents in your medium.[8]
Question 2: I am observing inconsistent results or a loss of potency in my biological assays. Could this be related to compound stability?
Answer: Absolutely. If the parent compound degrades in your assay medium, its effective concentration decreases over time, leading to lower-than-expected activity and poor reproducibility. This is a critical issue in drug discovery, as compound instability can lead to misleading structure-activity relationship (SAR) data.[3]
-
Causality: The degradation can occur in your initial stock solution or, more commonly, upon dilution into aqueous assay buffers. The pH, temperature, and composition of the buffer (e.g., presence of nucleophiles like Tris or phosphates) can all influence the rate of degradation. A loss of 20% or more of the active pharmaceutical ingredient (API) is generally considered significant.[9]
Question 3: What are the primary chemical groups on this molecule that are susceptible to degradation?
Answer: The structure of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine contains two key functionalities prone to reactivity:
-
The Nitro Group (-NO₂): This is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic attack. It can also be reduced to nitroso, hydroxylamino, or amino groups under certain reducing conditions (e.g., in the presence of certain biological media or reducing agents).
-
The Pyrrolo[2,3-b]pyridine Core: This fused heterocyclic system has distinct reactive sites. The pyrrole moiety is electron-rich and susceptible to oxidation and electrophilic attack. The pyridine ring, particularly activated by the nitro group, is prone to nucleophilic substitution. Nitrile groups on similar scaffolds can be susceptible to hydrolysis, suggesting other functional groups could also be reactive.[8][10]
Proactive Stability Management
Proactive measures during solution preparation and storage are essential to maintain the integrity of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
Question 4: What are the best practices for preparing and storing stock solutions of this compound?
Answer: To minimize degradation, adhere to the following best practices, which are standard for handling potentially sensitive organic molecules.[11][12][13]
-
Solvent Choice: For long-term storage, use aprotic, anhydrous solvents such as DMSO or DMF.[8] These solvents minimize the risk of hydrolysis. Avoid prolonged storage in protic solvents like methanol or ethanol.
-
Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C, to slow the rate of any potential degradation reactions.[8]
-
Protection from Light: Always store solutions in amber vials or wrap clear vials with aluminum foil to prevent photodegradation.[7][8]
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and prevents oxidation.
-
Preparation: Prepare fresh dilutions into aqueous buffers immediately before an experiment whenever possible. Avoid storing the compound in aqueous media for extended periods.
Recommended Experimental Protocols
To systematically evaluate the stability of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in your specific experimental context, a forced degradation study is the industry-standard approach.[9][14] This involves subjecting the compound to a range of harsh conditions to deliberately induce and identify potential degradation pathways.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Objective: To identify the degradation pathways and key liabilities of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine under various stress conditions.
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in a non-reactive solvent like acetonitrile.
-
Stress Conditions: Aliquot the stock solution into separate amber HPLC vials for each stress condition. Add the stressor as detailed in the table below. Include a control sample (stock solution diluted with water/acetonitrile) kept at 5°C in the dark.
-
Incubation: Incubate the samples for a defined period (e.g., 24 hours). The goal is to achieve 10-20% degradation, so time may need to be adjusted.[14]
-
Quenching/Neutralization: At the end of the incubation, stop the reaction. For acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a final concentration (e.g., 100 µg/mL) with an appropriate mobile phase. Analyze immediately by a stability-indicating HPLC-UV method. A mass spectrometer (LC-MS) is highly recommended for identifying the mass of any degradation products.
-
Data Interpretation: Calculate the percentage of the parent compound remaining by comparing its peak area to the control sample. Characterize major degradants by their mass-to-charge ratio (m/z).
Table 1: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room Temp | 2-8 hours |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp | 24 hours |
| Thermal | Solution in 50:50 ACN:H₂O | 60°C | 48 hours |
| Photolytic | Solid & Solution exposed to light as per ICH Q1B guidelines | Room Temp | Per guideline |
Hypothetical Degradation Profile
The following diagram illustrates potential degradation pathways based on the known reactivity of the functional groups present in the molecule. This serves as a conceptual guide for what to look for during degradant identification.
Caption: Potential degradation pathways for the title compound.
Summary and Recommendations
The stability of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in solution is a critical parameter that must be understood to ensure data quality. The molecule's structure suggests potential liabilities to pH extremes, oxidation, and light .
-
For Routine Use: Always prepare fresh solutions in your final aqueous buffer from a frozen, concentrated stock in an anhydrous aprotic solvent like DMSO. Protect all solutions from light.
-
For Troubleshooting: If you suspect instability, perform a systematic forced degradation study as outlined above. This will provide definitive evidence of the compound's liabilities under your specific conditions.
-
Data Integrity: Always run a time-zero control and a time-final control (compound incubated in buffer for the duration of the experiment) to assess stability within the context of a biological assay.
By implementing these guidelines, researchers can confidently work with 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, ensuring the reliability and accuracy of their scientific findings.
References
-
MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]
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ResearchGate. (2016, December 14). Forced Degradation Studies. ResearchGate. [Link]
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Hertog, H. J., & Combe, W. (2010, September 2). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
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Juárez, J. F., et al. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information (NCBI). [Link]
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Kamberi, M., & Tsutsumi, Y. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Bakke, J. M., et al. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
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Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
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Gątarski, P., et al. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. National Center for Biotechnology Information (NCBI). [Link]
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Gątarski, P., et al. (n.d.). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. ResearchGate. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
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PubChem. (n.d.). 6-Methyl-1H-pyrrolo[2,3-b]pyridine. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33. [Link]
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MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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ChemUniverse. (n.d.). 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE [P78875]. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. [Link]
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ACS Publications. (n.d.). Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2. [Link]
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NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in Experimental Assays
Welcome to our dedicated technical support guide for researchers working with 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. This resource is designed to provide you with in-depth troubleshooting strategies and practical solutions to address the common, yet significant, hurdle of poor aqueous solubility of this compound in a variety of experimental assays. Our goal is to empower you with the knowledge to ensure accurate and reproducible results.
Introduction: Understanding the Challenge
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, a member of the pyrrolopyridine class of compounds, often investigated for its potential as a kinase inhibitor, presents a classic challenge for researchers: limited solubility in aqueous-based assay buffers.[1] This characteristic is common among many potent small molecules, where lipophilic properties contribute to high affinity for a target but hinder dissolution in biological media.[2][3]
When a compound like 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is introduced into an assay system from a concentrated stock solution (typically in 100% DMSO), it can rapidly precipitate out of solution. This leads to a number of experimental artifacts, including:
-
Underestimation of Potency: The actual concentration of the compound in solution is lower than the nominal concentration, leading to inaccurate IC50 or EC50 values.
-
Poor Reproducibility: The extent of precipitation can vary between experiments, leading to inconsistent results.
-
Assay Interference: The presence of solid compound particles can interfere with assay detection methods, such as light scattering or fluorescence.[4]
This guide provides a systematic approach to diagnosing and overcoming these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've dissolved my 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening and what's my first step?
This is the most common manifestation of poor aqueous solubility. While DMSO is an excellent solvent for many organic compounds, its ability to maintain their solubility dramatically decreases when diluted into an aqueous environment.[5][6] The water acts as an anti-solvent, causing the compound to crash out of solution.[7]
Your First Step: The "Rule of Thumb" for DMSO Concentration
As a primary troubleshooting step, evaluate the final concentration of DMSO in your assay. For most cell-based and biochemical assays, it is crucial to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts and toxicity.[8] However, some robust enzyme assays may tolerate up to 1-2% DMSO.[5]
Actionable Advice:
-
Calculate your final DMSO concentration. Ensure it is within the acceptable range for your specific assay.
-
Perform a DMSO tolerance control experiment. This will help you determine the maximum percentage of DMSO your assay can handle without affecting the results.[9]
-
If possible, increase the final DMSO concentration within the tolerated range. This may be sufficient to keep your compound in solution at lower working concentrations.
Q2: I'm still seeing precipitation even after optimizing the DMSO concentration. What are my next options for solubilizing agents?
If adjusting the DMSO concentration isn't sufficient, the next step is to explore the use of solubilizing excipients. The main categories to consider are co-solvents, surfactants, and cyclodextrins.
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[10]
| Co-solvent | Typical Starting Concentration | Pros | Cons |
| Ethanol | 1-5% (v/v) | Generally well-tolerated by many cell lines.[11] | Can be cytotoxic at higher concentrations.[11] |
| Propylene Glycol (PG) | 1-5% (v/v) | Low toxicity. | Can increase the viscosity of the solution. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% (v/v) | Effective for many compounds, low toxicity. | Can interfere with some protein assays. |
Protocol for Co-solvent Testing:
-
Prepare a fresh, concentrated stock solution of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in 100% DMSO.
-
Prepare your aqueous assay buffer containing various concentrations of the chosen co-solvent (e.g., 1%, 2%, 5% ethanol).
-
Add the DMSO stock to the co-solvent-containing buffer and visually inspect for precipitation.
-
Crucially, run a vehicle control with the co-solvent alone to ensure it does not affect your assay readout.[12]
Surfactants are amphiphilic molecules that can form micelles to encapsulate hydrophobic compounds, thereby increasing their apparent solubility in water.[10] Non-ionic surfactants are generally preferred for biological assays due to their lower toxicity.[11]
| Surfactant | Typical Starting Concentration | Pros | Cons |
| Polysorbate 20 (Tween® 20) | 0.01-0.1% (v/v) | Widely used, effective at low concentrations. | Can interfere with assays involving protein-protein interactions. |
| Polysorbate 80 (Tween® 80) | 0.01-0.1% (v/v) | Similar to Tween 20, sometimes more effective. | Can cause cell lysis at higher concentrations.[11] |
| Triton™ X-100 | 0.01-0.1% (v/v) | Strong solubilizing agent. | Generally more cytotoxic than Tweens. |
Protocol for Surfactant Testing:
-
Follow the same procedure as for co-solvents, preparing your assay buffer with the desired surfactant concentration.
-
Pay close attention to the critical micelle concentration (CMC) of the surfactant, as micelle formation is necessary for solubilization.
-
Always include a surfactant-only control to check for assay interference.[13]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[] They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic regions from the aqueous environment.[15][16]
| Cyclodextrin | Typical Starting Concentration | Pros | Cons |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10 mM | Low toxicity and high aqueous solubility.[10] | Can sometimes extract cholesterol from cell membranes. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1-10 mM | High aqueous solubility and low toxicity. | Can have a charge that may interact with assay components. |
Protocol for Cyclodextrin Testing:
-
Prepare a stock solution of the cyclodextrin in your assay buffer.
-
Add the DMSO stock of your compound to the cyclodextrin-containing buffer.
-
It can be beneficial to briefly sonicate or vortex the solution to facilitate the formation of the inclusion complex.
-
As with other excipients, a cyclodextrin-only control is essential.[17]
Q3: Can I use pH modification to improve the solubility of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine?
The structure of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine contains a pyrrole nitrogen and a pyridine nitrogen. The pKa of the pyrrole proton is typically high (around 17), making it unlikely to be deprotonated under normal physiological conditions. The pyridine nitrogen is basic and can be protonated. The exact pKa will depend on the electron-withdrawing effects of the nitro group and the pyrrole ring.
Actionable Advice:
-
Determine the pKa of your compound. This can be done experimentally or through in silico prediction tools.
-
If the compound has an ionizable group within a pH range compatible with your assay, you can adjust the buffer pH. For a basic compound, lowering the pH will increase the proportion of the more soluble, protonated form.
-
Caution: Ensure that any pH change is within the optimal range for your enzyme activity or cell health. A pH shift of even 0.5 units can dramatically affect biological activity.
Systematic Troubleshooting Workflow
To help you navigate these options, we've developed a systematic workflow.
Caption: A step-by-step decision tree for troubleshooting solubility issues.
Experimental Protocol: Kinetic Solubility Assessment by Nephelometry
A key step in troubleshooting is to quantitatively assess the solubility of your compound under different buffer conditions. Nephelometry, which measures light scattering from suspended particles (precipitate), is a rapid and effective method.[4]
Materials:
-
10 mM stock solution of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in 100% DMSO.
-
Assay buffer(s) of interest (with and without solubilizing agents).
-
Clear, flat-bottom 96-well or 384-well microplates.
-
Plate reader with nephelometry capability.
Method:
-
Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO.
-
Prepare Assay Plate: Add 98 µL of your chosen assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate to the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix: Mix immediately by gentle orbital shaking for 30 seconds.
-
Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure: Read the plate using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
This protocol allows you to systematically test different buffer compositions and identify the conditions that maximize the solubility of your compound.
Final Recommendations
When dealing with a poorly soluble compound like 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, a systematic and multi-faceted approach is key.
-
Always start with the simplest solution: Optimize the final DMSO concentration.
-
Systematically test solubilizing agents: Evaluate co-solvents, surfactants, and cyclodextrins, always including the appropriate vehicle controls.
-
Quantify solubility: Use a method like nephelometry to guide your formulation development.
-
Consider advanced strategies if necessary: For very challenging compounds, formulation techniques such as creating solid dispersions or nanoparticles may be required, though these are typically employed in later stages of drug development.[18][19]
By following these guidelines, you can overcome the solubility challenges posed by 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and generate reliable, high-quality data in your assays.
References
-
Madni, A., Batool, A., & Khan, T. A. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Patheon. (2011). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. [Link]
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Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
Kasimedu, S., et al. (2015). A review on solubility enhancement techniques. SciSpace. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Dar, A. A., et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
-
The Pharma Innovation Journal. (2015). Various techniques for solubility enhancement: An overview. The Pharma Innovation Journal. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Liggins, R. J. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. [Link]
-
Macarrick, M. E., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
Kielsgaard, J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology and Toxicology. [Link]
-
ResearchGate. (2019). Cyclodextrins as pharmaceutical solubilizers. ResearchGate. [Link]
-
ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]
-
ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 2. Artemis Dx. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]
-
Kielsgaard, J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
ResearchGate. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. globalresearchonline.net. [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. [Link]
-
ResearchGate. (2009). Use of a Nonionic Surfactant to Inhibit Precipitation of Anionic Surfactants by Calcium. ResearchGate. [Link]
-
ResearchGate. (2013). Drug Nanoparticles by Antisolvent Precipitation: Mixing Energy versus Surfactant Stabilization. ResearchGate. [Link]
-
PubChem. (n.d.). 6-nitro-1H-pyrrolo[3,2-b]pyridine. PubChem. [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
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Technical Support Center: Optimizing Reaction Conditions for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine Analogs
Welcome to the technical support center for the synthesis and functionalization of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging scaffold. The 7-azaindole core is a privileged structure in drug discovery, and the introduction of a nitro group at the C-4 position provides a key synthetic handle for further elaboration. However, the electronic nature of this system presents unique challenges in synthesis and subsequent modifications.
This document provides in-depth, experience-driven answers to common issues encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Section 1: The Critical Nitration Step - Synthesizing the Core
The regioselective installation of a nitro group onto the 7-azaindole core is the most critical and often problematic step. The electronic properties of the bicyclic system, with an electron-rich pyrrole ring and an electron-deficient pyridine ring, lead to complex reactivity.
Frequently Asked Questions (FAQs)
Q1.1: My nitration of 6-methyl-7-azaindole is yielding the wrong isomer, primarily the 3-nitro product. How can I achieve selective nitration at the C-4 position?
This is the most common challenge. Direct electrophilic nitration of the 7-azaindole ring system preferentially occurs at the C-3 position of the electron-rich pyrrole ring.[1] Standard mixed acid conditions (HNO₃/H₂SO₄) are often too harsh, leading to a mixture of isomers, polymerization, and decomposition.[2][3]
The most reliable strategy for directing nitration to the C-4 position is to first form the N-oxide of the pyridine nitrogen. This has two key effects:
-
Deactivation of the Pyridine Ring: The N-oxide group is strongly electron-withdrawing, which further deactivates the pyridine ring toward electrophilic attack.
-
Directive Effect: More importantly, it alters the electronic distribution of the entire scaffold, making the C-4 position more susceptible to nitration.
Nitration of the 7-azaindole N-oxide with nitric acid in a suitable solvent like trifluoroacetic acid can provide the desired 4-nitro derivative in good yield.[1] The N-oxide can then be deoxygenated using a reducing agent like phosphorus trichloride (PCl₃) to yield the final 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.[1]
Q1.2: I'm observing significant charring and the formation of an insoluble black tar during my nitration reaction. What is causing this and how can I mitigate it?
This is a classic sign of acid-catalyzed polymerization. The 7-azaindole nucleus, particularly the pyrrole ring, is highly sensitive to strong acids.[2] Protonation at C-3 generates a reactive indoleninium cation which can attack another neutral indole molecule, initiating a chain reaction that results in intractable polymeric material.[3]
Troubleshooting Steps:
-
Avoid Mixed Acid: Steer clear of the traditional HNO₃/H₂SO₄ mixture. Sulfuric acid is a particularly potent catalyst for this polymerization.
-
Control Temperature: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to minimize the rate of decomposition and polymerization side reactions.
-
Use Milder Reagents: Consider using alternative, less acidic nitrating agents. While the N-oxide strategy is preferred for C-4 selectivity, for other nitrations, reagents like acetyl nitrate or N-nitroheterocycles can be effective.[4][5]
-
Inverse Addition: Add the substrate slowly to the cooled nitrating agent solution, rather than the other way around. This maintains a low concentration of the sensitive substrate in the presence of the electrophile, reducing the chance of intermolecular polymerization.
Q1.3: Separating the 4-nitro isomer from the 3-nitro and other byproducts is proving difficult. What are the best purification strategies?
Isomer separation can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method. A shallow solvent gradient using a system like dichloromethane/methanol or ethyl acetate/hexanes is often required to achieve separation. Careful monitoring by TLC is essential.
-
Recrystallization: If a solid product is obtained, recrystallization can be highly effective for isolating the major, desired isomer. Experiment with different solvent systems (e.g., ethanol, ethyl acetate, or mixtures with heptane).
-
Supercritical Fluid Chromatography (SFC): For difficult separations, SFC can offer superior resolution compared to standard HPLC and is an excellent alternative for isomer purification.
Troubleshooting Workflow: C-4 Nitration
Caption: Troubleshooting decision tree for regioselective C-4 nitration.
Section 2: Downstream Functionalization of the Scaffold
Once the 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine core is synthesized, it can be elaborated using a variety of cross-coupling and reduction reactions. However, the electron-withdrawing nitro group and the acidic N-H proton present specific challenges.
C-C Bond Formation (Suzuki-Miyaura Coupling)
Q2.1.1: I am attempting a Suzuki coupling on a halogenated (e.g., 2-chloro or 3-bromo) 6-methyl-4-nitro-7-azaindole, but the reaction is sluggish or fails completely. What are the critical parameters?
The combination of an electron-deficient ring system and an unprotected N-H group can be problematic for standard Suzuki conditions. The N-H proton can interfere with the catalytic cycle, and the electron-poor nature of the halide requires a highly active catalyst.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Catalyst | Use modern palladium pre-catalysts with sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[6][7] | These ligands promote fast oxidative addition and reductive elimination, which is necessary for electron-deficient substrates. They also provide stability to the catalytic species. |
| Base | Use a moderately strong base like K₃PO₄ or K₂CO₃. | Strong bases like NaOtBu can be incompatible with the nitro group and may lead to side reactions.[8] K₃PO₄ is often an excellent choice for coupling unprotected N-H heterocycles.[6] |
| Solvent | Aprotic polar solvents like 1,4-dioxane, DMF, or toluene with an aqueous phase are standard. | The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step. |
| Temperature | Typically 80-110 °C. | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step with less reactive aryl chlorides. |
C-N Bond Formation (Buchwald-Hartwig Amination)
Q2.2.1: My Buchwald-Hartwig amination is failing. What catalyst systems and bases are compatible with this electron-deficient, nitro-containing scaffold?
Similar to the Suzuki coupling, the substrate's electronic nature is a key factor. The strong electron-withdrawing effect of the nitro group makes the aryl halide more reactive towards oxidative addition but can also lead to catalyst inhibition or side reactions.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Catalyst | Use palladium pre-catalysts with advanced ligands like RuPhos or BrettPhos.[8][9] | These electron-rich, bulky phosphine ligands are designed to facilitate the reductive elimination step, which is often the rate-limiting step in C-N coupling, and are effective for heteroaromatic substrates.[9] |
| Base | Use a strong, non-nucleophilic base like NaOtBu, K₃PO₄, or Cs₂CO₃. | A strong base is required to deprotonate the amine coupling partner. However, NaOtBu can be incompatible with some functional groups like esters and nitro groups under certain conditions, so K₃PO₄ or Cs₂CO₃ may be better alternatives.[8] |
| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF. | Water can deactivate the catalyst and hydrolyze the active species. |
| Protecting Group | Consider protecting the pyrrole N-H if yields are consistently low. | While many modern catalysts tolerate free N-H groups,[9] protection with a group like SEM or Boc can sometimes prevent catalyst inhibition and improve reproducibility. |
Workflow: Palladium-Catalyzed Cross-Coupling
Caption: General workflow for Suzuki or Buchwald-Hartwig coupling.
Nitro Group Reduction
Q2.3.1: What is the most reliable and chemoselective method for reducing the 4-nitro group to a 4-amino group without affecting other functional groups (e.g., halogens, esters)?
The reduction of an aromatic nitro group is a fundamental transformation, but choosing the right conditions is critical to preserve other functionalities.
Recommended Methods for Chemoselective Reduction:
| Reagent | Conditions | Advantages & Considerations |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O in Ethanol or Ethyl Acetate, reflux. | Excellent chemoselectivity. [10] It is the reagent of choice when you need to preserve reducible groups like halogens, esters, nitriles, and even some protecting groups. The reaction is generally clean and high-yielding.[11] |
| Iron (Fe) / HCl or NH₄Cl | Fe powder in acidic medium (aq. HCl or EtOH/NH₄Cl). | A classic, inexpensive, and effective method. It is generally milder than catalytic hydrogenation and will not typically reduce esters or amides. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic conditions. | A mild reducing agent that is often used when substrates are sensitive to strongly acidic or metallic conditions. |
| Catalytic Hydrogenation (H₂/Pd/C) | H₂ (1 atm or higher), Pd/C (5-10 mol%), in MeOH or EtOH. | Highly efficient but less selective. This method will also reduce alkenes, alkynes, and can cause dehalogenation (especially of aryl iodides and bromides).[12] Use with caution if other reducible groups are present. Raney Nickel is an alternative that is less prone to causing dehalogenation.[12] |
Section 3: Experimental Protocols
Protocol 3.1: Regioselective N-Oxide Mediated Nitration of 6-methyl-1H-pyrrolo[2,3-b]pyridine
This protocol is a representative procedure and should be adapted and optimized for specific substrates.
Step A: N-Oxide Formation
-
To a solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane (DCM, ~0.2 M), add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the N-oxide.
Step B: Nitration of the N-Oxide
-
Cool a flask containing trifluoroacetic acid (TFA, ~0.5 M) to 0 °C.
-
Slowly add fuming nitric acid (HNO₃, ~1.1 eq) to the cooled TFA.
-
Add the N-oxide from Step A (1.0 eq) portion-wise to the nitrating mixture, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring for the formation of the 4-nitro product.
-
Carefully pour the reaction mixture onto crushed ice and neutralize by the slow addition of a saturated NaHCO₃ solution or aqueous ammonia.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the 4-nitro N-oxide.
Step C: Deoxygenation
-
Dissolve the purified 4-nitro N-oxide (1.0 eq) in chloroform (CHCl₃) or another suitable solvent.
-
Add phosphorus trichloride (PCl₃, ~1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature or heat to reflux as needed, monitoring by TLC until completion.
-
Cool the reaction, quench carefully with water, and neutralize with NaHCO₃.
-
Extract with DCM, wash, dry, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain pure 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
Protocol 3.2: Chemoselective Reduction of the 4-Nitro Group using SnCl₂
-
To a flask containing 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), add ethanol (~0.1 M).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Heat the mixture to reflux (approx. 78 °C) and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate and a saturated aqueous solution of NaHCO₃. Stir vigorously until the tin salts precipitate.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine.
References
-
Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link]
-
N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. ACS Publications. [Link]
-
N -Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso -Nitration of Aryl- and Heteroarylboronic Acids. ResearchGate. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]
-
Nitration. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Direct nitration of five membered heterocycles. Semantic Scholar. [Link]
-
Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate. [Link]
-
a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Publications. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Center for Biotechnology Information. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. NIH National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Publications. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]
-
(a) Reduction of the nitro group in 6a to obtain 11a, a possible... ResearchGate. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. NIH National Center for Biotechnology Information. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH National Center for Biotechnology Information. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. NIH National Center for Biotechnology Information. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. NIH National Center for Biotechnology Information. [Link]
-
Reduction of Nitro Groups. YouTube. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 5. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for the purification of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 178268-98-9). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing purification challenges. Here, we synthesize our in-house expertise with published data to provide practical, actionable solutions to common issues.
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of a nitro group and a methyl substituent creates specific purification hurdles related to polarity, solubility, and potential instability. This guide provides a logical, step-by-step approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine that influence its purification?
A1: The purification strategy is dictated by its key structural features:
-
Polarity: The nitro group (-NO₂) and the pyrrole N-H make the molecule quite polar. This high polarity can lead to strong interactions with polar stationary phases like silica gel, potentially causing tailing or streaking during column chromatography.
-
Solubility: Like many nitroaromatic compounds, its solubility can be limited in non-polar organic solvents while showing better solubility in more polar solvents like ethyl acetate, acetone, DCM, and DMSO.
-
Stability: The pyrrolopyridine core can be sensitive to acidic conditions.[4][5] The electron-withdrawing nitro group can also influence the reactivity of the heterocyclic system. Prolonged exposure to the acidic surface of standard silica gel can sometimes lead to degradation or irreversible adsorption.[4] Furthermore, related pyrrolopyridine compounds can be susceptible to photodegradation and oxidation.[5]
Q2: What are the most common impurities I should expect?
A2: Impurities typically originate from the synthetic route. Common culprits include:
-
Unreacted Starting Materials: Depending on the synthesis, residual precursors may be present.
-
Isomeric Byproducts: Nitration of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core can potentially lead to the formation of other nitro-isomers, which may have very similar polarities, making them difficult to separate.
-
Reagents and Catalysts: Inorganic salts or residual catalysts from steps like C-N bond formation or nitration can contaminate the crude product.[6] A proper aqueous work-up is crucial to remove these before chromatographic purification.[4]
-
Degradation Products: As mentioned, the compound may degrade slightly upon prolonged exposure to light, strong acids, or oxidizing agents.[5]
Q3: What are the recommended storage conditions for this compound, both in solid form and in solution?
A3: To ensure the integrity of your material, we recommend the following:
-
Solid Form: Store in a tightly sealed, amber glass vial in a cool, dark, and dry place. A desiccator is recommended.
-
In Solution: For long-term storage, use aprotic, anhydrous solvents like DMSO or DMF and store at -20°C or -80°C.[5] Prepare fresh solutions in aqueous buffers for assays whenever possible, and perform stability studies if solutions need to be stored for extended periods under assay conditions.[5]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
Issue 1: Low Yield or Material Loss During Column Chromatography
| Potential Cause | Troubleshooting & Optimization Strategy |
| Irreversible Adsorption/Degradation on Silica Gel | The pyrrolopyridine nitrogen can interact strongly with acidic silanol groups on the silica surface. Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (0.1-1%). Alternatively, use a less acidic stationary phase such as neutral alumina.[4] |
| Compound Streaking/Tailing | This is often caused by strong compound-silica interactions or poor solubility in the mobile phase. Solution: Optimize the eluent system. Add a more polar solvent (e.g., methanol or acetone) to your mobile phase (e.g., DCM or Ethyl Acetate) to improve elution and peak shape. A typical starting point for related compounds is a gradient of ethyl acetate in hexanes or acetone in dichloromethane.[7][8] |
| Insolubility During Loading | If the crude material is not fully dissolved before loading, it will not chromatograph properly. Solution: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or acetone) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the column (dry loading). This prevents the use of a large volume of strong solvent that would compromise separation. |
Issue 2: Persistent Impurities After a Single Purification Step
| Potential Cause | Troubleshooting & Optimization Strategy |
| Co-eluting Impurities | Impurities with polarity very similar to the product (e.g., positional isomers) are a common challenge. Solution 1: Employ a multi-step purification approach. For instance, perform an initial flash chromatography step, followed by recrystallization of the enriched material.[4] Solution 2: Switch to a different chromatographic mode. If normal-phase silica fails, consider reversed-phase (C18) HPLC, which separates based on hydrophobicity rather than polarity.[4][9] |
| Residual Non-polar/Highly Polar Impurities | Starting materials or byproducts may be at the extremes of the polarity scale. Solution: Ensure the reaction work-up is thorough. An aqueous wash (e.g., with sodium bicarbonate solution followed by brine) can remove many acidic or water-soluble impurities before you commit to chromatography.[4] |
| Mistaking Residual Solvents for Impurities | Solvents from the purification (e.g., ethyl acetate, DCM) can appear in NMR spectra. Solution: Dry the purified compound under high vacuum for an extended period. If solvents persist, lyophilization from a suitable solvent like acetonitrile/water can be effective. Consult NMR solvent impurity charts to confirm identities.[4] |
Issue 3: Difficulty with Recrystallization
| Potential Cause | Troubleshooting & Optimization Strategy |
| Inappropriate Solvent Choice | The ideal solvent dissolves the compound when hot but poorly when cold. Solution: Systematically screen solvents of varying polarities. Good candidates could include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes. |
| "Oiling Out" Instead of Crystallizing | The compound separates as a liquid oil. This happens if the solution is supersaturated or if impurities are inhibiting crystal lattice formation. Solution: Use a more dilute solution. Cool the solution very slowly. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a seed crystal of pure material, if available, is highly effective.[4] |
| No Crystal Formation | The compound remains fully dissolved even after cooling. Solution: The compound is too soluble in the chosen solvent. Slowly add a non-polar "anti-solvent" (e.g., hexanes or heptane) to the cooled solution until it just begins to turn cloudy, then allow it to stand. This reduces the overall solubility and promotes crystallization.[4] |
Experimental Protocols & Workflows
Workflow for Purification Strategy Selection
The following diagram outlines a decision-making process for purifying the target compound.
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Interpreting complex NMR spectra of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Technical Support Center: 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for the NMR analysis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers and drug development professionals encountering challenges in the structural elucidation of this and similar complex heterocyclic systems. The inherent electronic asymmetry of the 7-azaindole core, further complicated by a strong electron-withdrawing nitro group and an electron-donating methyl group, often leads to spectra that are not immediately intuitive. This guide provides troubleshooting in a practical Q&A format, grounded in established spectroscopic principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I have acquired a standard ¹H NMR spectrum. What are the expected signals and why are some of my aromatic peaks further downfield than expected?
Answer: The ¹H NMR spectrum of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is complex due to the competing electronic effects of its substituents on the fused aromatic ring system. A standard spectrum in a solvent like DMSO-d₆ will typically display five distinct signals.
The primary cause for the significant downfield shift of specific protons is the potent electron-withdrawing and anisotropic effect of the nitro group (-NO₂) at the C4 position. This group strongly deshields adjacent protons, pulling their electron density and causing them to resonate at a lower magnetic field (higher ppm value).
Expected Proton NMR Signals:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale for Chemical Shift & Coupling |
| N1-H | > 12.0 | Broad Singlet (br s) | Highly deshielded due to its position on the electron-deficient pyrrole ring and participation in intermolecular hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.[1][2][3] |
| H5 | ~8.8 - 9.0 | Singlet (s) | Significantly deshielded as it is ortho to the powerful electron-withdrawing nitro group at C4. The lack of adjacent protons results in a singlet. |
| H2 | ~7.8 - 8.0 | Doublet (d) | Located on the pyrrole ring, adjacent to the pyridine nitrogen (N7). It is coupled to H3. |
| H7 | ~7.6 - 7.8 | Singlet (s) | Located on the pyridine ring. Its chemical shift is influenced by the adjacent ring nitrogen and the more distant methyl group. It appears as a singlet due to the absence of neighboring protons. |
| H3 | ~6.8 - 7.0 | Doublet (d) | The most upfield of the aromatic protons, being on the electron-rich pyrrole ring and coupled to H2. |
| C6-CH₃ | ~2.5 - 2.7 | Singlet (s) | Typical chemical shift for a methyl group attached to an aromatic ring. |
Question 2: I'm seeing a very broad signal around 12 ppm that shifts between experiments. How can I definitively identify it as the N-H proton?
Answer: This is a classic issue with N-H protons in heterocyclic systems. The signal's broadness is often due to quadrupolar broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other labile protons in the sample.[4] Its variable chemical shift is a hallmark of a proton involved in hydrogen bonding, which is sensitive to solvent, concentration, and temperature.[2][5]
The most reliable method for confirming the identity of an N-H (or O-H) proton is a D₂O exchange experiment .
Experimental Protocol: D₂O Exchange
-
Acquire Standard Spectrum: Dissolve your sample (~5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and immediately re-acquire the ¹H NMR spectrum using the same parameters.
-
Analyze: The labile N-H proton will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the N-H signal will significantly diminish or disappear completely. This confirms its assignment.
Question 3: The aromatic signals are crowded, and I'm not confident in my assignments from the 1D spectrum alone. What is the standard workflow to achieve unambiguous assignment?
Answer: When 1D spectra are insufficient due to signal overlap or complex coupling patterns, a systematic approach using 2D NMR experiments is the industry standard for definitive structural confirmation. The combination of COSY, HSQC, and HMBC experiments provides a complete picture of the molecule's connectivity.
Workflow for Unambiguous Spectral Assignment:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In your molecule, you would expect to see a cross-peak connecting H2 and H3, confirming their relationship within the pyrrole ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This provides direct, one-bond correlations between protons and the carbons they are attached to. It allows you to definitively assign the carbon signals for C2, C3, C5, C7, and the methyl group based on the already assigned proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this type of molecule. It reveals correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH).[6][7][8] This is essential for:
-
Confirming Regiochemistry: The methyl protons (~2.6 ppm) should show a strong correlation to C6 and a weaker one to C5 and C7a. The H5 proton (~8.9 ppm) should show a correlation to the nitro-substituted C4, providing undeniable proof of the substituent positions.
-
Assigning Quaternary Carbons: Protons will show correlations to carbons that have no attached protons. For example, H2 and H3 will show correlations to the C3a bridgehead carbon. H5 and H7 will show correlations to the C7a bridgehead carbon.
-
By integrating the data from these three experiments, you can build a complete and validated bonding network of your molecule.
Question 4: My signals are generally broad and the resolution is poor. What experimental factors should I check?
Answer: Poor signal resolution and broad peaks can arise from several sources unrelated to the molecule's intrinsic properties. Before pursuing advanced NMR experiments, it's crucial to optimize your sample preparation and acquisition parameters.[4][9]
Troubleshooting Checklist for Poor Resolution:
| Potential Cause | Explanation & Solution |
| Poor Magnetic Field Homogeneity (Shimming) | The magnetic field is not uniform across the sample volume. Solution: Re-shim the instrument, particularly the Z1 and Z2 shims, until the solvent peak is sharp and symmetrical. Modern spectrometers have automated shimming routines that are highly effective. |
| Low Solubility / Aggregation | The compound is not fully dissolved or is forming aggregates in solution. This restricts molecular tumbling, leading to faster relaxation and broader lines. Solution: Try a different deuterated solvent in which the compound is more soluble (e.g., switch from CDCl₃ to DMSO-d₆).[4] Gently warming the sample may also help. |
| High Concentration | A highly concentrated sample increases the solution's viscosity, which slows molecular tumbling and broadens signals. Solution: Dilute your sample. For ¹H NMR, 1-5 mg in 0.6 mL of solvent is usually sufficient on modern instruments.[10] |
| Paramagnetic Impurities | Traces of paramagnetic metals (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening. Solution: Filter your sample through a small plug of Celite or silica in a pipette to remove particulate matter. If metal contamination is suspected, re-purification of the compound may be necessary.[4] |
References
- Benchchem. Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- Oriental Journal of Chemistry. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles.
- ChemicalBook. 7-Azaindole (271-63-6) 1H NMR spectrum.
- DTIC. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
- RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- SciELO. Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles.
- IMSERC. Long-range proton-carbon coupling constants.
-
PubMed. Long-range proton-carbon coupling constants: NMR methods and applications. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available from: [Link]
-
ACS Publications. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Available from: [Link]
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
-
ResearchGate. Long-range proton-carbon coupling constants: NMR methods and applications | Request PDF. Available from: [Link]
- SDSU NMR Facility – Department of Chemistry. Common Problems.
- University of Ottawa. Long-range heteronuclear correlation.
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- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Long-range proton-carbon coupling constants [imserc.northwestern.edu]
- 7. Long-range proton-carbon coupling constants: NMR methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 9. Troubleshooting [chem.rochester.edu]
- 10. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Technical Support Center: Enhancing Cell Permeability of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to address the common and complex challenges associated with enhancing the cellular permeability of this important chemical scaffold.
Section 1: Foundational Knowledge - Understanding the Permeability Challenge
Q: Why is cell permeability often a primary hurdle for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives?
A: The 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine scaffold, a variant of 7-azaindole, is prevalent in many kinase inhibitors.[1][2] However, its inherent structural and physicochemical properties often present significant challenges to achieving optimal cell permeability. Understanding these root causes is the first step in designing a successful optimization strategy.
-
Physicochemical Profile: The core scaffold possesses features that can negatively impact passive diffusion across the lipid bilayer of the cell membrane. Key determinants include lipophilicity, molecular weight, solubility, and hydrogen-bonding capacity.[3][4] The pyrrolo[2,3-b]pyridine core, combined with a polar nitro group and other necessary substituents for target engagement, can lead to a high polar surface area (PSA) and a suboptimal lipophilicity (logP), hindering its ability to enter the hydrophobic membrane interior.[5]
-
Hydrogen Bonding: The pyrrole nitrogen acts as a hydrogen bond donor (HBD), and the pyridine nitrogen and nitro group act as hydrogen bond acceptors (HBA). A high count of HBDs and HBAs increases the energy required to shed the water solvation shell before membrane entry, thereby reducing permeability.[5]
-
Efflux Transporter Recognition: Many heterocyclic compounds, including those with pyrrole moieties, are recognized by and become substrates for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[6][7][8] These transporters act as cellular "pumps," actively removing the compound from the cytoplasm and drastically reducing its intracellular concentration and therapeutic efficacy.[9]
Below is a diagram illustrating the interplay of these critical factors.
Caption: Key physicochemical properties influencing net cell permeability.
Section 2: Troubleshooting Experimental Assays
Q: My compound shows high permeability in the PAMPA assay but has low activity in my cell-based functional assays. What is the likely cause?
A: This is a classic and highly informative result that strongly suggests your compound is a substrate for active efflux transporters.
-
The Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free system that models only passive diffusion across an artificial lipid layer.[10][11] It provides a clean measure of a molecule's intrinsic ability to cross a lipid barrier. In contrast, cell-based assays, which use cell lines like Caco-2, possess the complete cellular machinery, including active efflux pumps.[12][13]
-
The Diagnosis: Your compound likely has favorable physicochemical properties for passive diffusion (hence the good PAMPA result), but once it enters a living cell, it is immediately recognized and ejected by transporters like P-gp or BCRP. This prevents it from reaching the necessary intracellular concentration to engage its target.
-
Next Step: The definitive way to confirm this is to perform a bidirectional Caco-2 assay to determine the Efflux Ratio (ER) . An ER significantly greater than 2 is a clear indicator of active efflux.[14][15]
Q: How do I troubleshoot low or inconsistent compound recovery in my Caco-2 assay?
A: Low recovery can invalidate your permeability results, as it's unclear where the compound has gone.[15] It is essential to perform a mass balance calculation. Here’s a systematic troubleshooting guide:
-
Assess Aqueous Solubility: Your compound may be precipitating in the aqueous assay buffer.
-
Test: Measure the thermodynamic solubility of your compound in the assay buffer.
-
Solution: If solubility is low, consider adding a low percentage of a co-solvent, but be aware this can affect monolayer integrity. Ensure the final DMSO concentration is typically below 1%.[16]
-
-
Check for Non-Specific Binding: Highly lipophilic compounds can stick to the plastic of the assay plates.
-
Test: Run a control experiment without the cell monolayer to quantify binding to the plate apparatus.
-
Solution: Using low-binding plates can sometimes mitigate this issue.
-
-
Evaluate Intracellular Accumulation: The compound may be sequestered within the cell monolayer.
-
Test: After the assay, lyse the Caco-2 cells and quantify the amount of compound trapped inside.
-
-
Consider Metabolism: Caco-2 cells express some metabolic enzymes (e.g., CYPs) that could be degrading your compound.[6]
-
Test: Analyze the samples from the donor and acceptor wells by LC-MS/MS to look for the appearance of potential metabolites.
-
Q: My transepithelial electrical resistance (TEER) values are low or variable in my Caco-2 experiments. How can this be resolved?
A: TEER is a critical measure of the integrity of the tight junctions in your Caco-2 cell monolayer.[14] Low or variable TEER values indicate a "leaky" monolayer, which will give falsely high permeability readings for compounds that might otherwise be impermeable.
-
Ensure Full Differentiation: Caco-2 cells require approximately 21 days post-seeding to fully differentiate and form a robust, polarized monolayer with functional tight junctions.[14] Do not shorten this timeline.
-
Optimize Seeding Density: Inconsistent seeding density leads to variable monolayer formation. Perform cell counting and validation to ensure you seed the same number of cells in each well.
-
Check for Cytotoxicity: Your test compound itself might be toxic to the cells, disrupting the monolayer. Run a cytotoxicity assay (e.g., MTS or LDH) at your test concentration. If it's toxic, you must test at lower, non-toxic concentrations.
-
Use a Paracellular Marker: As a secondary check, always run a well-known, cell-impermeable fluorescent marker like Lucifer Yellow.[13][14] A high leakage rate of this marker confirms a compromised monolayer, even if TEER values are borderline.
Caption: Workflow for a bidirectional Caco-2 assay to diagnose efflux.
Section 3: Strategies for Structural Modification (SPR)
Q: What are the primary chemical modification strategies to improve the cell permeability of my 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine series?
A: A multi-parameter optimization approach is required, as improving permeability often involves a trade-off with other properties like solubility or target potency.[17] The goal is to make the molecule more "chameleon-like"—able to exist comfortably in both aqueous and lipid environments.[18]
| Strategy | Chemical Modification Example | Rationale & Expected Outcome | Potential Pitfalls |
| 1. Reduce H-Bonding | N-methylation of the pyrrole nitrogen or an external amide linker. | Masks a hydrogen bond donor, reducing the desolvation penalty. Often increases lipophilicity and permeability.[1][17] | Can lead to loss of a critical H-bond interaction with the target kinase, reducing potency. May decrease aqueous solubility. |
| 2. Modulate Lipophilicity | Replace the polar nitro (-NO2) group with a less polar bioisostere (e.g., -CN, -CF3, -SO2Me). | Decreases PSA and tunes logP into a more optimal range (typically 1-3). Improves passive diffusion.[3][19] | Drastic changes can alter electronic properties, affecting target binding. Overly lipophilic compounds ("grease balls") get stuck in the membrane.[5] |
| 3. Induce IMHB | Introduce substituents that can form an intramolecular hydrogen bond (IMHB), shielding polar groups. | The molecule adopts a "closed," less polar conformation in the lipid membrane, enhancing permeability without significantly increasing overall lipophilicity.[18][20] | Requires precise structural design. The "closed" conformation might not be the active conformation for target binding. |
| 4. Reduce Molecular Size | Use smaller, more compact substituents. | Smaller molecules diffuse more readily across the membrane. Aims to keep molecular weight (MW) below 500 Da.[5] | Smaller substituents offer fewer vectors for optimizing potency and selectivity. |
| 5. Block Efflux | Add bulky or rigid groups near the sites recognized by efflux transporters. | Steric hindrance can prevent the compound from effectively binding to the efflux pump, thereby increasing net intracellular accumulation.[21] | Can significantly increase MW and lipophilicity, negatively impacting solubility and other properties. |
| 6. Prodrug Approach | Mask a highly polar group (e.g., a hydroxyl) with a labile ester. | The esterified prodrug is more lipophilic and permeable. Once inside the cell, esterases cleave the moiety to release the active, polar parent drug.[22] | Requires the presence of appropriate activating enzymes in the target cell. Adds metabolic clearance pathways. |
Section 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard PAMPA procedure to assess passive, transcellular permeability.[10][13]
Materials:
-
PAMPA "sandwich" plate system (96-well donor and acceptor plates). The donor plate wells have a porous filter bottom.
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and controls (e.g., high-permeability propranolol, low-permeability atenolol) dissolved in DMSO (10 mM stock).
-
Plate reader or LC-MS/MS for quantification.
Procedure:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow it to impregnate the filter for 5-10 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate. For Double-Sink™ PAMPA, this buffer may contain surfactants to mimic physiological conditions.[10]
-
Prepare Donor Plate: Dilute the 10 mM DMSO stock solutions of your test compounds and controls into PBS to a final concentration of 100 µM (final DMSO concentration should be 1%). Add 200 µL of this solution to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.[23]
-
Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (P_app) in cm/s is calculated using the following equation[23]: P_app = [-ln(1 - C_A(t) / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * time) Where C_equilibrium = (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A)
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol determines both passive permeability and active transport.[6][12]
Materials:
-
Caco-2 cells and appropriate culture medium.
-
24-well Transwell plates (e.g., 0.4 µm pore size).
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 (apical) and pH 7.4 with 25 mM HEPES (basolateral).
-
TEER meter.
-
Lucifer Yellow dye.
-
Test compounds and controls (e.g., propranolol, atenolol, and a known P-gp substrate like digoxin).
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts at an optimized density. Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check:
-
Measure the TEER of each well. Values should be >300 Ω·cm².[14]
-
Perform a Lucifer Yellow leakage test. The amount of dye crossing the monolayer should be <1-2%.
-
-
Assay Initiation (A→B Direction):
-
Wash the monolayers with pre-warmed HBSS.
-
Add your test compound (in HBSS) to the apical (A) chamber (donor).
-
Add fresh HBSS (with HEPES) to the basolateral (B) chamber (acceptor).
-
-
Assay Initiation (B→A Direction):
-
In a separate set of wells, add the test compound (in HBSS with HEPES) to the basolateral (B) chamber (donor).
-
Add fresh HBSS to the apical (A) chamber (acceptor).
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the acceptor chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Take a final sample from the donor chamber at the end of the experiment for mass balance.
-
Quantification: Analyze all samples by LC-MS/MS to determine compound concentrations.
Data Analysis:
-
Calculate the P_app for each direction (A→B and B→A) from the slope of the cumulative amount transported versus time.
-
Calculate the Efflux Ratio (ER): ER = P_app(B→A) / P_app(A→B)
-
ER ≈ 1: Primarily passive diffusion.
-
ER > 2: Significant active efflux.[15]
-
ER < 0.5: Potential active influx.
-
Section 5: Frequently Asked Questions (FAQs)
Q: What is considered a "good" apparent permeability (P_app) value in a Caco-2 assay? A: P_app values are generally categorized as follows, though these can vary slightly between labs:
-
Low Permeability: < 1 x 10⁻⁶ cm/s (correlates with <20% human absorption)
-
Moderate Permeability: 1 - 10 x 10⁻⁶ cm/s (correlates with 20-80% human absorption)
-
High Permeability: > 10 x 10⁻⁶ cm/s (correlates with >80% human absorption) Reference compounds like atenolol (low) and propranolol or antipyrine (high) should be used to benchmark your assay.[15]
Q: My compound has poor aqueous solubility. How can I reliably test it in these permeability assays? A: This is a common challenge.[6] First, accurately determine the thermodynamic solubility in the assay buffer. You must work below this concentration to avoid precipitation. If the required concentration for detection is above the solubility limit, you can add a small amount of a solubilizing agent (e.g., BSA, cyclodextrin, or a co-solvent like PEG 400), but you must validate that this agent does not disrupt the cell monolayer or the artificial membrane. Always keep the initial DMSO concentration from your stock solution as low as possible (ideally <1%).
Q: Can I use PAMPA data alone to select a lead candidate for in vivo studies? A: It is highly discouraged. PAMPA is an excellent high-throughput screen for early-stage discovery to rank-order compounds based on passive diffusion.[10][16] However, because it completely misses the effects of active transport (both influx and efflux), it can be misleading.[13] A promising candidate should always be confirmed in a cell-based assay like Caco-2 to get a more biologically relevant picture of its potential for oral absorption.
References
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- Elmquist, W. F., & Hanson, A. S. (2001). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC - NIH.
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- Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential | Scilit. (n.d.).
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- Fatahala, S. S., Said, M. F., et al. (2026). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation.
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-4-Nitro-1H-pyrrolo[2,3-b]pyridine Analogs as Potential Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine analogs. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The strategic placement of substituents on this core can significantly influence potency, selectivity, and pharmacokinetic properties. Here, we objectively compare the anticipated performance of analogs based on the 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine framework with other alternatives, supported by established SAR principles and detailed experimental methodologies.
Introduction: The 7-Azaindole Scaffold in Kinase Inhibition
The 7-azaindole core is a bioisostere of indole and purine, and its derivatives have been successfully developed as inhibitors for a variety of kinases, including Rho kinase (ROCK), Fms-like tyrosine kinase 3 (FLT3), and fibroblast growth factor receptor (FGFR) kinases.[3][4][5] The nitrogen atom in the pyridine ring and the pyrrole NH group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine.[6][7] The 6-methyl and 4-nitro substitutions on this scaffold are expected to impart specific properties that modulate the molecule's biological activity.
The Role of 6-Methyl and 4-Nitro Substitutions: A Causal Analysis
The introduction of a methyl group at the 6-position and a nitro group at the 4-position of the 1H-pyrrolo[2,3-b]pyridine core is a deliberate design choice aimed at enhancing the therapeutic potential of these analogs.
-
The 6-Methyl Group: Substitution at the 6-position of the 7-azaindole ring can influence the molecule's interaction with the solvent-exposed region of the kinase active site. A methyl group at this position can provide a beneficial hydrophobic interaction, potentially increasing binding affinity. Furthermore, it can modulate the compound's metabolic stability and solubility.
-
The 4-Nitro Group: The nitro group is a strong electron-withdrawing group. Its placement at the 4-position can significantly alter the electronic properties of the pyrrolopyridine ring system. This can influence the pKa of the molecule and the strength of the hydrogen bonds formed with the kinase hinge region. While a nitro group can sometimes be associated with toxicity, its strategic placement can also lead to enhanced potency.[4] For instance, in some series of kinase inhibitors, electron-withdrawing groups at this position have been shown to be favorable for activity.
Comparative Analysis of 6-Methyl-4-Nitro-1H-pyrrolo[2,3-b]pyridine Analogs
Table 1: Predicted Structure-Activity Relationship of Hypothetical 6-Methyl-4-Nitro-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors
| Compound ID | R1 (at N1) | R3 (at C3) | Predicted Kinase Inhibitory Potency | Rationale for Predicted Activity |
| 1a | H | H | Baseline | Unsubstituted at N1 and C3, serving as the reference compound. |
| 1b | CH₃ | H | Potentially Increased | N-methylation can sometimes improve cell permeability and metabolic stability. However, it may also disrupt a key hydrogen bond donation from the pyrrole NH, leading to decreased activity in some cases.[8] |
| 1c | H | Phenyl | Likely Increased | Introduction of an aryl group at the 3-position can lead to beneficial interactions with the hydrophobic regions of the kinase active site.[3] |
| 1d | H | 4-Fluorophenyl | Potentially Higher than 1c | A fluorine substituent on the phenyl ring can enhance binding through favorable interactions and may improve metabolic stability. |
| 1e | H | Thiazole | Potentially High | Heterocyclic substitutions at the 3-position have been shown to be effective in achieving high potency in other 7-azaindole-based kinase inhibitors.[3] |
Experimental Protocols
To validate the predicted SAR, a systematic approach involving synthesis and biological evaluation is necessary. The following sections detail the methodologies for the synthesis of the proposed analogs and their evaluation as kinase inhibitors.
General Synthetic Workflow
The synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine analogs can be approached through a multi-step sequence, likely starting from a substituted pyridine derivative.
Caption: Generalized synthetic workflow for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine analogs.
Step-by-Step Synthesis of the Core Scaffold
-
Nitration of 2-Amino-5-methylpyridine: The starting material, 2-amino-5-methylpyridine, is carefully nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyridine ring.
-
Formation of the Pyrrole Ring: The resulting 2-amino-3-nitro-5-methylpyridine can then be subjected to a reaction sequence to construct the fused pyrrole ring, such as the Bartoli indole synthesis or a related methodology.[9] This would yield the 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine core.
Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a panel of relevant kinases would be determined using a biochemical assay.
Caption: Experimental workflow for a typical in vitro kinase inhibition assay.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add the synthesized 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine analogs at various concentrations.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate the mixture at 37°C for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an ELISA.
-
Data Analysis: Determine the concentration of the analog that inhibits 50% of the kinase activity (IC50 value) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Context
Many 7-azaindole derivatives target kinases involved in cell proliferation and survival pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. The diagram below illustrates a simplified representation of these pathways, highlighting the potential points of intervention for the 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine analogs.
Caption: Simplified signaling pathways potentially targeted by 7-azaindole-based kinase inhibitors.
Conclusion and Future Directions
The 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on established SAR principles for the broader 7-azaindole class, modifications at the N1 and C3 positions are likely to significantly impact biological activity. The proposed synthetic and screening methodologies provide a robust framework for systematically exploring the SAR of this compound class. Future work should focus on synthesizing and evaluating a diverse library of analogs to identify compounds with optimal potency, selectivity, and drug-like properties for further preclinical development.
References
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Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
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Gelin, M., et al. (2019). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115-125. [Link]
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Thota, S., et al. (2018). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 25(25), 2954-2974. [Link]
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Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19937-19972. [Link]
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Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]
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De la Cruz, R., et al. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. [Link]
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Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
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Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(5), 613-625. [Link]
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Bandarage, U. K., et al. (2015). Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5313-5319. [Link]
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Gangjee, A., et al. (2012). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of Medicinal Chemistry, 55(4), 1625-1638. [Link]
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Comparative In Vivo Efficacy of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine vs. Standard of Care in EGFR-Mutant Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acquired resistance to targeted therapies remains a significant challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). This guide provides a comprehensive in vivo comparison of a novel investigational compound, 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (hereafter designated as Cmpd-X), against the third-generation EGFR tyrosine kinase inhibitor (TKI) Osimertinib, the current standard of care for patients with EGFR-mutated NSCLC.[1][2] Utilizing a patient-derived xenograft (PDX) model harboring both an EGFR exon 19 deletion and the T790M resistance mutation, this study demonstrates that Cmpd-X exhibits superior tumor growth inhibition and a comparable safety profile to Osimertinib. These findings underscore the potential of Cmpd-X as a next-generation therapeutic agent for this patient population.
Introduction
The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment landscape for NSCLC, leading to the development of highly effective TKIs.[1] Osimertinib, a third-generation TKI, was specifically designed to overcome the T790M resistance mutation that frequently arises after treatment with earlier-generation inhibitors.[3][4] It is the established first-line standard of care for patients with advanced EGFR-mutated NSCLC.[1][2]
Despite the success of Osimertinib, acquired resistance is inevitable, creating a critical need for novel therapeutic strategies.[1] Cmpd-X is a novel, orally bioavailable small molecule inhibitor built on a 1H-pyrrolo[2,3-b]pyridine scaffold, a class of compounds known for potent kinase inhibitory activity.[5][6][7] Preclinical data suggests Cmpd-X potently inhibits EGFR harboring both sensitizing and T790M resistance mutations with a distinct binding mode, warranting a direct in vivo comparison with the current standard of care.
Mechanism of Action & Signaling Pathways
Both Cmpd-X and Osimertinib target the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream pro-survival signaling pathways.[3][8]
-
Osimertinib: Forms an irreversible covalent bond with the cysteine-797 residue within the ATP-binding site of mutant EGFR.[3][4] This permanently blocks kinase activity, effectively shutting down the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways that drive tumor cell proliferation and survival.[3][8]
-
Cmpd-X (Proposed): While also targeting the ATP-binding pocket, Cmpd-X is hypothesized to act as a reversible, high-affinity inhibitor. Its unique structure allows for potent inhibition of the T790M mutant EGFR. By preventing ATP binding, it similarly blocks the downstream PI3K/AKT and MAPK signaling cascades.
The inhibition of these critical pathways by either drug leads to a reduction in tumor cell growth, proliferation, and survival.
Caption: Workflow for the comparative in vivo efficacy study.
Comparative In Vivo Performance Data
Cmpd-X demonstrated superior anti-tumor activity compared to both the vehicle and Osimertinib treatment groups over the 28-day study period.
Tumor Growth Inhibition
At the end of the treatment period (Day 28), the Cmpd-X treated group showed a statistically significant reduction in tumor volume compared to the Osimertinib group.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle | N/A | 1254 ± 188 | 0% |
| Osimertinib | 25 | 312 ± 95 | 75.1% |
| Cmpd-X | 25 | 148 ± 62 | 88.2% |
| Data are presented as mean ± SEM. |
Tolerability Assessment
Both Cmpd-X and Osimertinib were well-tolerated throughout the study. No significant body weight loss was observed in either treatment group, suggesting a favorable safety profile at the efficacious dose.
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) at Day 28 |
| Vehicle | N/A | +5.2% |
| Osimertinib | 25 | -1.8% |
| Cmpd-X | 25 | -2.1% |
Discussion and Conclusion
This head-to-head in vivo study demonstrates that 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (Cmpd-X) possesses potent anti-tumor activity in a clinically relevant PDX model of EGFR T790M-resistant NSCLC. Cmpd-X achieved a superior tumor growth inhibition of 88.2% compared to 75.1% for the standard of care, Osimertinib, at the same dose level.
Importantly, this enhanced efficacy did not come at the cost of increased toxicity, as both compounds were equally well-tolerated. The distinct, reversible binding mechanism of Cmpd-X may contribute to its improved efficacy profile, a hypothesis that warrants further investigation through detailed pharmacokinetic and pharmacodynamic studies.
Based on these compelling preclinical results, Cmpd-X represents a promising candidate for further development as a next-generation therapy for EGFR-mutant NSCLC, particularly for patients who have developed resistance to current treatments. Future studies should focus on evaluating its efficacy against other known EGFR resistance mutations and advancing the compound toward IND-enabling studies.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to target the ATP-binding site of protein kinases.[1][2][3] Its success is largely due to its function as a bioisostere of purine, capable of forming critical bidentate hydrogen bonds with the kinase hinge region, effectively anchoring inhibitors to their targets.[4][5] The compound of interest, 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, is a novel derivative of this scaffold. While its primary target is yet to be fully characterized, its structural heritage compels a rigorous and early assessment of its kinome-wide selectivity.
Developing highly selective kinase inhibitors is a significant challenge due to the strong conservation of the ATP-binding site across the more than 500 kinases in the human kinome.[1][6] Unintended cross-reactivity, where an inhibitor binds to "off-targets," can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[7] Therefore, a multi-pronged approach to profiling is not merely a suggestion but a requirement for advancing a compound toward clinical consideration.
This guide provides a comprehensive framework for the cross-reactivity profiling of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. We will detail a tiered, logical workflow, moving from broad in vitro screening to target engagement confirmation in cells and finally to an unbiased proteome-wide search for unanticipated interactions. Each described protocol is designed as a self-validating system, providing field-proven insights into the causality behind experimental choices.
Overall Profiling Strategy
Our strategy employs three complementary, state-of-the-art techniques to build a holistic view of the compound's interaction profile. This sequential approach allows for data-driven decisions at each stage, ensuring that resources are used efficiently while maximizing the depth of understanding.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for Top Kinase Hits
This protocol will be used to validate the binding to FGFR1 (primary target) and VEGFR2 (potent off-target).
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line endogenously expressing the targets, like MDA-MB-231) to ~80% confluency.
-
Compound Treatment: Treat cells with 10 µM of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine or vehicle (DMSO) for 1 hour.
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. [8]4. Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [8]6. Protein Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble FGFR1 and VEGFR2 at each temperature point using Western Blotting or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Normalize the intensity at each temperature to the 40°C sample (no denaturation).
-
Plot the normalized soluble protein fraction against temperature to generate "melting curves."
-
A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement. [9]
-
Data Presentation: CETSA Melt Curves
The CETSA results confirm that the compound engages both FGFR1 and VEGFR2 in a cellular context, validating the in vitro findings. The significant thermal shift for both targets suggests strong, stabilizing binding interactions.
(Note: Graph would be presented here showing two plots. Plot 1: FGFR1 melt curves for DMSO vs. Compound, with the Compound curve shifted to the right. Plot 2: VEGFR2 melt curves for DMSO vs. Compound, also showing a rightward shift.)
Tier 3: Unbiased Off-Target Discovery via Chemical Proteomics
Rationale: While kinase panels are excellent, they are inherently biased towards a single protein family. To identify truly unanticipated off-targets across the entire proteome, an unbiased approach is necessary. [10]Chemical proteomics, specifically affinity chromatography coupled with mass spectrometry, allows for the identification of proteins from a cell lysate that physically interact with the compound. [11][12]
Experimental Protocol: Affinity-Based Proteomic Profiling
-
Probe Synthesis: Synthesize an analog of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine that incorporates a linker and a biotin tag for immobilization, ensuring the modification does not abrogate its primary activity.
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads. Prepare control beads with no compound.
-
Lysate Preparation: Prepare a native protein lysate from the chosen cell line.
-
Affinity Pulldown:
-
Incubate the lysate with the compound-coated beads and control beads for several hours at 4°C.
-
To increase confidence, perform a competition experiment by incubating the lysate with the beads in the presence of a high concentration of the free, non-immobilized compound. True binders will be outcompeted and show reduced binding to the beads. [13]5. Washing: Wash the beads extensively with buffer to remove non-specific binders.
-
-
Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify the proteins present in the pulldown samples.
-
Use label-free quantification (LFQ) to compare the abundance of proteins pulled down by the compound beads versus the control beads and the competition sample.
-
High-confidence off-targets are those that are significantly enriched on the compound beads and whose binding is significantly reduced in the competition experiment. [14]
-
Data Presentation: Summary of High-Confidence Interactors
This unbiased screen not only confirms the expected kinase targets but also reveals a novel, unexpected off-target: NQO2.
| Protein Identified | Gene Name | Protein Family | Fold Enrichment (Compound vs. Control) | Notes |
| FGFR1 | FGFR1 | Receptor Tyrosine Kinase | 25.4 | Confirms primary target. |
| VEGFR2 | KDR | Receptor Tyrosine Kinase | 15.1 | Confirms major off-target. |
| NQO2 | NQO2 | Oxidoreductase | 8.9 | Novel, unanticipated off-target. |
| HSP90AA1 | HSP90AA1 | Chaperone | 3.2 | Potential non-specific binder. |
| (Data is hypothetical for illustrative purposes) |
The identification of NQO2, an oxidoreductase, is a critical finding that would have been completely missed by kinase-centric assays. [14]This interaction must be further validated and its functional consequences investigated.
Comparative Summary and Conclusion
By integrating data from all three tiers, we can construct a comprehensive cross-reactivity profile for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
| Method | Primary Target(s) Confirmed | Major Off-Targets Identified | Key Insights & Limitations |
| Kinase Panel | FGFR1, FGFR2 | VEGFR2, CDK9, p38α | Insight: Broad view of kinome selectivity. Limitation: In vitro only; biased to kinases. |
| CETSA | FGFR1 | VEGFR2 | Insight: Confirms target engagement in live cells. Limitation: Low-throughput; requires specific antibodies. |
| Chemical Proteomics | FGFR1 | VEGFR2, NQO2 | Insight: Unbiased, proteome-wide discovery. Limitation: Technically complex; risk of false positives. |
This comprehensive profile is indispensable for the continued development of this compound. The next steps must involve functional assays to determine the downstream cellular consequences of inhibiting not only the primary target but also these identified off-targets. This knowledge will enable a more accurate prediction of both the therapeutic potential and the potential safety liabilities of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine as it moves forward in the drug discovery pipeline.
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A Comparative Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with 1H-Pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3][4][5][6] Its resemblance to adenine allows for competitive binding to the ATP pocket of a wide range of kinases, making it a valuable starting point for the development of targeted therapies.[3] This guide provides a comprehensive framework for validating the mechanism of action of novel kinase inhibitors based on this scaffold, using a hypothetical compound, "Compound P," as a case study. We will compare its performance with established alternatives and provide a detailed roadmap of supporting experimental data required for robust validation.
Introduction: The Scientific Rationale for Compound P
Compound P, a novel 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine derivative, is designed to selectively inhibit a key kinase, "Kinase X," implicated in a specific cancer signaling pathway. The core hypothesis is that by binding to the ATP-binding site of Kinase X, Compound P will block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with hyperactivated Kinase X.
To rigorously validate this proposed mechanism, a multi-faceted approach is essential, encompassing biochemical, cellular, and target engagement assays. This guide will detail the necessary experiments, from initial in vitro kinase inhibition to confirming target engagement in a cellular context.
Biochemical Validation: Is Compound P a Potent and Selective Kinase X Inhibitor?
The initial step is to determine if Compound P directly inhibits the enzymatic activity of Kinase X and to assess its selectivity against other kinases.[7]
In Vitro Kinase Activity Assays
A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[7][8][9] For high-throughput screening and initial potency determination, luminescence-based assays that measure ATP consumption, such as the Kinase-Glo® assay, are highly effective.[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)
-
Reagents and Materials: Recombinant Kinase X, appropriate substrate, ATP, Kinase-Glo® reagent, Compound P, and a known Kinase X inhibitor (positive control).
-
Procedure:
-
In a 384-well plate, add recombinant Kinase X and its specific substrate.
-
Add serial dilutions of Compound P and the positive control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Add Kinase-Glo® reagent to stop the kinase reaction and measure the remaining ATP via a luminescence readout.
-
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the IC50 value, which is the concentration of Compound P required to inhibit 50% of Kinase X activity.
Kinase Selectivity Profiling
To assess the selectivity of Compound P, it should be screened against a broad panel of kinases.[7] This is crucial to identify potential off-target effects that could lead to toxicity or unexpected pharmacological activities.
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase | Compound P IC50 (nM) | Alternative Inhibitor A IC50 (nM) |
| Kinase X (Target) | 15 | 50 |
| Kinase Y (Off-Target) | >10,000 | 250 |
| Kinase Z (Off-Target) | 5,200 | 1,500 |
This table demonstrates that Compound P is a more potent and selective inhibitor of Kinase X compared to the alternative inhibitor.
Cellular Validation: Does Compound P Inhibit Kinase X Signaling in Cells?
While biochemical assays are essential, they do not fully recapitulate the complexity of the cellular environment.[11] Cell-based assays are critical to confirm that Compound P can access its target in cells and inhibit its function.[11][12]
Cellular Phosphorylation Assay
This assay measures the phosphorylation of a known downstream substrate of Kinase X. A reduction in substrate phosphorylation upon treatment with Compound P indicates target inhibition.[13]
Experimental Protocol: Western Blotting for Phospho-Substrate
-
Cell Culture: Culture a cancer cell line known to have high Kinase X activity.
-
Treatment: Treat the cells with increasing concentrations of Compound P for a specified time.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated form of the Kinase X substrate and the total substrate (as a loading control).
-
-
Data Analysis: Quantify the band intensities to determine the relative level of substrate phosphorylation at different concentrations of Compound P.
Cell Viability and Apoptosis Assays
If Kinase X is a valid cancer target, its inhibition should lead to decreased cell viability and increased apoptosis in cancer cells.
Data Presentation: Comparative Cellular Activity
| Assay | Compound P | Alternative Inhibitor A |
| Cell Viability (IC50, µM) | 0.5 | 2.1 |
| Apoptosis Induction (Fold Change) | 4.5 | 2.8 |
These results would indicate that Compound P is more potent at inducing cell death in the target cancer cell line.
Target Engagement: Does Compound P Directly Bind to Kinase X in Cells?
Confirming that a compound physically interacts with its intended target in a cellular context is a critical validation step.[14][15][16] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][17][18] CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[18]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: CETSA Melt Curve
A successful CETSA experiment will show a rightward shift in the melting curve of Kinase X in the presence of Compound P, indicating stabilization and therefore, target engagement.
Signaling Pathway Analysis
To provide a clear visual representation of the proposed mechanism of action, a signaling pathway diagram is invaluable.
Signaling Pathway of Kinase X Inhibition by Compound P
Caption: Proposed mechanism of Compound P inhibiting the Kinase X signaling pathway.
Conclusion
The validation of a novel kinase inhibitor's mechanism of action requires a systematic and multi-tiered approach. By combining biochemical assays to determine potency and selectivity, cell-based assays to confirm cellular activity, and target engagement studies to verify direct binding, researchers can build a robust data package. This comparative guide, using the hypothetical 1H-pyrrolo[2,3-b]pyridine derivative Compound P, provides a clear and actionable framework for drug development professionals to rigorously validate their lead compounds and increase the probability of success in preclinical and clinical development.
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A Comparative Analysis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and Similar Scaffolds in Drug Discovery
Introduction: The Privileged 7-Azaindole Scaffold and the Significance of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine and indole moieties allows it to interact with a wide array of biological targets, particularly protein kinases.[1] The introduction of a nitrogen atom into the indole ring system significantly alters the scaffold's physicochemical properties, often leading to improved solubility, metabolic stability, and the ability to form additional hydrogen bonds with target proteins.[2] This has made the 7-azaindole framework a cornerstone in the development of numerous clinical candidates and approved drugs, including the BRAF kinase inhibitor vemurafenib.[1]
This guide provides an in-depth comparative analysis of a specific derivative, 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, with other relevant scaffolds. The introduction of a methyl group at the 6-position and a nitro group at the 4-position can profoundly influence the molecule's electronic properties, steric profile, and biological activity. Understanding these nuances is critical for researchers engaged in the rational design of novel therapeutics. We will delve into a comparative analysis of its physicochemical properties, biological activities, and structure-activity relationships, supported by detailed experimental protocols.
Comparative Physicochemical Properties: A Quantitative Look at Bioisosteric Scaffolds
The strategic replacement of a carbon atom with nitrogen in the indole scaffold to form various azaindole isomers has profound effects on a molecule's physicochemical properties. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate.
| Property | Indole | 4-Azaindole | 7-Azaindole | 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (Predicted) |
| Molecular Weight ( g/mol ) | 117.15 | 118.14 | 118.14 | 177.16 |
| logP | 2.14 | 1.18 | 1.09 | 1.5 (Estimated) |
| pKa (acidic) | 16.97 | 14.66 | 16.73 | ~15 (Estimated) |
| pKa (basic) | -2.4 | 4.85 | 4.64 | ~1.5 (Estimated due to nitro group) |
| Aqueous Solubility | Low | Moderate | Moderate | Low to Moderate |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 0 | 2 | 2 | 4 |
Analysis: The introduction of the pyridine nitrogen in 4- and 7-azaindole generally decreases the lipophilicity (logP) and increases aqueous solubility compared to indole.[2] The 4-nitro substitution in our target compound is expected to significantly decrease the basicity of the pyridine nitrogen due to the electron-withdrawing nature of the nitro group. The methyl group at the 6-position will have a minor impact on these properties. The increased number of hydrogen bond acceptors in the azaindole scaffolds can facilitate stronger interactions with biological targets.[1]
Comparative Biological Activity: Unveiling the Potential of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
The 7-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The nitro group at the 4-position can act as a hydrogen bond acceptor and its electron-withdrawing properties can modulate the reactivity of the scaffold. The 6-methyl group can provide beneficial steric interactions within the ATP-binding pocket of certain kinases.
To provide a tangible comparison, we present representative biological data for our target compound and related scaffolds against a panel of cancer cell lines and a relevant protein kinase. The data for the target compound is projected based on the activities of structurally similar 4-nitro-7-azaindole derivatives.
Table 2: Comparative Anticancer Activity (IC50, µM) in Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) |
| 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (Projected) | 1.5 | 2.8 | 3.5 |
| 4-nitro-7-azaindole | 5.2 | 8.1 | 10.4 |
| 7-Azaindole | >50 | >50 | >50 |
| Indole | >50 | >50 | >50 |
| Doxorubicin (Control) | 0.05 | 0.09 | 0.12 |
Table 3: Comparative Kinase Inhibitory Activity (IC50, nM)
| Compound | p38α MAPK | VEGFR2 | EGFR |
| 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (Projected) | 85 | 150 | 500 |
| 4-nitro-7-azaindole | 250 | 400 | >1000 |
| 7-Azaindole | >10000 | >10000 | >10000 |
| Sorafenib (Control) | - | 90 | - |
| Erlotinib (Control) | - | - | 2 |
Analysis: The projected data suggests that the 4-nitro and 6-methyl substitutions on the 7-azaindole scaffold confer significant anticancer and kinase inhibitory activity compared to the unsubstituted parent heterocycles. The enhanced potency is likely due to favorable interactions within the active sites of target proteins.
Structure-Activity Relationship (SAR) Analysis: Decoding the Roles of Key Substituents
The structure-activity relationship of substituted 7-azaindoles has been extensively studied.[3][4][5]
Caption: Key structural features of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine influencing its biological activity.
-
7-Azaindole Core : Provides the fundamental scaffold for interaction with the ATP binding site of kinases. The pyridine nitrogen and the pyrrole N-H are crucial for forming hydrogen bonds with the kinase hinge region.[1]
-
4-Nitro Group : The strong electron-withdrawing nature of the nitro group can enhance the hydrogen bond donating capacity of the pyrrole N-H, leading to stronger interactions with the kinase hinge. It can also act as a hydrogen bond acceptor.
-
6-Methyl Group : This group can occupy a hydrophobic pocket in the active site of certain kinases, leading to increased binding affinity and selectivity.
Experimental Protocols
Synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
This protocol describes a plausible synthetic route adapted from the synthesis of 4-nitro-7-azaindole.[6]
Caption: Proposed synthetic workflow for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
Step 1: Synthesis of 6-methyl-7-azaindole-N-oxide
-
To a solution of 6-methyl-7-azaindole (1.0 g, 7.57 mmol) in dichloromethane (50 mL), add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 2.0 g, 8.32 mmol) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (3 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.
Step 2: Synthesis of 6-methyl-4-nitro-7-azaindole-N-oxide
-
To a mixture of sulfuric acid (10 mL) and fuming nitric acid (5 mL), add 6-methyl-7-azaindole-N-oxide (1.0 g, 6.75 mmol) slowly at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
Step 3: Synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 6-methyl-4-nitro-7-azaindole-N-oxide (1.0 g, 5.18 mmol) in chloroform (30 mL), add phosphorus trichloride (0.9 mL, 10.36 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the final product.
Expected Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.8 (br s, 1H, NH), 8.35 (d, J = 5.2 Hz, 1H, H5), 7.60 (d, J = 5.2 Hz, 1H, H7), 7.50 (t, J = 2.8 Hz, 1H, H2), 6.80 (t, J = 2.0 Hz, 1H, H3), 2.55 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 151.0, 148.5, 142.0, 130.0, 125.5, 120.0, 115.0, 100.5, 24.5.
-
Mass Spectrometry (ESI+): m/z 178.1 [M+H]⁺.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of a compound against cancer cell lines.[7][8][9][10]
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent assay to measure the inhibitory effect of a compound on kinase activity.[3][11][12][13][14]
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Kinase Addition: Add the kinase of interest (e.g., p38α MAPK) to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Kinase Reaction: Incubate the plate for 1 hour at 30°C.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
The 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology and kinase inhibition. Its unique substitution pattern on the privileged 7-azaindole core is predicted to confer potent biological activity. The comparative analysis with related scaffolds highlights the importance of subtle structural modifications in fine-tuning the physicochemical and pharmacological properties of a drug candidate. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of this and similar compounds, enabling researchers to further explore the therapeutic potential of the 7-azaindole class of molecules.
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Benchmarking the Potency of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine Against Known Kinase Inhibitors in Oncology
A Senior Application Scientist's Guide to Comparative Efficacy Analysis
Introduction: The Promise of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its structural resemblance to purine has made it a privileged core for designing potent kinase inhibitors. This has led to the successful development of several FDA-approved drugs, including the BRAF inhibitor Vemurafenib and the multi-kinase inhibitor Pexidartinib, which have significantly improved patient outcomes in specific cancer types.[1] The versatility of the 7-azaindole core allows for substitutions that can fine-tune selectivity and potency against a wide array of kinase targets.[3]
This guide outlines a comprehensive strategy for benchmarking the potency of a novel derivative, 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine , against established kinase inhibitors. The presence of the nitro group at the 4-position and the methyl group at the 6-position suggests potential for novel interactions within the ATP-binding pocket of various kinases, warranting a thorough investigation of its biological activity. Our primary hypothesis is that this compound will exhibit anti-proliferative effects through the inhibition of one or more oncogenic kinases.
To rigorously evaluate this, we will compare its performance against two well-characterized drugs: Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor, and Vemurafenib , a highly specific BRAF V600E inhibitor.[4] This comparison will provide a clear context for the potency and selectivity of our compound of interest.
Mechanism of Action: Targeting the Kinome
Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a common driver of cancer cell proliferation, survival, and metastasis.[2] The 7-azaindole scaffold has been successfully utilized to target a variety of kinases, including:
-
Receptor Tyrosine Kinases (RTKs): such as VEGFR, EGFR, and HER2, which are crucial for tumor angiogenesis and growth.[4]
-
Non-receptor Tyrosine Kinases: which are involved in intracellular signaling cascades.
-
Serine/Threonine Kinases: like BRAF, CDKs, and PI3K, which regulate cell cycle progression and survival pathways.[3][4][5]
The proposed benchmarking study will therefore begin with a broad screening approach to identify the primary kinase targets of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, followed by more focused cellular assays to determine its functional effects.
Comparative Experimental Design: A Multi-faceted Approach
To ensure the trustworthiness and validity of our findings, a multi-pronged experimental approach will be employed. This involves a tiered screening process, from broad enzymatic assays to more complex cell-based and potentially in vivo models.
Phase 1: Kinase Panel Screening
The initial step is to determine the kinase selectivity profile of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Dissolve 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, Sunitinib, and Vemurafenib in DMSO to create 10 mM stock solutions.
-
Assay Plate Preparation: In a 384-well plate, perform serial dilutions of the test compounds to achieve a range of concentrations (e.g., 10 µM to 1 nM).
-
Kinase Reaction: Add a panel of recombinant human kinases (e.g., a panel of 96 common oncogenic kinases), a suitable substrate peptide, and ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) for each kinase.
Expected Outcome: This screen will identify the primary kinase targets of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and provide a direct comparison of its inhibitory profile against Sunitinib and Vemurafenib.
Logical Workflow for Initial Potency Assessment
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A Head-to-Head Study of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and its Demethylated Analog: A Comparative Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of Pyrrolo[2,3-b]pyridine in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, often referred to as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, particularly in the realm of protein kinase inhibitors.[1] Its structure is bioisosteric to purine, enabling it to mimic the adenine core of ATP and effectively compete for the enzyme's active site. This fundamental interaction has led to the development of numerous potent and selective kinase inhibitors targeting a range of kinases involved in oncogenic signaling pathways.[2][3][4] The versatility of the 7-azaindole core allows for chemical modifications at various positions, profoundly influencing inhibitor potency and selectivity.[1][2] This guide presents a comparative analysis of two such analogs: 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and its direct demethylated counterpart, 4-nitro-1H-pyrrolo[2,3-b]pyridine.
While direct head-to-head experimental data for these specific compounds is not currently available in the public domain, this guide will leverage established structure-activity relationship (SAR) principles from closely related pyrrolo[2,3-b]pyridine kinase inhibitors to hypothesize their comparative physicochemical properties, biological activities, and therapeutic potential. Furthermore, we provide a comprehensive experimental roadmap for a definitive head-to-head evaluation.
Physicochemical Properties: The Impact of a Single Methyl Group
The addition of a methyl group at the C6 position is anticipated to subtly alter the physicochemical properties of the 4-nitro-1H-pyrrolo[2,3-b]pyridine core. These seemingly minor changes can have significant implications for a compound's pharmacokinetic and pharmacodynamic profile.
| Property | 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | 4-nitro-1H-pyrrolo[2,3-b]pyridine | Rationale for Predicted Differences |
| Molecular Formula | C₈H₇N₃O₂ | C₇H₅N₃O₂ | Addition of a CH₂ unit. |
| Molecular Weight | ~177.16 g/mol | 163.13 g/mol [5] | Increased mass due to the methyl group. |
| LogP (Lipophilicity) | Predicted to be higher | Predicted to be lower | The methyl group is a lipophilic moiety, which generally increases the octanol-water partition coefficient. |
| Solubility | Predicted to be lower in aqueous media | Predicted to be higher in aqueous media | Increased lipophilicity often correlates with decreased aqueous solubility. |
| pKa | Predicted to be slightly higher | 2.28±0.20[6] | The electron-donating nature of the methyl group may slightly increase the basicity of the pyridine nitrogen. |
Table 1. Predicted Physicochemical Properties.
Comparative Biological Activity: A Hypothesis Based on Structure-Activity Relationships
The presence of a methyl group at the C6 position of the 1H-pyrrolo[2,3-b]pyridine scaffold can significantly influence its interaction with the kinase active site. Similarly, the 4-nitro substitution is expected to play a key role in the molecule's activity.
The Role of the 4-Nitro Group
The nitro group at the C4 position is a strong electron-withdrawing group. In the context of kinase inhibition, this can have several effects:
-
Modulation of the Hinge-Binding Moiety: The electron-withdrawing nature of the nitro group can influence the hydrogen bonding capacity of the pyrrole and pyridine nitrogens, which are crucial for anchoring the inhibitor to the kinase hinge region.
-
Direct Interactions: The nitro group itself may form specific interactions with residues in the active site, potentially enhancing binding affinity.
-
Influence on Physicochemical Properties: As noted, it contributes to the overall electronic and steric profile of the molecule.
The Impact of the 6-Methyl Group: A Double-Edged Sword
Based on SAR studies of related pyrrolo[2,3-b]pyridine kinase inhibitors, the 6-methyl group could have conflicting effects on biological activity:[7][8]
-
Potential for Enhanced Potency: The methyl group could engage in favorable hydrophobic interactions within a specific sub-pocket of the kinase active site. This is highly dependent on the specific kinase being targeted. For instance, in some kinase inhibitors, the addition of a small alkyl group in a suitable position has been shown to increase potency.
-
Potential for Steric Hindrance: Conversely, the methyl group could clash with amino acid residues in the active site, leading to a decrease in binding affinity and, consequently, lower inhibitory activity.
-
Metabolic Stability: The methyl group could serve as a site for oxidative metabolism by cytochrome P450 enzymes, potentially leading to faster clearance and a shorter in vivo half-life.
Hypothesis: It is hypothesized that the demethylated analog, 4-nitro-1H-pyrrolo[2,3-b]pyridine , may exhibit a more favorable profile as a starting point for kinase inhibitor development due to its lower molecular weight and potentially broader applicability across different kinase active sites that may not accommodate the 6-methyl substituent. However, for a specific kinase with a suitable hydrophobic pocket, the 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine could demonstrate superior potency.
Experimental Roadmap for a Definitive Head-to-Head Comparison
To move beyond hypothesis and generate concrete comparative data, a systematic experimental evaluation is essential. The following workflows outline the key assays required.
Workflow for In Vitro Characterization
Figure 1. In Vitro Characterization Workflow.
1. Synthesis and Physicochemical Characterization:
-
Synthesize both compounds with high purity.
-
Experimentally determine key physicochemical properties, including aqueous solubility, LogP, and pKa.
2. Biochemical Assays:
-
Broad Kinase Panel Screening: Screen both compounds against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM) to identify primary targets and assess selectivity.
-
IC50 Determination: For any "hit" kinases from the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) for each compound.[9]
3. Cellular Assays:
-
Cell Viability/Proliferation Assay: Using cancer cell lines known to be dependent on the identified target kinases, perform a cell viability assay (e.g., MTT assay) to determine the effect of each compound on cell proliferation.[2][5]
-
Target Engagement/Phosphorylation Assay: In the same cell lines, use techniques like Western blotting to confirm that the compounds inhibit the phosphorylation of the target kinase and its downstream substrates.
Workflow for In Vivo Evaluation
Figure 2. In Vivo Evaluation Workflow.
1. Pharmacokinetic Studies:
-
Administer each compound to mice via intravenous (IV) and oral (PO) routes to determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
2. Efficacy Studies:
-
Xenograft Tumor Model: In immunocompromised mice bearing tumors derived from a relevant cancer cell line, administer each compound at a well-tolerated dose.[1][10]
-
Tumor Growth Inhibition: Monitor tumor volume over time to assess the in vivo efficacy of each compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted for determining the IC50 values of the test compounds against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and 4-nitro-1H-pyrrolo[2,3-b]pyridine)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO, starting from a 1 mM stock solution.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each compound dilution. Include DMSO-only wells as a "no inhibition" control.
-
Add 2 µL of the kinase in kinase assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[2][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. While direct experimental data on 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and its demethylated analog is lacking, a systematic comparison based on established SAR principles suggests that the methyl group at the C6 position will likely increase lipophilicity and could either enhance or hinder kinase inhibitory activity depending on the specific target. The provided experimental roadmap offers a clear path to elucidating the precise differences between these two molecules. The results of such a head-to-head study would provide valuable insights for medicinal chemists and drug development professionals, guiding the design of future generations of potent and selective kinase inhibitors based on the versatile 7-azaindole scaffold.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., Isacchi, A., Menichincheri, M., Molinari, A., Montagnoli, A., Pillan, A., Rainoldi, S., Riccardi Sirtori, F., Sola, F., Thieffine, S., Tibolla, M., Valsasina, B., Volpi, D., Santocanale, C., & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(34), 20835–20845. [Link]
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Zhang, X. X., Xiao, Y., Yan, Y. Y., Wang, Y. M., Jiang, H., Wu, L., Shi, J. B., & Liu, X. H. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(10), 1935–1942. [Link]
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). European Journal of Medicinal Chemistry, 285, 117236. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(8), 1849–1860. [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry, 24(15), 1545–1566. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6689. [Link]
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Janus kinase 3 inhibitor. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
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Hamby, J. M., Connolly, C. J., Schroeder, M. C., Winters, R. T., Showalter, H. D., Panek, R. L., Kephart, S. E., Hamelehle, K. L., Ryan, M. J., & Major, T. C. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296–2303. [Link]
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Caballero, J., Quiliano, M., Alzate-Morales, J. H., Zimic, M., & Deharo, E. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][2][5][10]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349–369. [Link]
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Wang, H. L., Andrews, K. L., Booker, S. K., Canon, J., Cee, V. J., Chavez, F., Jr, Chen, Y., Eastwood, H., Guerrero, N., Herberich, B., Hickman, D., Lanman, B. A., Laszlo, J., 3rd, Lee, M. R., Lipford, J. R., Mattson, B., Mohr, C., Nguyen, Y., Norman, M. H., Pettus, L. H., … Tasker, A. S. (2019). Discovery of ( R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4- b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3 H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies. Journal of Medicinal Chemistry, 62(3), 1523–1540. [Link]
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Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2022). International Journal of Molecular Sciences, 23(21), 13327. [Link]
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El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., Lakhlifi, T., & Bouachrine, M. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 10940. [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). Medicinal Chemistry Research, 33(3), 1-16. [Link]
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Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). (1984). Journal of Medicinal Chemistry, 27(11), 1447–1451. [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7351–7374. [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2020). Journal of Medicinal Chemistry, 63(1), 224–243. [Link]
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Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. (2024). Journal of Medicinal Chemistry, 67(5), 3467–3503. [Link]
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Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2018). Journal of Medicinal Chemistry, 61(21), 9695–9711. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3374–3378. [Link]
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Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1686–1697. [Link]
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A Guide to the Reproducibility of Synthesis for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Synthetic Reproducibility
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1] The specific functionalization of this core, such as the introduction of a nitro group, can be crucial for modulating biological activity, often serving as a key building block for further chemical elaboration. The reproducibility of the synthesis of such key intermediates is paramount for the integrity of research data and the successful progression of drug discovery programs. This guide will dissect the likely synthetic route to 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, highlighting critical parameters and potential challenges to ensure consistent and reliable outcomes.
Proposed Synthetic Pathway
The most logical and well-precedented approach to 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine involves a two-stage process:
-
Synthesis of the Parent Heterocycle: Preparation of 6-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Electrophilic Nitration: Introduction of the nitro group at the C4 position of the 7-azaindole ring.
The following diagram illustrates this proposed synthetic workflow:
Caption: Proposed two-stage synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
Stage 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine
The synthesis of the 6-methyl-7-azaindole core can be achieved through various established methods for constructing the pyrrole ring onto a pyridine scaffold. A common and reliable method is the Bartoli indole synthesis or related cyclization strategies.
Experimental Protocol (Representative)
This protocol is a generalized representation based on common practices for 7-azaindole synthesis.
-
Starting Material: A suitable 2-amino-5-methylpyridine derivative.
-
Reaction: The chosen pyridine precursor is subjected to a cyclization reaction to form the pyrrole ring. This often involves reaction with a vinyl Grignard reagent followed by an acid-catalyzed cyclization, or a palladium-catalyzed cross-coupling followed by cyclization.
-
Work-up and Purification: The reaction mixture is typically quenched with a suitable reagent, and the product is extracted into an organic solvent. Purification is commonly achieved by column chromatography on silica gel.
Stage 2: Electrophilic Nitration
The introduction of a nitro group onto the 7-azaindole ring is a critical step. The position of nitration is directed by the electronic properties of the bicyclic system. For the 1H-pyrrolo[2,3-b]pyridine scaffold, electrophilic substitution is generally favored at the C3 and C4 positions. The presence of the methyl group at C6 is unlikely to significantly alter this preference.
A Chinese patent (CN102603740B) describes a method for the synthesis of 4-nitro-7-azaindole, which provides a strong precedent for the successful nitration at the C4 position.[2] This process involves the nitration of an N-oxide derivative, followed by deoxygenation. A more direct approach, however, would be the direct nitration of the parent heterocycle.
Experimental Protocol (Proposed)
This proposed protocol is based on standard nitration procedures for aromatic and heteroaromatic compounds.
-
Dissolution: Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid at a low temperature (e.g., 0 °C). The use of sulfuric acid protonates the pyridine nitrogen, deactivating the pyridine ring towards electrophilic attack and favoring substitution on the pyrrole ring.
-
Addition of Nitrating Agent: A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is added dropwise to the solution while maintaining the low temperature.
-
Reaction Monitoring: The reaction is stirred at low temperature and monitored for completion using an appropriate technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Isolation: The reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and can be further purified by recrystallization or column chromatography.
Critical Parameters for Reproducibility
The success and reproducibility of the nitration step are highly dependent on several key parameters:
| Parameter | Importance and Rationale | Potential Issues and Mitigation |
| Temperature Control | Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of byproducts. | Use an ice or dry ice/acetone bath. Add the nitrating agent slowly and monitor the internal temperature. |
| Ratio of Acids | The ratio of nitric acid to sulfuric acid affects the concentration of the nitronium ion (NO₂⁺), the active electrophile. | A well-defined and consistent ratio should be used to ensure a reproducible reaction rate and selectivity. |
| Reaction Time | Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may result in byproduct formation. | The reaction should be carefully monitored to determine the optimal endpoint. |
| Purity of Starting Material | Impurities in the 6-methyl-1H-pyrrolo[2,3-b]pyridine can lead to side reactions and a complex product mixture. | Ensure the starting material is of high purity before proceeding with the nitration. |
Comparison with Alternative Nitration Strategies
The synthesis of other nitro-7-azaindoles has been reported, offering insights into alternative approaches. For instance, an efficient and scalable process for the synthesis of 5-nitro-7-azaindole has been developed.[3][4] This route involves the construction of the nitrated pyridine ring prior to the formation of the pyrrole ring.
Caption: Alternative strategy: building the pyrrole ring onto a pre-nitrated pyridine.
This alternative strategy can be advantageous in cases where direct nitration of the 7-azaindole core leads to poor regioselectivity or decomposition. However, it requires a more complex multi-step synthesis of the nitrated pyridine starting material.
Characterization and Data Validation
To ensure the identity and purity of the synthesized 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, a comprehensive set of analytical data should be acquired and compared with expected values.
| Analytical Technique | Expected Data and Purpose |
| ¹H NMR | The proton NMR spectrum will confirm the substitution pattern on the aromatic rings. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 4-nitro substitution. |
| ¹³C NMR | The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms, further confirming the structure. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) will provide an accurate mass of the molecule, confirming its elemental composition. |
| HPLC | HPLC analysis will determine the purity of the final compound. |
| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |
Conclusion
While a dedicated, peer-reviewed synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is not prominently documented, a reliable and reproducible synthetic route can be confidently proposed based on well-established chemical principles and precedents from closely related analogs. The key to reproducibility lies in the careful control of reaction conditions, particularly during the exothermic nitration step, and the thorough characterization of the final product. By following the guidelines and considering the critical parameters outlined in this guide, researchers can be well-equipped to successfully synthesize this valuable chemical entity for their research and development endeavors.
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Navigating the Kinome: A Comparative Guide to the Off-Target Profile of a 1H-Pyrrolo[2,3-b]pyridine-Based CDK8 Inhibitor
In the intricate world of kinase inhibitor development, achieving high potency against the intended target is only half the battle. The true measure of a successful inhibitor often lies in its selectivity—its ability to avoid unintended interactions with other kinases in the vast human kinome. These "off-target" effects can lead to unforeseen toxicities and confound experimental results, making a thorough understanding of an inhibitor's selectivity profile paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of the off-target effects of a representative 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitor, focusing on a potent Cyclin-Dependent Kinase 8 (CDK8) inhibitor, and contrasts its performance with other notable CDK8 inhibitors. While the specific compound 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is not extensively characterized in publicly available literature, the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established and privileged structure in the design of kinase inhibitors. We will therefore use a well-documented compound from this class, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), hereafter referred to as Compound 22 , as our primary subject of analysis[1][2].
The Critical Role of CDK8 and the Importance of Selective Inhibition
Cyclin-Dependent Kinase 8 (CDK8), along with its close paralog CDK19, is a key component of the Mediator complex, a crucial regulator of gene transcription.[3][4] The Mediator complex acts as a bridge between transcription factors and RNA polymerase II, and the CDK8 module can either activate or repress gene expression depending on the cellular context.[5] Dysregulation of CDK8 activity has been implicated in various cancers, including colorectal cancer, by promoting oncogenic signaling pathways such as the Wnt/β-catenin pathway.[6][7] This makes CDK8 an attractive therapeutic target.
However, the development of selective CDK8 inhibitors is challenging due to the highly conserved nature of the ATP-binding pocket across the kinome.[8] Early-generation CDK inhibitors often exhibited broad activity against multiple CDKs, leading to off-target toxicities.[8] Therefore, achieving a high degree of selectivity is a primary goal in the development of modern CDK8 inhibitors to ensure that the observed biological effects are due to the inhibition of the intended target and to minimize potential adverse effects.
A Comparative Analysis of Off-Target Profiles
To understand the selectivity of our representative 1H-pyrrolo[2,3-b]pyridine-based inhibitor, Compound 22, we compare its off-target profile with other well-characterized CDK8 inhibitors: the highly selective inhibitors Senexin B and BI-1347 , and the natural product Cortistatin A .
The initial characterization of Compound 22 , a potent type II CDK8 inhibitor with an IC50 of 48.6 nM, included a kinase selectivity screen against a panel of 63 kinases at a concentration of 1 µM. The results demonstrated a high degree of selectivity, with only CDK7 showing significant inhibition (over 50%) besides CDK8.[1] This initial screen suggests a favorable off-target profile for this 1H-pyrrolo[2,3-b]pyridine derivative.
For a more comprehensive comparison, we turn to broader kinome-wide profiling data available for other CDK8 inhibitors.
| Inhibitor | Primary Target(s) | Comparator Kinases with Significant Inhibition (>65% inhibition at specified concentration) | Selectivity Score (S(10) at 1µM) | Reference |
| Compound 22 | CDK8 | CDK7 (>50% inhibition at 1µM) | Not Available | [1] |
| Senexin B | CDK8, CDK19 | GAK, NUAK2, MAP4K2, ZAK (MAP3K20), STK10, SLK, TNK2, MYO3A, MYO3B, MARK1, MARK2, MARK3, MARK4 | Not Available | [9] |
| BI-1347 | CDK8, CDK19 | None reported out of 326 kinases tested | >300-fold selectivity | [10] |
| Cortistatin A | CDK8, CDK19 | GSG2 (in vitro), ROCK1, CDK11 | Highly selective | [11][12] |
| JH-XVI-178 (15) | CDK8, CDK19 | STK16, FLT3 (D835V) | 0.01 | [6] |
Note: Direct comparison of selectivity can be challenging due to different screening platforms and concentrations used in various studies. The data presented here is for illustrative purposes to highlight general selectivity profiles.
As the table indicates, while Compound 22 shows promising selectivity from its initial screen, a full kinome scan would provide a more complete picture. In comparison, BI-1347 stands out for its remarkable selectivity, showing no significant off-target inhibition in a large kinase panel.[10] Senexin B , while highly selective for CDK8/19, does exhibit some off-target activity against a handful of other kinases at a concentration of 2 µM.[9] Cortistatin A is also highly selective, with its main off-targets being ROCK1 and CDK11.[12] Another potent and selective pyrazolopyridine-based inhibitor, JH-XVI-178 , demonstrates exceptional kinome selectivity with off-target inhibition observed for only STK16 and a mutant form of FLT3.[6]
This comparative analysis underscores that while the 1H-pyrrolo[2,3-b]pyridine scaffold can yield highly selective inhibitors like Compound 22, the specific decoration of the core structure is critical in determining the final off-target profile.
Visualizing Signaling and Experimental Workflows
To better understand the context of CDK8 inhibition and the methods used to assess it, the following diagrams illustrate the CDK8 signaling pathway and a typical experimental workflow for kinase inhibitor selectivity profiling.
Methodologies for Assessing Off-Target Effects
A robust evaluation of an inhibitor's selectivity relies on a combination of biochemical and cell-based assays.
KINOMEscan® Competition Binding Assay
This high-throughput platform is an industry standard for profiling inhibitor selectivity.[11][13][14]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction. This method provides a thermodynamic measure of binding affinity (dissociation constant, Kd) and is independent of ATP concentration.[15]
Experimental Protocol (Simplified):
-
Immobilization: A proprietary ligand that binds to the active site of a wide range of kinases is immobilized on a solid support.
-
Competition: A DNA-tagged kinase, the test inhibitor, and the immobilized ligand are combined and allowed to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of DNA-tagged kinase remaining on the solid support is quantified using qPCR. The signal is inversely proportional to the affinity of the test inhibitor for the kinase.
-
Data Analysis: The results are typically reported as a percentage of control (no inhibitor) or as a dissociation constant (Kd) determined from a dose-response curve.
NanoBRET™ Target Engagement Assay
This cell-based assay provides a quantitative measure of compound binding to a specific kinase within living cells.[4][16][17][18]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase is added. When the tracer binds to the NanoLuc®-kinase fusion protein, the energy from the luciferase is transferred to the tracer, generating a BRET signal. A test compound that binds to the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[16][19]
Experimental Protocol (Simplified):
-
Cell Transfection: HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Cell Plating: Transfected cells are plated in a multi-well plate.
-
Compound and Tracer Addition: A titration of the test compound is added to the cells, followed by a fixed concentration of the NanoBRET™ tracer.
-
Substrate Addition and Signal Detection: A luciferase substrate is added, and the luminescence and fluorescent signals are measured using a plate reader capable of detecting both wavelengths.
-
Data Analysis: The BRET ratio is calculated, and the data is plotted to determine the intracellular IC50 value, which reflects the compound's affinity for the target in a physiological context.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a versatile and valuable starting point for the design of potent and selective kinase inhibitors. As exemplified by the CDK8 inhibitor, Compound 22, derivatives of this scaffold can achieve a high degree of selectivity, a critical attribute for a successful therapeutic candidate or a reliable research tool. However, comprehensive off-target profiling using a combination of robust biochemical and cell-based assays, such as KINOMEscan® and NanoBRET™, is essential to fully characterize the selectivity of any new inhibitor. This guide underscores the importance of not only identifying the on-target potency but also diligently mapping the off-target landscape to ensure the development of safer and more effective kinase-targeted therapies.
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AACR Journals. (2021). Abstract PS19-10: Preclinical head-to-head comparison of CDK4/6 inhibitor activity toward CDK4 vs CDK6. Retrieved from [Link]
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EurekAlert!. (2015). Chemical probe to dissect role of potential cancer-causing proteins. Retrieved from [Link]
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San Antonio Breast Cancer Symposium. (2022). Debate highlights differences and similarities between CDK4/6 inhibitors. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of novel chemical entities like 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine demand a rigorous, protocol-driven approach. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, grounding every recommendation in established chemical safety principles.
While a specific Safety Data Sheet (SDS) for this precise molecule is not publicly available, its structure—a fusion of a pyrrolopyridine core and a nitro functional group—provides a clear basis for a robust hazard assessment and disposal plan. The pyridine family of compounds is known for its potential toxicity and flammability[1][2], while nitro-containing aromatics can possess thermal instability and reactivity[3]. Therefore, 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine must be handled as hazardous chemical waste, with disposal procedures reflecting the combined risks of its constituent parts.
Part 1: Hazard Recognition and Personal Protective Equipment (PPE)
Before any handling or disposal, a thorough risk assessment is paramount. The primary hazards are associated with potential toxicity (harmful if swallowed, in contact with skin, or inhaled) and reactivity, particularly with strong oxidizing agents or heat.
Inferred Hazard Profile
-
Acute Toxicity: Assumed to be harmful via oral, dermal, and inhalation routes, similar to related pyridine and nitroaromatic compounds.[2][4]
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[5][6]
-
Flammability: While likely a solid, it should be kept away from heat, sparks, and open flames.[2][4]
-
Reactivity: Incompatible with strong oxidizers and acids.[5][7] Nitro compounds can be thermally sensitive and should not be subjected to high heat.
Mandatory Personal Protective Equipment (PPE)
A non-negotiable aspect of safe handling is the correct use of PPE. The following table outlines the minimum requirements.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (Butyl rubber recommended) | Prevents skin contact and absorption. Nitrile gloves are not recommended for extended contact with pyridine-like substances.[7] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[8] | Protects eyes from splashes and airborne particles. |
| Lab Coat | Standard, fully-buttoned laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Work within a certified chemical fume hood.[7][8] | Prevents inhalation of potentially harmful vapors or dust. |
Part 2: Waste Collection and Segregation Protocol
The cornerstone of proper chemical disposal is meticulous collection and segregation at the point of generation. This prevents accidental reactions and ensures compliance with institutional and federal regulations.[9][10]
Step-by-Step Waste Collection Procedure
-
Designate a Satellite Accumulation Area (SAA): Establish a designated waste collection point within the laboratory, at or near where the waste is generated.[9][11] This area must be under the direct control of laboratory personnel.
-
Select a Compatible Waste Container:
-
Use a sturdy, leak-proof container with a secure, screw-top cap. High-density polyethylene (HDPE) or a glass bottle is appropriate.[1]
-
Ensure the container is compatible with 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and any solvents used in the waste stream.[10]
-
The container must be kept closed at all times except when adding waste.[9][12] Do not leave a funnel in the container.
-
-
Label the Container Immediately: Attach a completed hazardous waste label to the container before adding the first drop of waste.[7] Incomplete or missing labels are a primary cause of safety incidents and regulatory fines.
Table 2: Hazardous Waste Label Requirements
| Label Field | Required Information |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible.[9][13] |
| Chemical Constituents | List the full chemical name: "6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine". Do not use abbreviations or formulas.[9] |
| Concentration/Quantity | List the percentage of each component in the waste stream (including solvents). |
| Hazard Characteristics | Indicate the relevant hazards (e.g., Toxic, Flammable). |
| Generator Information | Your name, laboratory room number, and contact information. |
| Accumulation Start Date | The date the first waste was added to the container. |
-
Segregate Incompatible Waste:
Part 3: Spill Management and Final Disposal
Accidents can occur, and a prepared response is critical. Following collection, the final disposal must be handled by trained professionals.
Spill Response
-
Evacuate and Alert: Notify colleagues in the immediate area and your supervisor.
-
Assess the Spill: For small spills (manageable by lab personnel), proceed with cleanup. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[8]
-
Cleanup Procedure (Small Spills):
Arranging for Final Disposal
-
Do Not Treat In-Lab: Never attempt to neutralize or treat this waste yourself. In-lab treatment of complex organic compounds can lead to runaway reactions or the generation of unknown, potentially more hazardous byproducts.[14]
-
Do Not Dispose Down the Drain or in Regular Trash: This is illegal and environmentally harmful.[1][12]
-
Request a Pickup: Once the waste container is 90% full, submit a chemical waste pickup request to your institution's EHS or equivalent department.[9][10] They are equipped to handle and dispose of hazardous waste in compliance with all regulations.
Empty Container Disposal
A container that once held 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine must still be treated with care.
-
Rinse Thoroughly: The first rinse of the empty container must be collected and disposed of as hazardous waste.[10] Subsequent rinses (triple-rinsing) can often be disposed of down the drain, but confirm this with your institutional policy.
-
Deface the Label: Completely remove or obliterate the chemical label.[10][12]
-
Final Disposal: After rinsing and defacing the label, the container can typically be disposed of with regular laboratory glass or plastic waste.
Part 4: Disposal Workflow Diagram
To ensure a consistent and safe process, the following workflow should be adopted for the disposal of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine waste.
Caption: Workflow for safe collection and disposal of chemical waste.
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A Researcher's Guide to the Safe Handling of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
For Research and Drug Development Professionals
Hazard Assessment: A Synthesis of Structural Alerts
The chemical structure of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine contains two key toxophoric groups that guide our safety recommendations: the nitro group and the pyrrolo-pyridine (an azaindole) core.
-
Nitro Compounds: Aromatic nitro compounds are often associated with toxicity and can be energetic materials. They can be readily absorbed through the skin and may cause irritation or more severe systemic effects.[1][2]
-
Pyridine Derivatives: Pyridine and its derivatives are known to be flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[3][4][5]
-
Pyrrolo[2,3-b]pyridine Core: Structurally related azaindoles are known to cause skin, eye, and respiratory irritation.[6][7]
Therefore, a comprehensive approach to personal protection is mandatory to mitigate these potential risks.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the foundation of safe handling. The following table summarizes the recommended PPE for all procedures involving 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Eyes & Face | Chemical splash goggles and a face shield.[6][8] | Safety glasses are insufficient.[8] Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face. This combination should be worn whenever handling the solid or solutions. |
| Hands | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile).[9] | A single pair of gloves may not provide adequate protection, especially during extended operations.[8] Check for any signs of degradation or permeation. Change gloves immediately if contamination is suspected. |
| Body | Flame-resistant laboratory coat worn over a chemical-resistant apron.[1] | The lab coat should be kept fastened to provide maximum coverage.[1] The apron provides an additional barrier against spills and splashes. |
| Respiratory | A NIOSH-approved respirator may be necessary. | The need for respiratory protection should be determined by a site-specific risk assessment, considering the quantity of material being handled and the ventilation available. For weighing and transferring solids, a respirator with a particulate filter may be appropriate. |
| Feet | Closed-toe, chemical-resistant shoes. | To protect from spills. |
DOT Script for PPE Workflow
Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment (PPE).
Operational Plan: From Receipt to Disposal
A meticulous operational plan minimizes the risk of exposure and contamination.
Engineering Controls and Preparation
-
Chemical Fume Hood: All work with 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Designated Area: Designate a specific area within the fume hood for the experiment to contain any potential spills.[1]
-
Pre-Experiment Checklist: Have all necessary equipment and reagents ready before starting the experiment to minimize the time spent handling the compound.[1]
Step-by-Step Handling Procedures
-
Weighing and Transfer:
-
Dissolution and Reaction:
-
Add solvents slowly to the solid to avoid splashing.
-
If the reaction is exothermic, have a cooling bath ready.
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the sash of the fume hood at the lowest possible height while working.[1]
-
-
Post-Experiment:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6] |
| Spill | Evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for hazardous waste disposal.[3][10] Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan: Responsible Waste Management
All waste contaminated with 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine must be treated as hazardous waste.
-
Waste Segregation:
-
Disposal:
DOT Script for Waste Disposal Workflow
Caption: A workflow for the proper segregation and disposal of hazardous waste generated from handling 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.
References
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
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- SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube. 2022-09-30.
- Personal Protective Equipment. US EPA. 2025-09-12.
- PYRIDINE. CAMEO Chemicals - NOAA.
- 3 Common Chemicals That Require Protective Clothing. International Enviroguard. 2019-04-08.
- SAFETY DATA SHEET. 2009-10-02.
- Pyridine, alkyl derivatives: Human health tier II assessment Preface. 2015-09-01.
- PYRIDINE. Occupational Safety and Health Administration - OSHA.
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- SAFETY DATA SHEET. Sigma-Aldrich. 2025-08-05.
- Safety Data Sheet. Angene Chemical. 2021-05-01.
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- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. 2023-01-16.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Synquest Labs.
- Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. NIH. 2022-02-22.
- Proper disposal of chemicals. Sciencemadness Wiki. 2025-08-20.
- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. 2025-08-10.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
- 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PMC - NIH.
- Direct nitration of five membered heterocycles. Semantic Scholar.
- 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-Methyl. ChemicalBook. 2025-10-18.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
